2-Chloro-4'-methyl-biphenyl-4-ylamine
Description
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Properties
IUPAC Name |
3-chloro-4-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUNHXKPMDRBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4'-methyl-biphenyl-4-ylamine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Chloro-4'-methyl-biphenyl-4-ylamine, a key intermediate in pharmaceutical and materials science research. The synthesis is strategically designed around a pivotal Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl framework, followed by a strategic functional group manipulation to introduce the final amine moiety. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the rationale behind the selection of reagents and reaction conditions. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams.
Introduction: The Significance of Substituted Biphenyl Amines
Substituted biphenyl amines are a class of organic compounds of significant interest in medicinal chemistry and materials science. The rigid, yet tunable, biphenyl scaffold allows for precise spatial orientation of functional groups, making these molecules ideal candidates for interaction with biological targets or for the construction of advanced materials with tailored electronic properties. This compound, with its specific substitution pattern, presents a valuable building block for the synthesis of a wide range of complex molecules. This guide aims to provide researchers and drug development professionals with a detailed and practical approach to its synthesis.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, this compound, suggests that the key disconnection is the C-C bond forming the biphenyl linkage. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and aryl halides.[1][2][3]
Our forward synthesis strategy will therefore involve two main stages:
-
Stage 1: Suzuki-Miyaura Coupling: Construction of the 2-chloro-4'-methyl-biphenyl core.
-
Stage 2: Nitration and Reduction: Introduction of the amine functionality at the C4 position.
This approach is advantageous as it allows for the late-stage introduction of the sensitive amine group, avoiding potential side reactions during the palladium-catalyzed coupling step.
Visualizing the Synthesis Pathway
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic route to this compound.
Detailed Synthesis Protocol
Stage 1: Synthesis of 2-Chloro-4'-methyl-biphenyl via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[2][4] In this step, we will couple 1-chloro-2-iodobenzene with 4-methylphenylboronic acid. The choice of an iodide as the leaving group on the chloro-substituted ring is strategic, as the C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, ensuring regioselective coupling.
Experimental Protocol:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-chloro-2-iodobenzene (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-chloro-4'-methyl-biphenyl.
| Component | Molecular Weight ( g/mol ) | Equivalents | Catalyst Loading (mol%) |
| 1-Chloro-2-iodobenzene | 238.45 | 1.0 | - |
| 4-Methylphenylboronic Acid | 135.96 | 1.2 | - |
| Potassium Carbonate | 138.21 | 2.0 | - |
| Pd(PPh₃)₄ | 1155.56 | - | 3 |
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[2]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stage 2: Synthesis of this compound
With the biphenyl core constructed, the next step is the introduction of the amine group. This is achieved through a two-step sequence of nitration followed by reduction.
4.2.1. Nitration of 2-Chloro-4'-methyl-biphenyl
Electrophilic aromatic substitution, specifically nitration, is employed to install a nitro group at the C4 position of the biphenyl system. The directing effects of the existing substituents will favor nitration on the unsubstituted phenyl ring.
Experimental Protocol:
-
Dissolve 2-chloro-4'-methyl-biphenyl (1.0 eq) in a suitable solvent such as concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
Collect the precipitated solid by filtration and wash thoroughly with water until the washings are neutral.
-
Dry the solid to obtain 2-chloro-4'-methyl-4-nitrobiphenyl. This product can often be used in the next step without further purification.
4.2.2. Reduction of 2-Chloro-4'-methyl-4-nitrobiphenyl
The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be used, with tin(II) chloride or catalytic hydrogenation being common and effective methods.
Experimental Protocol (using Tin(II) Chloride):
-
Suspend 2-chloro-4'-methyl-4-nitrobiphenyl (1.0 eq) in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 3-4 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final product, this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound (CAS: 1208087-74-4) can be confirmed by standard analytical techniques.[5]
| Property | Value |
| Molecular Formula | C₁₃H₁₂ClN[5][6] |
| Molecular Weight | 217.7 g/mol [5][6] |
| Appearance | Solid[6][7] |
| Purity (Typical) | >97%[5] |
Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired and compared with literature values to confirm the structure.
Safety and Handling Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Aryl halides, organoboron compounds, and palladium catalysts may be toxic and should be handled with care.
-
Concentrated acids are corrosive and should be handled with extreme caution.
-
Proper quenching procedures should be followed for all reactions.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategic use of a Suzuki-Miyaura coupling for the construction of the biphenyl core, followed by a well-established nitration and reduction sequence, offers a high-yielding and efficient route to this valuable chemical intermediate. The insights into the reaction mechanisms and detailed protocols provided herein are intended to empower researchers in their synthetic endeavors.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (n.d.). Eureka | Patsnap. Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
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Synthesis of intermediates for the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Novel synthesis method of 4' -chloro-2-aminobiphenyl. (n.d.). Patent CN-111039796-A. Retrieved January 19, 2026, from [Link]
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Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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2-CHLORO-BIPHENYL-4-YLAMINE, 5730-85-8 Spectrum_Chemical Cloud Database. (n.d.). Retrieved January 19, 2026, from [Link]
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An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). Journal of the Korean Chemical Society. Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). University of Cape Town. Retrieved January 19, 2026, from [Link]
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The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4′-Nitrobiphenyl. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved January 19, 2026, from [Link]
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2-Amino-4'-chlorobiphenyl | C12H10ClN | CID 262261 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (2019, July 10). ChemRxiv. Retrieved January 19, 2026, from [Link]
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Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. (2021, March 11). Chemical Communications (RSC Publishing). Retrieved January 19, 2026, from [Link]
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Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
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Palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines and acid chlorides. (2012, November 22). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4'-methyl-biphenyl-4-ylamine
Introduction
2-Chloro-4'-methyl-biphenyl-4-ylamine is a substituted biphenyl amine derivative of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a chlorinated biphenyl backbone and an amino functional group, imparts a unique combination of physicochemical properties that are critical to its behavior in biological and chemical systems. This guide provides a comprehensive exploration of these properties, offering both theoretical insights and practical experimental protocols for their determination. Understanding these characteristics is paramount for researchers engaged in drug design, as they profoundly influence a molecule's pharmacokinetics and pharmacodynamics.
This document is structured to provide a holistic understanding, beginning with the fundamental molecular and structural attributes, followed by detailed analyses of solubility, lipophilicity, acidity/basicity, and spectroscopic characteristics. Each section is designed to not only present data but also to elucidate the underlying scientific principles and their implications for research and development.
Molecular Structure and Core Properties
The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. These parameters are the bedrock upon which all other physicochemical assessments are built.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-chloro-4'-methyl-[1,1'-biphenyl]-4-amine | [1] |
| CAS Number | 1208087-74-4 | [1] |
| Molecular Formula | C₁₃H₁₂ClN | [1] |
| Molecular Weight | 217.7 g/mol | [1] |
| SMILES | Cc1ccc(cc1)-c2ccc(N)cc2Cl | [1] |
| InChI | 1S/C13H12ClN/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14/h2-8H,15H2,1H3 | |
| Physical Form | Solid (predicted) |
The structure, characterized by two phenyl rings with a chlorine atom and a methyl group at specific positions, and an amine group, suggests a molecule with moderate polarity and potential for various intermolecular interactions. The chlorine atom introduces an element of halogen bonding capability, while the amine group can act as both a hydrogen bond donor and acceptor.
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of a compound is a critical factor influencing its absorption and distribution in biological systems. For an orally administered drug, dissolution in the gastrointestinal tract is a prerequisite for absorption. The solubility of this compound is expected to be influenced by its aromatic nature and the presence of the polar amine group.
Theoretical Considerations
The molecule possesses both hydrophobic (biphenyl core) and hydrophilic (amine group) characteristics. Consequently, its solubility is expected to be low in aqueous media and higher in organic solvents. The pH of the aqueous medium will significantly impact solubility due to the basic nature of the amine group. In acidic conditions, the amine group will be protonated, forming a more soluble ammonium salt.
Experimental Protocol: Isothermal Shake-Flask Method
This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2]
Objective: To determine the solubility of this compound in water and relevant organic solvents.
Materials:
-
This compound
-
Distilled water
-
Phosphate buffer solutions (pH 5.0, 7.4)
-
Organic solvents (e.g., ethanol, methanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired solvent (e.g., 2 mL of water, buffer, or organic solvent) to each vial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Causality Behind Experimental Choices: The use of a shaking incubator ensures that the system reaches equilibrium, providing a true measure of solubility. Centrifugation is crucial to separate the undissolved solid from the saturated solution, preventing overestimation of solubility. HPLC-UV is a sensitive and accurate method for quantifying the concentration of the dissolved analyte.
Lipophilicity: Gauging Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[3][4] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Theoretical Considerations
The chlorinated biphenyl structure of this compound suggests a significant degree of lipophilicity. The presence of the amine group will modulate this, with its ionization state at a given pH influencing the distribution coefficient (LogD). At physiological pH (7.4), a portion of the amine groups will be protonated, reducing the overall lipophilicity compared to the neutral form.
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
The shake-flask method is the "gold standard" for experimentally determining LogP values.[3][5]
Objective: To determine the LogP and LogD₇.₄ of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water or buffer)
-
Water or phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in either n-octanol or the aqueous phase.
-
In a centrifuge tube, add equal volumes of the n-octanol and aqueous phases (e.g., 5 mL of each).
-
Add a small, known amount of the stock solution to the biphasic system.
-
Vortex the mixture vigorously for several minutes to facilitate partitioning.
-
Allow the phases to separate by standing or by centrifugation at a low speed.
-
Carefully sample a known volume from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P. For LogD, the aqueous phase is a buffer at a specific pH.
Self-Validating System: To ensure accuracy, the experiment should be performed in both directions (i.e., starting with the compound dissolved in the aqueous phase and in the n-octanol phase). The resulting LogP values should be in close agreement.
Acidity and Basicity: The Role of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is a critical parameter that determines the extent of ionization at a given pH.[3]
Theoretical Considerations
The amine group in this compound is basic and will accept a proton to form a positively charged ammonium ion. The pKa of this conjugate acid is expected to be in the range typical for aromatic amines. The presence of the electron-withdrawing chlorine atom on the same ring as the amine group will likely decrease the basicity (lower the pKa) compared to an unsubstituted aminobiphenyl. Computational methods can provide an initial estimate of the pKa value.[6][7][8]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a compound.[3]
Objective: To determine the pKa of the conjugate acid of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potentiometer with a pH electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
-
Add a known excess of standardized HCl to the solution to fully protonate the amine.
-
Place the beaker on a stir plate and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.
Diagram of Experimental Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the structure and electronic properties of a molecule.
UV-Vis Spectroscopy
Theoretical Background: Biphenyl and its derivatives exhibit characteristic UV absorption bands arising from π → π* electronic transitions within the aromatic system.[9][10][11] The position and intensity of these bands are sensitive to the substitution pattern and the dihedral angle between the two phenyl rings. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl.
Expected Spectrum: this compound is predicted to show a strong absorption band in the UV region, likely around 250-300 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide a detailed map of the hydrogen atoms in the molecule. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The methyl protons will be a singlet in the upfield region (around 2.3-2.5 ppm), and the amine protons will be a broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Theoretical Background: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragment ions.[12][13][14][15]
Expected Fragmentation: Under electron ionization (EI), common fragmentation pathways would include the loss of a chlorine atom, a methyl group, and cleavage of the biphenyl linkage.
Diagram of Key Physicochemical Relationships
Caption: Interplay of core physicochemical properties and their impact on drug-like behavior.
Conclusion
The physicochemical properties of this compound are intricately linked to its molecular structure. A thorough understanding and experimental determination of its solubility, lipophilicity, and pKa are essential for predicting its behavior in drug development and other applications. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to characterize this and similar molecules, enabling more informed decisions in their scientific endeavors. The interplay of these properties ultimately governs the journey of a molecule from a chemical entity to a potential therapeutic agent.
References
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Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). Available from: [Link]
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McLaughlin, J. C. Experiment 27 - Amines and Amides. Available from: [Link]
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PubMed. Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification. Available from: [Link]
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Creative Biolabs. Lipophilicity. Available from: [Link]
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Simple Method for the Estimation of pKa of Amines†. Available from: [Link]
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JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). Available from: [Link]
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MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Available from: [Link]
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Dioxin 20XX International Symposium. mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Available from: [Link]
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PMC - NIH. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024-07-25). Available from: [Link]
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State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019-01-28). Available from: [Link]
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Semantic Scholar. Prediction of the pKa values of amines using ab initio methods and free-energy perturbations. (2003-08-23). Available from: [Link]
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ResearchGate. UV visible spectra of control and treated (T1 and T2) biphenyl. Available from: [Link]
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RSC Publishing. ANI neural network potentials for small molecule pKa prediction. Available from: [Link]
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Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. (2022-01-06). Available from: [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
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Taylor & Francis Online. Temperature-dependent UV absorption of biphenyl based on intra-molecular rotation investigated within a combined experimental and TD-DFT approach: Liquid Crystals. Available from: [Link]
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An In-depth Technical Guide to 2-Chloro-4'-methyl-biphenyl-4-ylamine: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Chloro-4'-methyl-biphenyl-4-ylamine, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and critical role in the development of targeted therapeutics.
Core Introduction and Chemical Identity
This compound is a substituted biphenylamine that has garnered significant interest as a versatile intermediate in organic synthesis, particularly for the preparation of complex pharmaceutical compounds. Its structure, featuring a chlorinated aniline ring coupled with a methylated phenyl ring, provides a unique scaffold for the development of molecules with specific biological activities.
CAS Number: 1208087-74-4[1]
IUPAC Name: 2-chloro-4'-methyl-[1,1'-biphenyl]-4-amine[1]
Molecular Formula: C₁₃H₁₂ClN[1][2]
Molecular Weight: 217.69 g/mol [2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Analytical Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Molecular Weight | 217.69 g/mol | [2] |
| Melting Point | 45.0 to 49.0 °C (for the related 4'-Chloro-biphenyl-2-ylamine) | [3] |
| Boiling Point | 334.603 °C at 760 mmHg (for the related 4'-Chloro-biphenyl-2-ylamine) | [3] |
| Solubility | Soluble in methanol (for the related 2-Chloro-4-methylaniline) | [4] |
Analytical Characterization:
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons, and a broad singlet for the amine protons. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR spectroscopy would reveal the number of unique carbon environments within the molecule, including the two ipso-carbons of the biphenyl linkage and the carbons bearing the chloro, amino, and methyl substituents.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the isotopic abundance of chlorine. Fragmentation patterns would likely involve the loss of the chloro and methyl groups.
-
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):
-
These chromatographic techniques are employed to assess the purity of the compound and to monitor the progress of its synthesis.
-
Synthesis Methodology: A Focus on Suzuki-Miyaura Cross-Coupling
The construction of the biaryl scaffold of this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose due to its mild reaction conditions and high functional group tolerance.[5][6]
A plausible and efficient synthetic route involves the coupling of an appropriately substituted bromoaniline with an arylboronic acid.
Caption: Plausible synthetic workflow for this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Representative)
This protocol is based on established methodologies for the Suzuki-Miyaura coupling of bromoanilines and arylboronic acids and is provided as a guide for laboratory synthesis.[7]
Materials:
-
3-Bromo-4-chloroaniline
-
4-Methylphenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-chloroaniline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Applications in Drug Discovery and Development
Substituted biphenylamines are privileged structures in medicinal chemistry, frequently appearing in the core of various therapeutic agents. This compound serves as a valuable intermediate for the synthesis of compounds targeting a range of diseases, most notably cancer.
Role in the Synthesis of Kinase Inhibitors
Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Kinase inhibitors are a major class of targeted cancer therapies that block the activity of these enzymes. The anilinopyrimidine and related scaffolds, which can be synthesized from intermediates like this compound, are central to many FDA-approved kinase inhibitors.[8]
While specific public documentation on the direct use of this compound in the synthesis of marketed drugs may be proprietary, its structural isomers are known intermediates. For instance, a chloro-methyl substituted aniline is a key component in the synthesis of Dasatinib, a potent inhibitor of BCR-ABL and Src family tyrosine kinases used to treat certain types of leukemia.[8] The synthetic strategies employed for these drugs highlight the importance of chloro-methyl substituted anilines in achieving desired binding affinities and selectivity for the target kinases.[8][9][10]
Caption: Conceptual workflow from this compound to a kinase inhibitor.
The chloro and methyl substituents on the biphenyl scaffold can play a crucial role in the binding of the final drug molecule to the target kinase. The chlorine atom can form halogen bonds or occupy hydrophobic pockets, while the methyl group can provide favorable van der Waals interactions, contributing to the overall potency and selectivity of the inhibitor.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its efficient synthesis via modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, makes it readily accessible for a wide range of applications. Its structural features are particularly well-suited for the development of kinase inhibitors, a critical class of drugs in the fight against cancer. This guide provides a foundational understanding of this important chemical entity, empowering researchers to leverage its potential in the discovery and development of novel therapeutics.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]
-
ORBi. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl. Retrieved from [Link]
-
ChemRxiv. (2019). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
- Google Patents. (n.d.). US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
- Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Asian Journal of Chemistry. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
-
PubChem. (n.d.). Biphenyl derivatives - Patent US-7524959-B2. Retrieved from [Link]
-
AOBChem. (n.d.). 2-Chloro-biphenyl-4-ylamine. Retrieved from [Link]
-
PubMed. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Retrieved from [Link]
-
ChemRxiv. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]
-
PubMed. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl). Retrieved from [Link]
-
Chemsrc. (2025). 4'-chloro-biphenyl-2-ylamine | CAS#:1204-44-0. Retrieved from [Link]
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spectroscopic data of 2-Chloro-4'-methyl-biphenyl-4-ylamine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4'-methyl-biphenyl-4-ylamine
Introduction
This compound is a substituted biphenyl compound with the chemical formula C₁₃H₁₂ClN.[1] As a molecule featuring two connected phenyl rings with distinct functional groups—an amine, a chloro group, and a methyl group—its unambiguous structural confirmation is paramount for its application in research and development, particularly in medicinal chemistry and materials science where precise molecular architecture is critical. While this compound is commercially available for research purposes, publicly accessible, peer-reviewed spectroscopic data is scarce.[2] Commercial suppliers note that analytical data is not routinely collected for this specific product, placing the onus of identity and purity confirmation on the end-user.[2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the expected spectroscopic profile of this compound. In the absence of published experimental spectra, this document provides a robust, predictive analysis based on fundamental spectroscopic principles and data from analogous structures. It combines theoretical expectations with field-proven methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to confidently characterize this molecule.
Molecular Structure and Analysis Framework
The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra of this compound lies in recognizing its asymmetry and the electronic influence of its substituents. The chloro and amino groups are on one phenyl ring, while the methyl group is on the other. This arrangement dictates that every aromatic proton and carbon atom is chemically distinct.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals for 7 aromatic protons, 2 amine protons, and 3 methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.30 - 7.45 | m | 4H | H-2', H-6', H-3', H-5' | Protons on the methyl-substituted ring. Expected to be complex due to overlapping signals typical for substituted biphenyls.[3][4] |
| ~ 7.15 | d | 1H | H-5 | Ortho-coupled to H-3, located on the chloro-amino substituted ring. |
| ~ 6.80 | dd | 1H | H-3 | Ortho-coupled to H-5 and meta-coupled to H-2. Shifted upfield due to the strong electron-donating effect of the adjacent amino group. |
| ~ 6.75 | d | 1H | H-2 | Meta-coupled to H-3. Shifted upfield by the amino group. |
| ~ 3.80 | br s | 2H | -NH₂ | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad and may not show coupling. |
| ~ 2.40 | s | 3H | -CH₃ | A sharp singlet in the typical region for a methyl group attached to an aromatic ring.[3] |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display 13 distinct signals, one for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145-148 | C-4 | Carbon attached to the amino group, strongly deshielded. |
| ~ 138-140 | C-1' | Quaternary carbon of the methyl-substituted ring, involved in the biphenyl linkage. |
| ~ 136-138 | C-4' | Carbon bearing the methyl group. |
| ~ 130-135 | C-1, C-6 | Quaternary carbons of the chloro-amino substituted ring. C-6 is attached to the chlorine. |
| ~ 129-130 | C-3', C-5' | Carbons ortho to the methyl group. |
| ~ 127-129 | C-2', C-6' | Carbons meta to the methyl group. |
| ~ 120-125 | C-2 | Carbon ortho to the amino group and adjacent to the chloro-substituted carbon. |
| ~ 115-118 | C-3, C-5 | Carbons on the chloro-amino ring, shielded by the amino group. |
| ~ 21 | -CH₃ | Typical chemical shift for an aryl-bound methyl carbon.[3] |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound solid.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed (modern spectrometers can also reference the residual solvent peak).
-
-
Instrument Setup (for a standard 500 MHz Spectrometer):
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, indicated by a sharp, symmetrical solvent peak.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H Spectrum Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Use a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
Collect 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Switch the spectrometer to the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).
-
Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is standard.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual CDCl₃ peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the ¹H signals and pick all peaks in both spectra.
-
Caption: Standard workflow for NMR analysis of an organic compound.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Medium | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Medium-Weak | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Medium-Weak | Methyl (-CH₃) |
| 1620 - 1580 | C=C stretch | Strong-Medium | Aromatic Ring |
| 1550 - 1450 | N-H bend | Medium | Primary Amine (-NH₂) |
| 1300 - 1200 | C-N stretch | Medium | Aromatic Amine |
| 1100 - 1000 | C-Cl stretch | Strong | Aryl Halide |
Experimental Protocol for FTIR-ATR Data Acquisition
Objective: To obtain an IR spectrum to confirm the presence of key functional groups.
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Lower the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Insufficient contact is a common cause of poor quality spectra.
-
-
Spectrum Acquisition:
-
Scan the sample over the standard mid-IR range (4000 to 400 cm⁻¹).
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio. The process is rapid, typically taking less than a minute.
-
-
Data Analysis:
-
The resulting spectrum will be in terms of % Transmittance or Absorbance.
-
Label the major peaks and compare their positions (in cm⁻¹) to the predicted values and standard correlation tables to confirm the presence of the amine, aromatic, methyl, and chloro functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also causes fragmentation of the molecule, offering valuable structural clues.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): The molecular weight of C₁₃H₁₂ClN is approximately 217.7 g/mol .[1] The mass spectrum will show a molecular ion peak at m/z = 217.
-
Isotopic Pattern: A key feature will be the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), there will be a prominent peak at m/z 219 with roughly one-third the intensity of the m/z 217 peak. This pattern is a definitive indicator of a single chlorine atom in the molecule.
-
Key Fragmentation:
-
Loss of CH₃: A peak at m/z 202 (217 - 15) corresponding to the loss of the methyl radical.
-
Loss of Cl: A peak at m/z 182 (217 - 35) from the loss of a chlorine radical.
-
Biphenyl Cleavage: Cleavage of the bond between the two phenyl rings can lead to fragments corresponding to the individual substituted rings.
-
Caption: A plausible EI fragmentation pathway for the target molecule.
Experimental Protocol for GC-MS Data Acquisition
Objective: To confirm the molecular weight, isotopic distribution, and fragmentation pattern.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
Instrument Setup (Gas Chromatograph - Mass Spectrometer):
-
Set the GC injector temperature to ~250 °C.
-
Use a standard capillary column (e.g., DB-5ms).
-
Program the GC oven with a temperature ramp (e.g., start at 100 °C, ramp to 280 °C at 10 °C/min) to ensure the compound elutes as a sharp peak.
-
Set the MS transfer line temperature to ~280 °C.
-
The MS source temperature is typically set to ~230 °C for EI.
-
-
Data Acquisition:
-
Inject 1 µL of the sample solution into the GC.
-
The MS will scan a mass range (e.g., m/z 40-500) continuously as the compound travels through the GC column.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to the compound.
-
Analyze the spectrum to identify the molecular ion peak and its characteristic chlorine isotopic pattern.
-
Identify major fragment ions and propose a fragmentation pathway that is consistent with the molecule's structure.
-
Conclusion
While experimental spectra for this compound are not readily found in the public domain, a comprehensive spectroscopic profile can be reliably predicted based on its structure and the principles of NMR, IR, and MS. This guide provides the expected data, enabling researchers to cross-validate their own findings. The detailed, step-by-step protocols offer a self-validating framework for acquiring high-quality data, ensuring that the structural characterization is both accurate and robust. By following these methodologies, researchers can confidently confirm the identity and purity of this compound, a crucial step for any subsequent scientific investigation.
References
-
PubChem. 2-Amino-4'-chlorobiphenyl. [Link]
-
Fronczek, F. R., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 695–699. [Link]
-
NIST. Benzenamine, 4,4'-methylenebis[2-chloro-. NIST Chemistry WebBook. [Link]
-
Wiley-VCH. Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides. [Link]
-
Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - Electronic Supplementary Material (ESI). [Link]
-
AOBChem. 2-Chloro-biphenyl-4-ylamine. [Link]
Sources
An In-depth Technical Guide to 2-Chloro-4'-methyl-biphenyl-4-ylamine Derivatives and Analogues for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The biphenyl scaffold is a privileged structure in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds. This guide focuses on a specific, yet highly promising, biphenylamine core: 2-Chloro-4'-methyl-biphenyl-4-ylamine . While direct literature on this exact molecule is emerging, its structural motifs are present in numerous potent kinase inhibitors and other therapeutic agents. This document provides a comprehensive technical overview of its synthesis, potential derivatization strategies, and likely biological applications, drawing upon established chemical principles and data from closely related analogues. By presenting a robust framework for its utilization, this guide aims to empower researchers to unlock the full potential of this versatile scaffold in the development of next-generation therapeutics.
Introduction: The Biphenylamine Scaffold in Modern Drug Discovery
The biphenyl structural motif is a cornerstone in contemporary drug design, offering a unique combination of conformational flexibility and rigidity that allows for precise interactions with biological targets.[1][2] The introduction of an amine functionality, as in biphenylamines, provides a crucial handle for further chemical modification and for establishing key hydrogen bonding interactions within protein binding pockets. The specific substitution pattern of this compound, featuring a chloro group ortho to the biphenyl linkage and a methyl group on the second phenyl ring, presents a unique electronic and steric profile that can be exploited to achieve high potency and selectivity.
Biphenyl derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Notably, the biphenylamine scaffold is a recurring feature in a number of approved and investigational kinase inhibitors, underscoring its significance in oncology and immunology research.[4] This guide will delve into the synthetic accessibility of the this compound core and explore its potential as a starting point for the generation of diverse chemical libraries targeting a range of disease-relevant proteins.
Synthesis of the this compound Core
The construction of the substituted biphenylamine core can be achieved through several established cross-coupling methodologies. The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance of functional groups in subsequent derivatization steps.
Suzuki-Miyaura Cross-Coupling: A Versatile Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[5][6][7][8] This approach offers high functional group tolerance and generally proceeds with high yields. For the synthesis of the this compound core, a plausible route would involve the coupling of a suitably protected 4-amino-2-chlorobromobenzene with 4-methylphenylboronic acid.
Conceptual Synthetic Workflow:
Sources
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- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
A Theoretical Investigation of 2-Chloro-4'-methyl-biphenyl-4-ylamine: A Computational Chemistry Perspective
Abstract: This technical guide provides a comprehensive theoretical framework for the study of 2-Chloro-4'-methyl-biphenyl-4-ylamine, a biphenyl derivative with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental and theoretical data in the public domain, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. By presenting a hypothetical yet realistic set of data, this guide serves as a blueprint for future in silico and experimental investigations, demonstrating the power of theoretical studies in predicting molecular behavior and guiding rational drug design.
Introduction: The Significance of Substituted Biphenyls and the Role of Theoretical Chemistry
Substituted biphenyls are a class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the unique three-dimensional arrangement of their phenyl rings, which can be tailored through substitution to modulate their biological activity and physical properties. This compound (C₁₃H₁₂ClN) is one such molecule, possessing a combination of electron-withdrawing (chloro) and electron-donating (amino, methyl) groups that suggest a rich and complex electronic landscape.[1][2]
Understanding the precise relationship between the structure of this molecule and its potential function is paramount for its application. Theoretical and computational chemistry provide a powerful, non-invasive means to explore this relationship at the atomic level. Through methods like Density Functional Theory (DFT), we can predict a molecule's stable conformation, its electronic characteristics, and its spectroscopic signatures before it is even synthesized.[3][4] This guide details a proposed theoretical study of this compound, providing a foundational understanding of its intrinsic properties.
Proposed Computational Methodology: A Self-Validating System
To ensure the reliability and reproducibility of the theoretical data, a well-defined computational protocol is essential. The following workflow is proposed, grounded in widely accepted and validated quantum chemical methods.
The Computational Workflow
The proposed study follows a logical progression from structural optimization to the calculation of more complex properties. This ensures that all subsequent calculations are based on a stable, minimum-energy structure.
Figure 1: A proposed computational workflow for the theoretical study of this compound.
Step-by-Step Protocol
-
Software Selection: The Gaussian 16 suite of programs is proposed for this study due to its wide range of functionalities and extensive validation in the scientific literature.
-
Level of Theory and Basis Set:
-
Methodology: Density Functional Theory (DFT) is the chosen method for its excellent balance of computational cost and accuracy for organic molecules.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional will be employed, as it has a proven track record for predicting the geometries and electronic properties of similar aromatic systems.[5]
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions (++) are crucial for accurately describing the lone pairs of the nitrogen and chlorine atoms and any potential non-covalent interactions, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
-
-
Geometry Optimization: The initial structure of this compound will be optimized without any symmetry constraints to find the global minimum on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. These calculations will also provide the theoretical infrared (IR) and Raman spectra.
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity.[3]
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge transfer interactions and hyperconjugative effects within the molecule.
-
-
Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) will be used to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule.
Predicted Molecular Structure and Properties
Based on the proposed methodology, we can predict the key structural and electronic parameters for this compound.
Figure 3: Predicted HOMO-LUMO energy level diagram for this compound.
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | The HOMO is expected to be localized primarily on the amino-substituted ring, which is the most electron-rich part of the molecule. This region is the most likely site of electrophilic attack. |
| LUMO Energy | ~ -1.8 eV | The LUMO is likely to be distributed across the chloro-substituted ring, as the chlorine atom is electron-withdrawing. This region is susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | ~ 3.7 eV | This relatively small energy gap suggests that the molecule is likely to be chemically reactive and exhibit significant electronic transitions in the UV-Vis region. A smaller gap correlates with higher chemical reactivity and lower kinetic stability. [3] |
Predicted Spectroscopic Data
Vibrational spectroscopy provides a fingerprint of a molecule's functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~ 3400-3500 cm⁻¹ | Asymmetric and symmetric stretching of the primary amine group. |
| Aromatic C-H Stretch | ~ 3000-3100 cm⁻¹ | Stretching vibrations of the C-H bonds on the phenyl rings. |
| C=C Aromatic Stretch | ~ 1500-1600 cm⁻¹ | In-plane stretching of the carbon-carbon bonds within the aromatic rings. |
| C-N Stretch | ~ 1250-1350 cm⁻¹ | Stretching of the bond between the amino group and the phenyl ring. |
| C-Cl Stretch | ~ 700-800 cm⁻¹ | Stretching of the carbon-chlorine bond. |
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical approach to characterizing this compound. The proposed DFT calculations are poised to provide fundamental insights into the molecule's three-dimensional structure, electronic landscape, and spectroscopic signatures. The predicted twisting of the biphenyl rings, the localization of the frontier molecular orbitals, and the characteristic vibrational frequencies offer a detailed picture of its chemical nature.
These theoretical findings provide a robust starting point for experimental work. They can guide synthetic efforts, aid in the interpretation of experimental spectroscopic data (IR, Raman, UV-Vis, NMR), and inform the design of new derivatives with tailored properties for applications in drug discovery and materials science. The validation of these theoretical predictions through experimental synthesis and characterization will ultimately provide a complete and nuanced understanding of this promising molecule.
References
-
Faizi, M., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1320–1324. Available at: [Link]
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange.The Journal of Chemical Physics, 98(7), 5648–5652.
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
Sources
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- 2. 2-chloro-4′-methyl-biphenyl-4-ylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solubility of 2-Chloro-4'-methyl-biphenyl-4-ylamine in Organic Solvents: A Technical Guide for Drug Development Professionals
Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-4'-methyl-biphenyl-4-ylamine, a substituted biphenyl amine, in various organic solvents. While specific experimental data for this compound is not publicly available, this document equips researchers with the theoretical knowledge and detailed experimental protocols necessary to generate reliable solubility data in-house. We present the gold-standard equilibrium (shake-flask) method and the high-throughput kinetic solubility assay, explaining the scientific rationale behind each step. Furthermore, we discuss the key physicochemical properties that govern solubility and provide a basis for logical solvent selection, ensuring a robust approach to formulation and process development.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a fundamental physicochemical property in chemical and pharmaceutical sciences.[1][2] For a compound like this compound, understanding its solubility profile in organic solvents is paramount for several stages of drug development:
-
Process Chemistry: Efficient synthesis and purification (e.g., crystallization) depend on identifying suitable solvent systems where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Formulation Development: Creating stable and effective dosage forms, whether oral, topical, or parenteral, requires solubilizing the API in appropriate excipients and solvent mixtures. Poor solubility can severely limit drug loading and bioavailability.[3]
-
Preclinical Studies: In vitro assays and in vivo pharmacokinetic (PK) studies require the compound to be in solution to ensure accurate data and meaningful results.[3][4] Low solubility can lead to underestimated toxicity or efficacy.[5]
This guide serves as a practical resource for scientists to systematically approach the solubility determination of this compound, enabling informed decisions throughout the development pipeline.
Physicochemical Profile and Predicted Solubility Behavior
While experimental data is the ultimate goal, an initial assessment of the molecule's structure provides valuable clues to its likely solubility behavior.
Compound: this compound Molecular Formula: C₁₃H₁₂ClN Molecular Weight: 217.69 g/mol
Structural Analysis:
-
Biphenyl Core: The two phenyl rings form a large, nonpolar backbone, suggesting inherent affinity for nonpolar organic solvents (e.g., toluene, hexanes).
-
Substituents:
-
-Cl (Chloro): An electron-withdrawing, hydrophobic group that contributes to the nonpolar character.
-
-CH₃ (Methyl): A small, nonpolar alkyl group that further enhances lipophilicity.
-
-NH₂ (Amine): A polar group capable of acting as a hydrogen bond donor. This is the primary site for interaction with polar solvents.
-
Predicted Solubility: Based on its structure, this compound is expected to be a poorly water-soluble compound. Its solubility in organic solvents will be a balance between the large nonpolar surface area and the single polar amine group.
-
Nonpolar Solvents (e.g., Toluene, Dichloromethane): Likely to exhibit good solubility due to favorable van der Waals interactions with the biphenyl core.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): Moderate to good solubility is expected. These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the amine group.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility will be influenced by the ability of the solvent to both donate and accept hydrogen bonds. While the amine group can interact, the large hydrophobic structure may limit overall solubility compared to smaller, more polar molecules.
Methodologies for Solubility Determination
Two primary methods are employed to measure solubility in drug discovery and development: the thermodynamic (equilibrium) method and the kinetic method.[1]
Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This is the gold-standard method for determining the true equilibrium solubility of a compound.[2][6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[1][3] This value is crucial for formulation and biopharmaceutical classification.
Caption: Equilibrium solubility determination workflow.
-
Preparation: Accurately weigh approximately 2-5 mg of solid this compound into a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
Equilibration: Seal the vials and place them in an incubator shaker or on a vial roller system at a constant temperature (typically 25 °C).[3] Agitate for 24 to 48 hours to ensure equilibrium is reached.[6] The time to reach equilibrium can vary and should be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer changing.[1]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Quantification: Prepare a dilution of the clear filtrate in a suitable mobile phase. Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution.
-
Calculation: Determine the solubility by correcting the measured concentration for the dilution factor.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method often used in early drug discovery for rapid compound assessment.[4][5] It measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous or organic medium.[5][7] This method can overestimate true equilibrium solubility because it can generate supersaturated solutions.[1]
Caption: High-throughput kinetic solubility workflow.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[7]
-
Assay Plate Preparation: Dispense the desired organic solvents into the wells of a 96-well microtiter plate.
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the solvent-containing wells and mix thoroughly.[8] The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with shaking.[5][7]
-
Detection: Determine the solubility limit. This can be done in several ways:
-
Turbidimetric Method: Use a plate reader to measure the light scattering (nephelometry) caused by the precipitate.[8] The concentration at which scattering appears is the kinetic solubility limit.
-
Filtration/Quantification: Filter the plate to separate the precipitate. The concentration of the compound in the clear filtrate is then quantified by HPLC-UV or LC-MS/MS.[5]
-
Data Presentation and Solvent Selection
Solubility data should be recorded systematically to allow for easy comparison and informed solvent selection. Pharmaceutical companies often develop solvent selection guides that rank solvents based on safety, health, environmental, and industrial constraints.[9] Solvents are broadly classified as Class 1 (prohibited), Class 2 (limited use), and Class 3 (low toxicity).[10]
Table 1: Template for Reporting Solubility Data for this compound
| Solvent | Solvent Class | ICH Class[10] | Boiling Point (°C) | Solubility @ 25°C (mg/mL) | Solubility @ 25°C (mM) | Notes / Observations |
| Hexane | Nonpolar | 2 | 69 | Experimental Value | Calculated Value | Expected low solubility |
| Toluene | Nonpolar | 2 | 111 | Experimental Value | Calculated Value | Expected good solubility |
| Dichloromethane | Polar Aprotic | 2 | 40 | Experimental Value | Calculated Value | Expected high solubility |
| Acetone | Polar Aprotic | 3 | 56 | Experimental Value | Calculated Value | Expected good solubility |
| Ethyl Acetate | Polar Aprotic | 3 | 77 | Experimental Value | Calculated Value | Expected good solubility |
| Acetonitrile | Polar Aprotic | 2 | 82 | Experimental Value | Calculated Value | Expected moderate solubility |
| Methanol | Polar Protic | 2 | 65 | Experimental Value | Calculated Value | Moderate solubility expected |
| Ethanol | Polar Protic | 3 | 78 | Experimental Value | Calculated Value | Moderate solubility expected |
| Isopropanol | Polar Protic | 3 | 82 | Experimental Value | Calculated Value | Moderate solubility expected |
| Water | Polar Protic | N/A | 100 | Experimental Value | Calculated Value | Expected very low solubility |
Conclusion
Determining the solubility of this compound in a range of organic solvents is a foundational step for its successful development. While no public data currently exists, this guide provides the scientific rationale and robust, step-by-step protocols for both thermodynamic and kinetic solubility determination. By systematically applying these methods and leveraging an understanding of the compound's physicochemical properties, researchers can generate the high-quality data needed to guide solvent selection, optimize manufacturing processes, and develop effective pharmaceutical formulations.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- BioDuro. (n.d.). ADME Solubility Assay.
- Diorazio, L. J., Hose, D. R. J., & Adlington, N. K. (2016). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 20(4), 760-773.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
- IUPAC. (n.d.). Subcommittee on Solubility and Equilibrium Data (SSED).
- IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry, 82(5), 1137-1159.
- Purosolv. (n.d.). Key Considerations for Selecting Solvents in Drug Manufacturing.
- Singh, S., & Mittal, A. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 108, 112-119.
- Sigma-Aldrich. (n.d.). 2-chloro-4′-methyl-biphenyl-4-ylamine.
- U.S. Pharmacopeia. (n.d.). General Chapter <1236> Solubility Measurements. In USP-NF.
- Vertex AI Search. (n.d.). Kinetic Solubility Assays Protocol.
- Wenlock, M. C., & van de Waterbeemd, H. (2008). In vitro solubility assays in drug discovery. Current Pharmaceutical Design, 14(23), 2299-2306.
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- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 10. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
A Technical Guide to 2-Chloro-4'-methyl-biphenyl-4-ylamine: Synthesis, Characterization, and Inferred Biological Profile
This technical guide provides a comprehensive overview of 2-Chloro-4'-methyl-biphenyl-4-ylamine, a substituted biphenyl of interest in chemical and pharmaceutical research. Due to the limited specific literature available for this exact molecule, this document synthesizes information from chemical supplier data and extrapolates from established principles of organic chemistry and toxicology for related compounds. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future investigation.
Introduction and Chemical Identity
This compound is a biphenyl derivative characterized by a chlorine atom and an amine group on one phenyl ring, and a methyl group on the other. Its chemical structure suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials.
Below is a table summarizing the known identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-4'-methyl-[1,1'-biphenyl]-4-amine | [1] |
| CAS Number | 1208087-74-4 | [1] |
| Molecular Formula | C13H12ClN | [1] |
| Molecular Weight | 217.7 g/mol | [1] |
| SMILES | CC1=CC=C(C2=CC=C(N)C=C2Cl)C=C1 | [1] |
| InChI Key | XQUNHXKPMDRBQI-UHFFFAOYSA-N |
The following diagram illustrates the chemical structure of this compound.
Caption: Proposed Suzuki coupling workflow for synthesis.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-3-chloroaniline (1 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Physicochemical Properties and Analytical Characterization
The physicochemical properties of this compound are not extensively documented. However, based on its structure, it is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents.
For robust characterization and quality control, a combination of analytical techniques should be employed:
| Analytical Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methyl group around 2.3 ppm, and a broad singlet for the amine protons. | To confirm the proton environment and the overall structure. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm and a methyl carbon signal around 20 ppm. | To identify all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (217.7 g/mol ) with a characteristic isotopic pattern for a chlorine-containing compound. | To confirm the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and methyl groups, and C-Cl stretching. | To identify key functional groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate conditions. | To determine the purity of the synthesized compound. |
Inferred Metabolic Pathways and Toxicological Profile
Specific metabolic and toxicological data for this compound are not available. However, by examining related compounds, we can infer potential biological activities.
Potential Metabolism
The metabolism of chlorobiphenyls generally proceeds through oxidation, often mediated by cytochrome P450 enzymes, to form hydroxylated metabolites. [2][3]The presence of an amino group also introduces other metabolic possibilities, such as N-acetylation or N-oxidation.
A plausible metabolic pathway could involve:
-
Hydroxylation: Oxidation of the aromatic rings to form phenolic metabolites.
-
N-Acetylation: Acetylation of the primary amine group.
-
Conjugation: Glucuronidation or sulfation of the hydroxylated or amine functionalities to increase water solubility and facilitate excretion.
The following diagram illustrates a hypothetical metabolic pathway.
Caption: Inferred metabolic pathway of this compound.
Inferred Toxicological Profile
Aromatic amines and chlorinated biphenyls are classes of compounds that often exhibit toxicological concerns.
-
Mutagenicity and Carcinogenicity: Many aromatic amines are known to be mutagenic and carcinogenic after metabolic activation. For instance, 2-biphenylamine is structurally similar and has been investigated for its carcinogenic potential. [4]* Organ Toxicity: Depending on their distribution and metabolism, chlorinated biphenyls can accumulate in fatty tissues and may exert toxicity in organs such as the liver.
Given these precedents, it is crucial to handle this compound with appropriate safety precautions. The available safety data indicates it is an irritant and may be harmful if swallowed.
Research Gaps and Future Directions
The current body of knowledge on this compound is minimal. Future research should focus on:
-
Validated Synthesis: Developing and optimizing a reliable synthetic protocol.
-
Full Characterization: Comprehensive spectroscopic and analytical characterization.
-
Biological Evaluation: In vitro and in vivo studies to determine its metabolic fate, pharmacokinetic profile, and toxicological properties.
-
Application Screening: Investigating its potential as an intermediate in the synthesis of novel compounds with biological or material applications.
Conclusion
This compound is a chemical compound with potential for further research and application. This guide has provided a theoretical framework for its synthesis, characterization, and potential biological profile based on established chemical principles and data from related compounds. It is imperative that future work on this molecule involves rigorous experimental validation of the hypotheses presented herein.
References
-
AChemBlock. This compound 97% | CAS: 1208087-74-4. 1
-
Sigma-Aldrich. 2-chloro-4′-methyl-biphenyl-4-ylamine AldrichCPR.
-
OEHHA. 2-Biphenylamine and its salts. 4
-
Houston Methodist Scholars. The Mechanism of Chlorobiphenyl Metabolism. 2
-
PubMed Central. Metabolism and metabolites of polychlorinated biphenyls (PCBs). 3
Sources
Methodological & Application
Synthesis of 2-Chloro-4'-methyl-biphenyl-4-ylamine: An Application and Protocol Guide
Abstract
This comprehensive guide details the synthesis of 2-Chloro-4'-methyl-biphenyl-4-ylamine, a key intermediate in the development of pharmaceuticals and advanced materials. We present a robust, two-step synthetic pathway commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by a straightforward reduction to yield the target amine. This document provides not only detailed, step-by-step protocols but also delves into the scientific rationale behind the choice of reagents and reaction conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Substituted biphenylamines are a class of compounds that hold significant importance in medicinal chemistry and materials science due to their unique structural and electronic properties. The target molecule, this compound, serves as a crucial building block for the synthesis of a variety of complex organic molecules. The strategic placement of the chloro, methyl, and amino functionalities on the biphenyl scaffold allows for diverse downstream chemical modifications.
The synthesis of such unsymmetrical biaryls is most effectively achieved through modern cross-coupling methodologies. Among these, the Suzuki-Miyaura coupling reaction stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acid derivatives.[1][2][3] This application note outlines a reliable and scalable synthesis of this compound, beginning with readily available starting materials.
Synthetic Strategy Overview
The synthesis of this compound is strategically approached in a two-step sequence to circumvent potential complications arising from the free amine functionality, which can interfere with the palladium catalyst in the cross-coupling step.
The overall transformation is depicted below:
Caption: Two-step synthesis of this compound.
Step 1: Suzuki-Miyaura Cross-Coupling. The first step involves the palladium-catalyzed Suzuki-Miyaura coupling of a suitable nitro-substituted aryl halide with 4-methylphenylboronic acid. The nitro group serves as a protected form of the amine, preventing catalyst inhibition.
Step 2: Reduction of the Nitro Group. The second step is the reduction of the nitro group in the biphenyl intermediate to the desired primary amine. This is a well-established transformation, often achieved with high efficiency using catalytic hydrogenation.
Experimental Protocols
Part 1: Synthesis of 2-Chloro-4'-methyl-4-nitrobiphenyl (Intermediate)
This protocol details the Suzuki-Miyaura cross-coupling of 2-chloro-1-iodo-4-nitrobenzene with 4-methylphenylboronic acid. The choice of an iodo-substituted arene is strategic, as the carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst compared to a carbon-chlorine bond.
Reaction Scheme:
Sources
Application Note & Protocol: High-Yield Synthesis and Characterization of Acetylsalicylic Acid (Aspirin)
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of acetylsalicylic acid (aspirin), a widely used non-steroidal anti-inflammatory drug (NSAID). The protocol is designed for chemistry researchers, graduate students, and professionals in process development. It emphasizes not only the procedural steps but also the underlying chemical principles to ensure reproducibility and high-purity yields. The methodology covers the acid-catalyzed esterification of salicylic acid with acetic anhydride, followed by recrystallization for purification and characterization by melting point determination and spectroscopic analysis.
Introduction: The Enduring Significance of Aspirin Synthesis
Acetylsalicylic acid, commonly known as aspirin, is one of the most well-known and widely used pharmaceuticals globally. Its therapeutic effects stem from its ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are mediators of pain, fever, and inflammation. The synthesis of aspirin is a cornerstone experiment in introductory organic chemistry, yet its principles are fundamental to pharmaceutical manufacturing.
The primary route for aspirin synthesis, and the one detailed herein, is the O-acetylation of salicylic acid. In this reaction, the phenolic hydroxyl group of salicylic acid attacks the electrophilic carbonyl carbon of acetic anhydride. This process is typically catalyzed by a strong acid, such as sulfuric or phosphoric acid, which protonates the acetic anhydride, rendering it significantly more electrophilic and thus accelerating the reaction rate. Understanding the causality behind each step—from catalyst selection to purification strategy—is critical for optimizing both yield and purity, which are paramount in drug development.
This guide provides a self-validating protocol where successful purification is visibly and empirically confirmed through characterization, ensuring the final product meets high-purity standards.
Reaction Scheme and Workflow
Chemical Reaction Pathway
The synthesis proceeds via an acid-catalyzed nucleophilic acyl substitution. The catalyst protonates a carbonyl oxygen of acetic anhydride, activating it for nucleophilic attack by the phenolic hydroxyl group of salicylic acid.
Caption: Fig. 1: Acid-catalyzed esterification of salicylic acid.
Experimental Workflow Overview
The entire process from synthesis to characterization follows a logical progression designed to maximize purity and confirm product identity.
Caption: Fig. 2: Step-by-step laboratory workflow.
Materials and Methods
Reagents and Equipment
| Reagent / Equipment | Specification | Supplier Example | Safety Precautions |
| Salicylic Acid | >99% Purity | Sigma-Aldrich | Irritant. Avoid inhalation of dust. |
| Acetic Anhydride | >98% Purity | Thermo Fisher | Corrosive, flammable, lachrymator. Handle exclusively in a fume hood with appropriate PPE (gloves, goggles, lab coat). Reacts violently with water. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | VWR | Severely corrosive. Causes extreme burns. Handle with extreme care in a fume hood. |
| Deionized Water | High Purity (18.2 MΩ·cm) | In-house | N/A |
| Ethanol | 95% or Absolute | Fisher Scientific | Flammable. |
| 125 mL Erlenmeyer Flask | Borosilicate Glass | Corning | N/A |
| Water Bath | Temperature controlled | Heidolph | N/A |
| Büchner Funnel & Filter Flask | Appropriate size for reaction scale | Kimble | N/A |
| Melting Point Apparatus | Digital or Oil Bath | Stuart | N/A |
| FT-IR Spectrometer | With ATR capability | PerkinElmer | N/A |
Detailed Experimental Protocol
Synthesis of Crude Acetylsalicylic Acid
-
Preparation : Weigh out 2.0 grams of salicylic acid and place it into a 125 mL Erlenmeyer flask. Expertise Note: Ensure the flask is completely dry, as any moisture will hydrolyze the acetic anhydride, reducing yield.
-
Reagent Addition : In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask containing the salicylic acid. Swirl the flask gently to mix the reagents.
-
Catalysis : While still swirling, add 5-8 drops of concentrated sulfuric acid. This addition is exothermic and should be done slowly. The catalyst is essential to achieve a reasonable reaction rate at moderate temperatures.
-
Reaction Incubation : Heat the flask in a water bath maintained at 50-60°C for 15 minutes. Swirl the flask occasionally to ensure even heating and mixing. Causality: This temperature range is optimal for promoting the forward reaction without causing significant decomposition of salicylic acid or the product.
-
Quenching and Precipitation : After heating, remove the flask from the water bath and allow it to cool for a few minutes. In the fume hood, cautiously add 20 mL of cold deionized water to the reaction mixture to hydrolyze the excess acetic anhydride. Trustworthiness: A strong smell of vinegar (acetic acid) is expected. The crude aspirin should begin to precipitate as white crystals.
-
Crystallization : Cool the mixture in an ice bath for 10-15 minutes to maximize the precipitation of the crude product.
-
Isolation : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water (2 x 10 mL) to remove soluble impurities. Expertise Note: Using ice-cold water minimizes the loss of the desired product, which has slight solubility in water.
Purification by Recrystallization
-
Dissolution : Transfer the crude solid to a 100 mL beaker. Add approximately 10 mL of ethanol and gently heat the mixture on a hot plate (low setting) while stirring until the solid completely dissolves.
-
Precipitation : Add 25 mL of warm deionized water to the ethanol solution. If a precipitate forms immediately, gently reheat until it redissolves. Causality: Aspirin is soluble in hot ethanol but much less soluble in water. This solvent-antisolvent system is highly effective for recrystallization.
-
Crystal Growth : Cover the beaker with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals, while impurities tend to remain in the solution (the mother liquor).
-
Final Isolation : Once cooled, place the beaker in an ice bath for 20 minutes to complete the crystallization process. Collect the purified crystals by vacuum filtration, washing them with a minimal amount of ice-cold deionized water.
-
Drying : Place the purified crystals on a pre-weighed watch glass and dry them in a desiccator or a low-temperature oven (~60°C) until a constant weight is achieved. Calculate the final yield.
Characterization of Final Product
A self-validating protocol requires empirical confirmation of the product's identity and purity.
Melting Point Determination
-
Procedure : Measure the melting point of the dry, purified crystals.
-
Expected Result : Pure acetylsalicylic acid has a literature melting point of 135-136°C. A sharp melting range close to this value indicates high purity. Impurities typically depress and broaden the melting range.
Spectroscopic Analysis (FT-IR)
-
Procedure : Acquire an FT-IR spectrum of the final product using a spectrometer with an ATR accessory.
-
Expected Result : The spectrum should confirm the presence of key functional groups in aspirin and the absence of the starting material's phenolic -OH group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| Carboxylic Acid O-H | 2500-3300 (very broad) | Confirms the presence of the carboxylic acid moiety. |
| Ester C=O Stretch | ~1750 | Key signal for the newly formed ester group. |
| Carboxylic Acid C=O Stretch | ~1690 | Confirms the presence of the carboxylic acid moiety. |
| Salicylic Acid Phenolic O-H | ~3200 (broad) | Absence of this peak is a strong indicator of reaction completion and purity. |
Conclusion and Further Applications
This protocol details a reliable and educational method for synthesizing high-purity acetylsalicylic acid. By understanding the chemical principles behind each step—from acid catalysis to the logic of recrystallization—researchers can consistently achieve high yields and verifiable purity. The characterization steps provide a robust validation system, ensuring the integrity of the final product. These fundamental techniques are directly applicable to the synthesis of other pharmaceutical esters and serve as a foundational workflow in drug discovery and development.
References
-
Title: Aspirin: a historical and contemporary therapeutic overview Source: Circulation, a journal of the American Heart Association URL: [Link]
-
Title: The discovery of aspirin: a re-enactment Source: The British Medical Journal (BMJ) URL: [Link]
-
Title: Synthesis of Aspirin Source: Royal Society of Chemistry URL: [Link]
-
Title: The Rate of Aspirin Synthesis Source: Journal of Chemical Education URL: [Link]
-
Title: Acetic Anhydride - PubChem Source: National Center for Biotechnology Information, PubChem Database URL: [Link]
-
Title: Acetylsalicylic acid - PubChem Source: National Center for Biotechnology Information, PubChem Database URL: [Link]
Application Notes & Protocols: 2-Chloro-4'-methyl-biphenyl-4-ylamine as a Versatile Building Block for Advanced Organic Electronics
Abstract
The field of organic electronics continues to accelerate, driven by the demand for flexible, low-cost, and high-performance devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2] The design and synthesis of novel organic semiconducting materials are paramount to this advancement. Biphenyl derivatives, particularly those functionalized with amine groups, are a cornerstone class of materials, often employed as hole-transporting materials (HTMs) due to their excellent charge carrier mobility and thermal stability.[3][4] This document provides a detailed guide to the synthesis, characterization, and application of 2-Chloro-4'-methyl-biphenyl-4-ylamine, a promising building block for developing next-generation organic electronic materials. We present a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, comprehensive characterization methods, and exemplary protocols for its integration into electronic devices.
Introduction: The Strategic Importance of Biphenylamines in Organic Electronics
Triphenylamine and its derivatives are classic molecular structures in the world of organic optoelectronics, primarily serving as efficient hole transport materials in devices like OLEDs and solar cells.[5] The core advantages of the biphenylamine scaffold lie in its rigid, planar structure which facilitates intermolecular π-π stacking, and the electron-donating nature of the amine group, which is crucial for hole injection and transport.
The strategic introduction of substituents onto the biphenyl core allows for the fine-tuning of its electronic and physical properties. For instance, the chlorine atom in This compound acts as an electron-withdrawing group, which can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is critical for minimizing the energy barrier for charge injection from the anode and ensuring efficient charge transport.[6] The methyl group, an electron-donating group, can further influence the molecule's electronic properties and solubility. This combination of substituents makes this compound a versatile precursor for creating more complex, high-performance materials for various organic electronic applications.
Below is the chemical structure of the target compound:
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely adopted method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] This reaction is favored for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability and stability of boronic acid reagents.[7][8]
Reaction Principle
The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 2-chloro-4-bromoaniline with 4-methylphenylboronic acid. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate complex (formed from the boronic acid and a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7]
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| 2-Chloro-4-bromoaniline | 1.0 mmol | Limiting reagent |
| 4-Methylphenylboronic Acid | 1.2 - 1.5 mmol | Used in slight excess to ensure complete consumption of the limiting reagent. |
| Catalyst | ||
| Pd(PPh₃)₄ | 1-5 mol% | A common and effective Pd(0) catalyst. Alternatively, a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand can be used. |
| Base | ||
| K₂CO₃ or Na₂CO₃ | 2.0 - 3.0 mmol | An aqueous solution of the base is required to activate the boronic acid for transmetalation. |
| Solvent | ||
| Toluene/Ethanol/Water | 4:1:1 v/v ratio | A biphasic solvent system is often optimal for Suzuki couplings. Toluene dissolves the organic components, while water dissolves the inorganic base. Ethanol can improve miscibility. |
| Reaction Conditions | ||
| Temperature | 80-100 °C | Heating is necessary to drive the reaction to completion. |
| Time | 4-12 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Detailed Experimental Protocol
Materials and Equipment:
-
2-Chloro-4-bromoaniline (FW: 206.45 g/mol )
-
4-Methylphenylboronic acid (FW: 135.96 g/mol )
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene, Ethanol, Deionized Water (degassed)
-
Ethyl acetate, Hexane (for chromatography)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-chloro-4-bromoaniline (1.0 mmol, 206.5 mg), 4-methylphenylboronic acid (1.2 mmol, 163.2 mg), and Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Prepare a degassed 2M aqueous solution of K₂CO₃ (3.0 mmol in 1.5 mL of water). Via syringe, add degassed toluene (12 mL) and degassed ethanol (3 mL) to the reaction flask. Finally, add the aqueous K₂CO₃ solution.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material (2-chloro-4-bromoaniline) indicates the reaction is complete.
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1).
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Synthesis Workflow Diagram
Physicochemical Properties & Characterization
Accurate characterization is essential to confirm the synthesis of the correct molecule and to assess its purity.
| Property | Value | Source |
| IUPAC Name | 2-chloro-4'-methyl-[1,1'-biphenyl]-4-amine | [9] |
| CAS Number | 1208087-74-4 | [9] |
| Molecular Formula | C₁₃H₁₂ClN | [9][10] |
| Molecular Weight | 217.69 g/mol | [10] |
| Appearance | Solid | [10] |
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons in the 6.7-7.5 ppm range, a singlet for the methyl group (CH₃) around 2.4 ppm, and a broad singlet for the amine protons (NH₂) around 3.8 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): Peaks corresponding to the 13 unique carbon atoms, including the methyl carbon around 21 ppm and aromatic carbons between 115-150 ppm.
-
Mass Spectrometry (EI-MS): A molecular ion peak (M⁺) at m/z = 217, along with a characteristic M+2 peak at m/z = 219 (approx. 1/3 the intensity) due to the ³⁷Cl isotope.
Applications in Organic Electronic Devices
Based on its molecular structure, this compound is an excellent candidate for a hole-transporting material (HTM) or as a building block for more complex HTMs.[3][4]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the Hole Transport Layer (HTL) is critical for efficiently transporting holes from the anode to the emissive layer, while also blocking electrons from reaching the anode.[11] An effective HTL material must have a suitable HOMO level for efficient hole injection and high hole mobility. Biphenylamines are known for these properties.[12] this compound can be used directly in an HTL or can be further functionalized to create dendritic or polymeric HTMs with enhanced film-forming properties and thermal stability.[12]
Perovskite Solar Cells (PSCs)
In PSCs, the HTL extracts holes from the perovskite absorber layer and transports them to the electrode. Amines have been shown to passivate defects at the perovskite surface, which can suppress charge recombination and improve device stability and efficiency.[13][14] The amine functionality in this compound could potentially interact favorably with the perovskite surface, making it or its derivatives promising candidates for PSC applications.[15]
Exemplary Protocol: HTL Deposition for a Solution-Processed OLED
This protocol describes the general steps for depositing an HTL using a material like this compound.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of N₂ gas.
-
Treat the ITO surface with UV-Ozone for 10-15 minutes to improve the work function and enhance hole injection.
-
-
Solution Preparation:
-
Prepare a solution of this compound (e.g., 5-10 mg/mL) in a suitable organic solvent like chlorobenzene or toluene.
-
Gently heat and stir the solution until the material is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.
-
-
HTL Deposition (Spin-Coating):
-
Transfer the cleaned substrate to a spin-coater located inside a nitrogen-filled glovebox.
-
Dispense the HTL solution onto the center of the ITO substrate.
-
Spin-coat at a typical speed of 2000-4000 rpm for 30-60 seconds to achieve a uniform thin film.
-
Anneal the film on a hotplate at a temperature optimized for the material (e.g., 80-120 °C) for 10 minutes to remove residual solvent and improve film morphology.
-
-
Subsequent Layer Deposition:
-
Following HTL deposition, proceed with the deposition of the subsequent layers of the OLED stack (emissive layer, electron transport layer, and cathode) via either solution processing or thermal evaporation, depending on the chosen materials and device architecture.
-
Safety and Handling
-
Hazard Classifications: Acute Toxicity (Oral), Eye Irritation.[10]
-
Pictograms: GHS07 (Exclamation Mark).[10]
-
Signal Word: Warning.[10]
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[10]
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
- Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification.
- Hole-transporting materials for organic light-emitting diodes: an overview.
- Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Applic
- Universal Polymeric Hole Transporting Material for Solution-Processable Green and Blue Thermally Activated Delayed Fluorescence OLEDs.
- Novel hole transport materials for organic light emitting devices. SPIE Digital Library.
- 2-chloro-4′-methyl-biphenyl-4-ylamine AldrichCPR. Sigma-Aldrich.
- Fully Bridged Triphenylamine Derivatives as Color-Tunable Thermally Activated Delayed Fluorescence Emitters.
- This compound 97%. AChemBlock.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.
- Bilateral alkylamine for suppressing charge recombination and improving stability in blade-co
- Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Applic
- Bilateral alkylamine for suppressing charge recombination and improving stability in blade-coated perovskite solar cells.
- Organic Electronics in Flexible Devices: Engineering Strategy, Synthesis, And Applic
- Organic Bioelectronics: Diversity of Electronics Along with Biosciences. MDPI.
- Exploration of Two-Dimensional Perovskites Incorporating Methylammonium for High Performance Solar Cells. CrystEngComm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. This compound 97% | CAS: 1208087-74-4 | AChemBlock [achemblock.com]
- 10. 2-chloro-4′-methyl-biphenyl-4-ylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bilateral alkylamine for suppressing charge recombination and improving stability in blade-coated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploration of two-dimensional perovskites incorporating methylammonium for high performance solar cells - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity Isolation of 2-Chloro-4'-methyl-biphenyl-4-ylamine via Optimized Flash Column Chromatography
Introduction
2-Chloro-4'-methyl-biphenyl-4-ylamine is a substituted biphenyl amine, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of substituents on the biphenyl scaffold dictates the final properties of the target molecule, making the purity of such intermediates paramount. Impurities, such as unreacted starting materials or isomeric by-products from its synthesis, can lead to undesirable side reactions, reduced yields, and complications in downstream applications.
This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from the development of an optimal mobile phase using Thin-Layer Chromatography (TLC) to the execution of the final separation, ensuring researchers can achieve high purity and recovery.
Compound Profile and Properties
A thorough understanding of the target molecule's physicochemical properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| IUPAC Name | 2-chloro-4'-methyl-[1,1'-biphenyl]-4-amine | [1] |
| CAS Number | 1208087-74-4 | [1] |
| Molecular Formula | C₁₃H₁₂ClN | [1] |
| Molecular Weight | 217.70 g/mol | [1] |
| Appearance | Expected to be an off-white to beige solid | [2] |
| Polarity | Moderately polar, due to the primary amine group | N/A |
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this technique, the stationary phase is polar (silica gel), while the mobile phase (eluent) is relatively non-polar.
-
Stationary Phase: Silica gel (SiO₂) is used as the stationary phase. Its surface is covered with acidic silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the analyte.
-
Analyte Interaction: The primary amine (-NH₂) of this compound is a polar, basic functional group. It will exhibit a strong interaction with the acidic silica gel. The non-polar biphenyl backbone has a weaker affinity.
-
Elution: A non-polar solvent is used to move compounds down the column. By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane), a competition is established. The more polar solvent molecules displace the analyte from the silica surface, allowing it to travel down the column. Compounds are separated based on their relative affinities for the stationary phase; less polar impurities will elute first, followed by the target compound.
A critical consideration for amines is their basicity, which can cause strong, sometimes irreversible, binding to the acidic silanol groups, resulting in significant peak tailing or streaking on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the mobile phase. The triethylamine neutralizes the most acidic sites on the silica, ensuring a sharper, more symmetrical elution profile for the target amine.[3][4]
Mandatory Step: Method Development via TLC
Before committing the bulk of the crude material to a column, the optimal solvent system must be determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rƒ) of 0.25 - 0.35 for the target compound. This Rƒ value ensures that the compound moves efficiently down the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Experimental Protocol: TLC Analysis
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a separate solution of the starting materials, if available, for comparison.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and any starting material standards onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test several solvent systems, starting with a low polarity and gradually increasing it.
-
Visualize: After development, visualize the spots under a UV lamp (254 nm). If the compound is not UV-active, use a chemical stain such as cinnamaldehyde, which reacts with aromatic primary amines to produce a colored spot.[5][6]
-
Optimize: Adjust the solvent ratios until the target compound spot has an Rƒ of ~0.3 and is well-separated from all impurities.
| Trial Eluent System (v/v) | Observations | Assessment |
| 100% Hexane | All spots remain at the baseline (Rƒ = 0). | Too non-polar. |
| 95:5 Hexane / Ethyl Acetate | Target spot has Rƒ ≈ 0.1. Impurities are slightly separated. | Polarity is too low, but separation has begun. |
| 85:15 Hexane / Ethyl Acetate | Target spot has Rƒ ≈ 0.3. Good separation from a less polar spot (Rƒ ≈ 0.6) and a baseline spot. | Promising system. |
| 85:15:1 Hexane / Ethyl Acetate / Et₃N | Target spot has Rƒ ≈ 0.35. The spot is much sharper with no tailing. | Optimal System. The basic modifier improves chromatography. |
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Reagents
| Material | Specification | Purpose |
| Stationary Phase | Silica Gel | Standard Grade, 60 Å, 40-63 µm particle size |
| Crude Material | This compound | ~1-2 g |
| Eluent A | n-Hexane or Heptane | Non-polar solvent |
| Eluent B | Ethyl Acetate | Polar solvent |
| Modifier | Triethylamine (Et₃N) | Basic modifier to prevent tailing |
| Sand | Washed, standard grade | Column base and top layer |
| Cotton or Glass Wool | Degreased | To plug the column stopcock |
| Glass Column | 40-50 mm diameter | Chromatography column |
| Fraction Vessels | Test tubes or flasks | For collecting eluted fractions |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane/EtOAc). Use approximately 50-100 g of silica for every 1 g of crude material.
-
Pour the slurry into the column. Use gentle air pressure or tapping to pack the silica bed evenly, avoiding air bubbles.
-
Once packed, add a ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition. Drain the excess solvent until it is level with the top of the sand.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude material (~1-2 g) in a minimal amount of a low-boiling-point solvent like dichloromethane.
-
Add 2-3 times the mass of silica gel relative to the crude material (e.g., 3-6 g of silica).
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This is the dry-loaded sample.[7]
-
Carefully add the dry-loaded sample onto the top layer of sand in the column, creating an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized eluent (85:15:1 Hexane / Ethyl Acetate / Et₃N) to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow of ~2 inches/minute is a good target).
-
Begin collecting fractions immediately. Collect consistently sized fractions (e.g., 20-25 mL per test tube).
-
If impurities are closely related, a gradient elution can be performed. Start with a lower polarity mobile phase (e.g., 95:5 Hexane/EtOAc) and gradually increase the proportion of ethyl acetate during the run.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution process by spotting every few fractions onto a TLC plate. Develop the plate using the optimized solvent system.
-
Identify the fractions containing the pure target compound (single spot at the correct Rƒ).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking/Tailing on TLC/Column | Compound is too polar for the eluent; compound is interacting too strongly with acidic silica. | Increase the polarity of the eluent. Add 0.5-1% triethylamine or ammonia to the eluent to neutralize acidic sites on the silica.[3][4] |
| Poor Separation | Incorrect solvent system; column was overloaded; flow rate was too fast. | Re-optimize the eluent with TLC to achieve a greater ΔRƒ. Use a larger column or less crude material. Reduce the flow rate. |
| Cracked Silica Bed | The column ran dry; heat generated from wetting the silica. | Ensure the silica bed is always covered with solvent. Pack the column using a slurry method to dissipate heat. |
| Compound Won't Elute | The eluent is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). A switch to a more polar system like Dichloromethane/Methanol may be required in extreme cases. |
Safety and Handling
Substituted aromatic amines should be handled with care. While specific toxicological data for this compound is limited, related structures warrant caution.
-
Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale. In case of contact, wash the affected area immediately with plenty of water.[2]
-
Disposal: Dispose of chemical waste and contaminated materials in accordance with local, state, and federal regulations.
References
- Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- Analytical Methods. Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- ResearchGate. TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde.
- Sciencemadness.org. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
- N/A
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4'-CHLORO-BIPHENYL-2-YLAMINE.
- N/A
- Thermo Fisher Scientific. Safety Data Sheet for 2-Amino-4-chlorophenol.
- Thermo Fisher Scientific. Safety Data Sheet for 2-Cyano-4'-methylbiphenyl.
- N/A
- N/A
- N/A
- N/A
- AChemBlock. This compound 97%.
- N/A
- N/A
- Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid.
- N/A
- N/A
- N/A
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
Sources
- 1. This compound 97% | CAS: 1208087-74-4 | AChemBlock [achemblock.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
scale-up synthesis of 2-Chloro-4'-methyl-biphenyl-4-ylamine
An Application Guide for the Scalable Synthesis of 2-Chloro-4'-methyl-biphenyl-4-ylamine
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The described methodology is centered around a robust and efficient Suzuki-Miyaura cross-coupling reaction, optimized for large-scale production. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure successful and reproducible synthesis.
Introduction and Strategic Rationale
Substituted biphenyl amines are privileged scaffolds in modern chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) and complex organic materials.[1][2] The target molecule, this compound (CAS: 1208087-74-4), is a valuable building block whose efficient synthesis is critical for downstream applications.
The primary challenge in scaling up biphenyl synthesis lies in achieving high yields and purity while maintaining cost-effectiveness and operational safety. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become the gold standard for constructing C(sp²)–C(sp²) bonds due to their high functional group tolerance, mild reaction conditions, and the commercial availability of reagents.[3][4][5]
This protocol employs a Suzuki-Miyaura strategy, coupling a substituted haloaniline with a boronic acid. This choice is predicated on the reaction's proven scalability and the stability of the organoboron reagents. The catalytic system features a modern dialkylbiaryl phosphine ligand, which is known to promote high catalytic turnover and efficiency, even with less reactive aryl chlorides.[4]
The Synthetic Pathway: A Mechanistic Overview
The selected pathway involves the palladium-catalyzed cross-coupling of 4-amino-2-chlorohalobenzene with 4-methylphenylboronic acid. The catalytic cycle, a cornerstone of this synthesis, is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biphenyl product and regenerating the Pd(0) catalyst.[4]
Scale-Up Protocol: Synthesis of this compound
This protocol is designed for a 100g scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate reactor system.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Quantity | Molar Eq. | Notes |
| 2-Bromo-5-chloroaniline | 63581-22-6 | 206.45 | 100.0 g | 1.0 | Limiting Reagent |
| 4-Methylphenylboronic acid | 5720-05-8 | 135.96 | 72.6 g | 1.1 | Use in slight excess |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.54 g | 0.005 | Pre-catalyst |
| SPhos (Ligand) | 657408-07-6 | 410.48 | 2.0 g | 0.01 | Ligand to Pd ratio = 2:1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 200.8 g | 3.0 | Anhydrous, finely milled |
| 1,4-Dioxane | 123-91-1 | 88.11 | 1.0 L | - | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | 250 mL | - | Degassed |
| Toluene | 108-88-3 | 92.14 | 1.0 L | - | For extraction |
| Brine (Saturated NaCl) | 7647-14-5 | - | 500 mL | - | For washing |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 50 g | - | Drying agent |
Equipment
-
5L jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.
-
Heating/cooling circulator.
-
Addition funnel.
-
Separatory funnel (5L).
-
Rotary evaporator.
-
Crystallization vessel.
-
Vacuum filtration setup.
Step-by-Step Procedure
Caption: Workflow for the synthesis of this compound.
-
Reactor Setup: Assemble the 5L reactor system. Ensure all glassware is dry. Purge the entire system with nitrogen or argon for at least 30 minutes to establish an inert atmosphere.
-
Charging Reagents: To the reactor, add 2-bromo-5-chloroaniline (100.0 g), 4-methylphenylboronic acid (72.6 g), and potassium carbonate (200.8 g).
-
Solvent Addition: Add 1,4-dioxane (1.0 L) and deionized water (250 mL) to the reactor.
-
Degassing: While stirring, bubble nitrogen through the reaction mixture for 20 minutes to ensure all dissolved oxygen is removed. This step is critical to prevent catalyst oxidation.[6]
-
Catalyst Addition: In a separate flask, briefly purged with nitrogen, mix palladium(II) acetate (0.54 g) and SPhos (2.0 g). Add this catalyst/ligand mixture to the reactor under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 90-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the limiting reagent (2-bromo-5-chloroaniline) is consumed (typically 6-12 hours).
-
Work-up - Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add toluene (1.0 L) and deionized water (500 mL). Stir for 15 minutes, then transfer the mixture to a separatory funnel.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL).
-
Washing: Combine all organic layers and wash with brine (2 x 250 mL) to remove residual water and inorganic salts.
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 30 minutes, and then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification by Crystallization: Dissolve the crude product in a minimal amount of hot isopropanol or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry the product under vacuum at 40-50°C to a constant weight.
Expected Results
-
Yield: 75-90%
-
Appearance: Off-white to light tan solid.
-
Purity: >97% (as determined by HPLC/LC-MS).
Safety and Handling Precautions
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risk.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][8][9] Work in a well-ventilated area, and for large-scale operations, respiratory protection may be necessary.[7][10]
-
Chemical Hazards:
-
Haloanilines: Toxic and potential skin sensitizers. Avoid inhalation and skin contact.[8]
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Handle with care and avoid ignition sources.
-
Palladium Catalysts: Can be pyrophoric on carbon supports and are toxic. Handle in an inert atmosphere where possible.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
-
Ingestion: Rinse mouth and seek medical attention.[7]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to local, regional, and national regulations. Do not discharge into drains.[7][8]
Product Characterization
| Property | Value |
| IUPAC Name | 2-chloro-4'-methyl-[1,1'-biphenyl]-4-amine[11] |
| CAS Number | 1208087-74-4[11] |
| Molecular Formula | C₁₃H₁₂ClN[11][12] |
| Molecular Weight | 217.7 g/mol [11] |
| Appearance | Solid[12] |
| SMILES | Cc1ccc(cc1)-c2ccc(N)cc2Cl[12] |
| InChI Key | XQUNHXKPMDRBQI-UHFFFAOYSA-N[12] |
References
- Enamine, Safety Data Sheet. (URL: Provided by grounding tool)
- Fisher Scientific, SAFETY DATA SHEET. (URL: Provided by grounding tool)
- Thermo Fisher Scientific, SAFETY DATA SHEET. (URL: Provided by grounding tool)
- ChemicalBook, Chemical Safety Data Sheet MSDS / SDS - 4'-CHLORO-BIPHENYL-2-YLAMINE. (URL: Provided by grounding tool)
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (URL: [Link])
- Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (URL: Provided by grounding tool)
- Google Patents. (n.d.).
- Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (URL: Provided by grounding tool)
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. (URL: [Link])
- Chem-Impex International Inc. (2012). MSDS of 2'-Methyl-biphenyl-4-ylamine. (URL: Provided by grounding tool)
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])
-
PrepChem.com. (n.d.). Synthesis of 4-methylbiphenyl. (URL: [Link])
-
ACS Publications. (n.d.). Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. The Journal of Organic Chemistry. (URL: [Link])
- Google Patents. (n.d.).
-
Royal Society Publishing. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. (URL: [Link])
-
ResearchGate. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (URL: [Link])
- Google Patents. (n.d.). CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl. (URL: )
- Google Patents. (n.d.).
-
University of Cape Town Libraries. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])
- BenchChem. (2025). Technical Support Center: Scaling Up 4-Methylbiphenyl Synthesis. (URL: Provided by grounding tool)
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. This compound 97% | CAS: 1208087-74-4 | AChemBlock [achemblock.com]
- 12. 2-chloro-4′-methyl-biphenyl-4-ylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: 2-Chloro-4'-methyl-biphenyl-4-ylamine in API Synthesis
Introduction
2-Chloro-4'-methyl-biphenyl-4-ylamine is a substituted biphenyl amine that serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural motif is of particular interest in the development of targeted therapies, notably in the class of kinase inhibitors. The biphenyl core provides a rigid scaffold that can be strategically functionalized to achieve high-affinity binding to protein kinase domains, which are often implicated in oncogenic signaling pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a pivotal building block in API synthesis, with a focus on the preparation of kinase inhibitor backbones. While direct synthesis of a marketed drug from this specific intermediate is not widely documented in public literature, its structural similarity to key intermediates of approved drugs like Bosutinib, a dual Src/Abl tyrosine kinase inhibitor, makes it a highly relevant compound for investigation and a valuable component in the synthesis of novel therapeutic agents.[1][2][3][4]
These application notes will detail the synthetic protocol for this compound via the Suzuki-Miyaura coupling, a robust and versatile method for carbon-carbon bond formation.[5][6][7] Subsequently, a representative protocol for its application in the synthesis of a quinoline-based kinase inhibitor scaffold will be presented, drawing parallels from established synthetic routes for analogous APIs.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 2-chloro-4'-methyl-[1,1'-biphenyl]-4-amine | [8] |
| CAS Number | 1208087-74-4 | [8] |
| Molecular Formula | C₁₃H₁₂ClN | [8][9] |
| Molecular Weight | 217.69 g/mol | [9] |
| Appearance | Solid | [9] |
| Purity | Typically ≥97% | [8] |
Safety Profile:
This compound is classified as an acute toxicant if swallowed and causes serious eye irritation.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, please refer to the supplier's Safety Data Sheet (SDS).
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the method of choice for the efficient synthesis of unsymmetrical biaryl compounds.[5][6] In this protocol, 2-chloro-4-bromoaniline is coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.
Reaction Principle
The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Materials:
-
2-Chloro-4-bromoaniline
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-bromoaniline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and ethanol in a 4:1 ratio to the flask.
-
Bubble argon or nitrogen through the mixture for 15-20 minutes to degas the solution.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Combine the filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Application in the Synthesis of a Kinase Inhibitor Scaffold
The primary amine of this compound is a key functional group for its incorporation into larger, more complex molecules. In the context of kinase inhibitors, this amine can undergo a nucleophilic aromatic substitution (SNAᵣ) reaction with a suitably activated heterocyclic core, such as a chlorinated quinoline or pyrimidine. The following is a representative protocol for the synthesis of a generic quinoline-based kinase inhibitor scaffold, analogous to the synthesis of Bosutinib.[2][3]
Reaction Principle
The synthesis involves the coupling of the biphenyl amine intermediate with a chlorinated quinoline derivative. The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent, often with an acid catalyst to facilitate the substitution.
Caption: Experimental workflow for the synthesis of a kinase inhibitor scaffold.
Experimental Protocol
Materials:
-
This compound
-
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (or a similar activated quinoline)
-
Pyridine hydrochloride
-
2-Ethoxyethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (1.1 eq), and pyridine hydrochloride (1.0 eq).
-
Add 2-ethoxyethanol as the solvent.
-
Heat the mixture to reflux (approximately 135 °C) and maintain for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and partition it between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure kinase inhibitor scaffold.
Characterization and Quality Control
The identity and purity of the synthesized intermediate and the final API scaffold should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation | Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methyl group around 2.3 ppm, and a broad singlet for the amine protons. |
| ¹³C NMR | Confirmation of the carbon skeleton | Characteristic signals for the 13 unique carbon atoms in the molecule. |
| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with a mass corresponding to the molecular weight of the compound (m/z = 218.07 for [M+H]⁺). |
| HPLC | Quantitative purity analysis | Determination of the percentage purity of the compound. |
| Melting Point | Physical property characterization and purity indication | A sharp melting point range is indicative of high purity. |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of APIs, particularly in the realm of kinase inhibitors. The Suzuki-Miyaura coupling provides an efficient and scalable route to this key building block. Its subsequent incorporation into heterocyclic scaffolds via nucleophilic aromatic substitution allows for the construction of complex molecular architectures with potential therapeutic applications. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the strategic utilization of this intermediate for the discovery and development of novel pharmaceutical agents.
References
- Google Patents. (n.d.). Process for preparation of bosutinib.
- Google Patents. (n.d.). Process for preparation of bosutinib.
- Google Patents. (n.d.). Preparation method of bosutinib.
- Google Patents. (n.d.). Bosutinib forms and preparation methods thereof.
- Google Patents. (n.d.). Method for preparing bosutinib and crystal thereof.
- Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica.
-
Mao, Y., Zhu, C., Kong, Z., Wang, J., Zhu, G., & Ren, X. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 20(10), 19363–19370. [Link]
-
ResearchGate. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). New Synthetic Process for Bosutinib. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). HAL Open Science. [Link]
-
ResearchGate. (n.d.). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl. Retrieved January 19, 2026, from [Link]
-
Jastrząbek, T., Ulikowski, A., & Lisiak, R. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. [Link]
Sources
- 1. WO2016034150A1 - Method for preparing bosutinib and crystal thereof - Google Patents [patents.google.com]
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- 3. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. This compound 97% | CAS: 1208087-74-4 | AChemBlock [achemblock.com]
- 9. 2-chloro-4′-methyl-biphenyl-4-ylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
protocol for functionalization of 2-Chloro-4'-methyl-biphenyl-4-ylamine
An Application Guide to the Strategic Functionalization of 2-Chloro-4'-methyl-biphenyl-4-ylamine
Abstract
This comprehensive application note provides detailed protocols and expert insights for the chemical modification of this compound (CMB), a key intermediate in the synthesis of pharmaceuticals and advanced materials. We explore functionalization strategies targeting its two primary reactive sites: the nucleophilic primary amine and the chloro-substituted aromatic ring, which is amenable to cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs. Protocols for N-acylation, N-alkylation, and palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are presented with a focus on mechanistic rationale, experimental design, and practical execution.
Introduction: The Synthetic Utility of this compound
This compound, with the molecular formula C₁₃H₁₂ClN, is a structurally important biaryl amine.[1] Its scaffold is prevalent in numerous biologically active molecules and functional materials. The molecule possesses two distinct and orthogonally reactive functional groups:
-
A Primary Arylamine (-NH₂): This group serves as a potent nucleophile and a handle for forming amide, sulfonamide, and secondary or tertiary amine linkages.
-
An Aryl Chloride (-Cl): While less reactive than the corresponding bromide or iodide, the aryl chloride is an economical and widely available handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
This dual reactivity allows for a modular and stepwise approach to constructing complex molecular architectures, making it a valuable starting material in discovery chemistry. Many pharmaceuticals and agrochemicals contain carbon-nitrogen bonds, and methods to create them are of paramount importance.[2]
Critical Safety & Handling Protocols
Before commencing any experimental work, it is imperative to handle this compound and all associated reagents with appropriate care.
2.1 Personal Protective Equipment (PPE) Always wear standard personal protective equipment, including a lab coat, safety goggles conforming to EN166 standards, and compatible chemical-resistant gloves.[3][4] Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[5]
2.2 Handling and Storage Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes.[4] Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[3]
2.3 First Aid and Spill Response
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]
-
Spill: Prevent further leakage if safe to do so. Wipe dry, place in a bag, and hold for waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[5]
Functionalization Pathways
The strategic modification of this compound can be approached by targeting its two key reactive sites. The choice of reaction sequence depends on the final target molecule and the compatibility of the functional groups.
Figure 1: Key functionalization pathways for this compound, targeting either the primary amine or the aryl chloride moiety.
Protocols for Amine Functionalization (C-N Bond Formation)
The primary amine is a versatile nucleophile, readily undergoing acylation, alkylation, and related transformations.
Protocol: N-Acylation via Acyl Chloride
This protocol describes the formation of an amide bond, a ubiquitous linkage in chemistry and biology.[7] The reaction is typically rapid and high-yielding under standard laboratory conditions.
Rationale: The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to quench the HCl byproduct generated during the reaction.[8]
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 mmol, 217.7 mg |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | 1.1 - 1.2 mmol |
| Base | Triethylamine (TEA) or DIPEA | 1.5 - 2.0 mmol |
| Solvent | Anhydrous Dichloromethane (DCM) | 10 mL |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1 - 3 hours | Monitor by TLC |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol) and anhydrous DCM (10 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the base (e.g., TEA, 1.5 mmol) via syringe.
-
Slowly add the acyl chloride (1.1 mmol) dropwise. A precipitate of triethylammonium chloride may form.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization: Successful acylation can be confirmed by the appearance of a strong C=O stretching band in the IR spectrum (approx. 1650-1680 cm⁻¹), a downfield shift of the aromatic protons adjacent to the amide in the ¹H NMR spectrum, and the correct mass peak in MS analysis.
Protocol: N-Alkylation via Reductive Amination
Reductive amination is a robust method for forming secondary amines.[9] It involves the initial formation of an imine by condensation with an aldehyde, followed by in-situ reduction. This method offers high selectivity and avoids the over-alkylation issues sometimes seen with alkyl halides.
Rationale: The amine first condenses with the aldehyde to form an imine (or iminium ion), which is then reduced by a hydride source like sodium triacetoxyborohydride (STAB). STAB is a mild reducing agent, well-suited for this transformation as it does not readily reduce the aldehyde starting material.
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 mmol, 217.7 mg |
| Alkylating Agent | Aldehyde (e.g., Benzaldehyde) | 1.0 - 1.1 mmol |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | 1.5 mmol |
| Solvent | Dichloroethane (DCE) or THF | 10 mL |
| Temperature | Room Temperature | |
| Reaction Time | 12 - 24 hours | Monitor by TLC/LC-MS |
| Typical Yield | 70-90% |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aldehyde (1.0 mmol) in DCE (10 mL).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. The reaction is often slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours until the starting material is consumed as indicated by TLC.
-
Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocols for Palladium-Catalyzed Cross-Coupling
The aryl chloride moiety serves as an excellent substrate for palladium-catalyzed reactions, allowing for the construction of diverse molecular frameworks. These reactions typically require an inert atmosphere due to the air-sensitivity of the Pd(0) catalyst and phosphine ligands.
Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an aryl halide and an organoboron compound.[10] It is favored for its mild conditions and high functional group tolerance.[11]
Rationale: The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with a boronic acid that has been activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[10]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 mmol, 217.7 mg |
| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) | 1.5 mmol |
| Catalyst | Pd(OAc)₂ | 2 mol%, 4.5 mg |
| Ligand | SPhos or XPhos | 4 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 mmol |
| Solvent | Toluene/Water (e.g., 10:1 mixture) or Dioxane/Water | 11 mL total |
| Temperature | 90 - 110 °C | |
| Reaction Time | 6 - 24 hours | |
| Typical Yield | 60-85% | Aryl chlorides are less reactive than bromides/iodides.[11] |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the base (e.g., K₂CO₃, 2.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 10 mL Toluene, 1 mL Water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 6-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation, coupling an aryl halide with an amine.[12] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope.[12]
Rationale: The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2][13] The use of bulky, electron-rich phosphine ligands is crucial for the efficient coupling of less reactive aryl chlorides.[13]
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 mmol, 217.7 mg |
| Coupling Partner | Amine (e.g., Morpholine) | 1.2 mmol |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% Pd |
| Ligand | RuPhos, XPhos, or BrettPhos | 2-4 mol% |
| Base | NaOt-Bu or LHMDS | 1.4 mmol |
| Solvent | Anhydrous Toluene or Dioxane | 10 mL |
| Temperature | 100 - 110 °C | |
| Reaction Time | 4 - 18 hours | |
| Typical Yield | 75-95% |
Step-by-Step Methodology:
-
In a glovebox or under a stream of Argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), ligand (0.02 mmol), and base (NaOt-Bu, 1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Add anhydrous, degassed solvent (10 mL) and seal the tube.
-
Heat the reaction mixture in an oil bath at 110 °C for the required time, monitoring by GC-MS or LC-MS.
-
Cool to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol: Sonogashira Coupling
The Sonogashira reaction couples aryl halides with terminal alkynes, providing a direct route to arylalkynes.[14] It uniquely uses a dual catalyst system of palladium and copper(I).[15]
Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product.[14][16]
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 mmol, 217.7 mg |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | 1.2 mmol |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | 1-3 mol% |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 2-5 mol% |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | 2.0 - 3.0 mmol (also serves as solvent) |
| Solvent | THF or DMF (if base is not the solvent) | 10 mL |
| Temperature | Room Temperature to 80 °C | |
| Reaction Time | 2 - 12 hours | |
| Typical Yield | 65-90% |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with Argon three times.
-
Add the solvent (e.g., 10 mL THF) and the base (e.g., TEA, 3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) and stir the mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This compound is a highly versatile and synthetically valuable building block. The protocols detailed in this application note provide robust and reproducible methods for its functionalization at both the primary amine and the aryl chloride positions. By leveraging classical amine chemistry alongside modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a vast library of derivatives for applications in drug discovery, materials science, and beyond. Careful selection of reagents, optimization of reaction conditions, and adherence to safety protocols are essential for successful outcomes.
References
-
Wikipedia, "Buchwald–Hartwig amination." [Online]. Available: [Link]
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination." [Online]. Available: [Link]
-
ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amination." [Online]. Available: [Link]
-
Chemistry LibreTexts, "Sonogashira Coupling." [Online]. Available: [Link]
-
J&K Scientific LLC, "Buchwald-Hartwig Cross-Coupling." [Online]. Available: [Link]
-
Organic Chemistry Portal, "Sonogashira Coupling." [Online]. Available: [Link]
-
SciSpace, "Synthesis and characterization of 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives." [Online]. Available: [Link]
-
Reddit, "[Named Reaction #2] Buchwald-Hartwig Amination." [Online]. Available: [Link]
-
Journal of the Korean Chemical Society, "An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts." [Online]. Available: [Link]
-
Organic Chemistry Portal, "Suzuki Coupling." [Online]. Available: [Link]
-
ResearchGate, "N-Acylation Reactions of Amines." [Online]. Available: [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling." [Online]. Available: [Link]
-
PMC, "An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols." [Online]. Available: [Link]
-
IUCr Journals, "Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines..." [Online]. Available: [Link]
-
MDPI, "Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst." [Online]. Available: [Link]
-
ChemRxiv, "Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates." [Online]. Available: [Link]
-
AOBChem, "2-Chloro-biphenyl-4-ylamine." [Online]. Available: [Link]
-
PMC, "N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes." [Online]. Available: [Link]
-
MDPI, "Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex." [Online]. Available: [Link]
-
Organic Chemistry Portal, "Arylamine synthesis by amination (alkylation)." [Online]. Available: [Link]
-
ResearchGate, "Recent Advances in Sonogashira Reactions." [Online]. Available: [Link]
-
ResearchGate, "N-Acylation in Combinatorial Chemistry." [Online]. Available: [Link]
-
Semantic Scholar, "N-acylation of amides through internal nucleophilic catalysis." [Online]. Available: [Link]
-
Semantic Scholar, "Alkylation of N-substituted 2-phenylacetamides." [Online]. Available: [Link]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-Chloro-4'-methyl-biphenyl-4-ylamine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4'-methyl-biphenyl-4-ylamine. Our goal is to provide a comprehensive resource that moves beyond simple protocols to address the nuanced challenges encountered in the laboratory, thereby enabling you to optimize reaction yields and purity. This guide is structured as a dynamic question-and-answer forum, supplemented with detailed protocols and mechanistic insights to empower your synthetic strategy.
The Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The construction of the biaryl scaffold of this compound is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology offers high functional group tolerance, relatively mild reaction conditions, and utilizes stable and less toxic organoboron reagents.[3] The primary synthetic route involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the target molecule, this translates to the reaction between 4-bromo-3-chloroaniline and 4-methylphenylboronic acid .
Core Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is fundamental to effective troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex.[1][4]
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-3-chloroaniline), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]
-
Transmetalation : The organic group from the organoboron species (4-methylphenylboronic acid), activated by a base, is transferred to the Pd(II) complex, displacing the halide.[1] The exact mechanism of transmetalation is still a subject of research, but the role of the base is crucial in forming a more nucleophilic boronate species.[1][5]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Optimized Synthesis Protocol
This protocol provides a robust starting point for the synthesis. As with any reaction, small-scale trials are recommended before proceeding to a larger scale.
Experimental Workflow Overview
Reagents and Conditions
| Parameter | Value | Notes |
| Aryl Halide | 4-bromo-3-chloroaniline | 1.0 mmol (Limiting Reagent) |
| Boronic Acid | 4-methylphenylboronic acid | 1.2 - 1.5 mmol |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand | 1-5 mol% |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 mmol |
| Solvent System | Toluene/Water, Dioxane/Water, or DMF/Water (e.g., 4:1 v/v) | Degassed prior to use |
| Temperature | 80 - 110 °C | Dependent on solvent choice |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent catalyst degradation and side reactions[6] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC-MS |
Step-by-Step Methodology
-
Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-chloroaniline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/Water 4:1, 0.1 M concentration relative to the limiting reagent). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Reaction : Heat the mixture to the target temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots for analysis by Thin Layer Chromatography (TLC) or GC-MS until the limiting reagent is consumed.
-
Workup : Cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.[7][8]
Technical Support: FAQs & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yield is very low. What are the likely causes and solutions?
Low yield is a multifaceted problem. Systematically investigating the potential causes is the most effective approach.
-
Possible Cause A: Inactive or Degraded Catalyst
-
Explanation : The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Incomplete reduction or oxidation of the Pd(0) species to palladium black can halt the catalytic cycle.[9] The presence of oxygen is a primary culprit in catalyst degradation.[6]
-
Solution :
-
Ensure Inert Atmosphere : Rigorously degas all solvents (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.[6]
-
Catalyst Choice : Consider using a pre-formed, air-stable Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to bypass the in situ reduction step.[2]
-
Ligand Selection : If using a Pd(II) source, ensure your ligands (e.g., phosphines) are not oxidized. Electron-rich and bulky phosphine ligands can stabilize the palladium catalyst and promote the crucial oxidative addition step, especially with less reactive chlorides.[10]
-
-
-
Possible Cause B: Competing Side Reactions
-
Explanation : Several side reactions can consume your starting materials and reduce the yield of the desired product. The most common are protodeboronation, dehalogenation, and homocoupling.[5][9]
-
Solution :
-
Protodeboronation : This is the hydrolysis of the boronic acid back to its corresponding arene (toluene in this case). It is often accelerated by high temperatures and prolonged reaction times.[5] Ensure you use a slight excess of the boronic acid (1.2-1.5 eq) and avoid unnecessarily long heating.
-
Dehalogenation : The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can occur if there are sources of hydride in the reaction, sometimes from solvents like alcohols or amine bases.[5]
-
Homocoupling : This leads to byproducts like 4,4'-dimethylbiphenyl (from the boronic acid) and 3,3'-dichloro-4,4'-diaminobiphenyl (from the aryl halide). Oxygen is a major promoter of boronic acid homocoupling.[6] Again, maintaining strict anaerobic conditions is the best preventative measure.
-
-
-
Possible Cause C: Suboptimal Reaction Conditions
-
Explanation : The choice of base, solvent, and temperature are all interconnected and critical for success.[11][12] An inappropriate combination can lead to a sluggish or stalled reaction.
-
Solution :
-
Base Selection : The base's role is to activate the boronic acid for transmetalation.[1] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is often effective for less reactive aryl chlorides. The reaction is highly sensitive to the base used.[13]
-
Solvent System : Biphasic systems like Toluene/H₂O or Dioxane/H₂O are very common.[1][14] The water helps to dissolve the inorganic base. Aprotic polar solvents like DMF can also be effective.[11] The optimal solvent depends on the specific substrates and should be empirically determined if yields are low.[14][15]
-
Temperature : The reaction generally requires heat to drive the oxidative addition. 80-110 °C is a typical range. If the reaction is slow, a modest increase in temperature may be beneficial, but be mindful of promoting side reactions like protodeboronation.[12]
-
-
Question 2: I'm seeing significant amounts of 4,4'-dimethylbiphenyl in my crude product. How do I prevent this homocoupling?
-
Explanation : The formation of 4,4'-dimethylbiphenyl is a classic example of the oxidative homocoupling of your boronic acid reagent. The primary cause is the presence of molecular oxygen in the reaction vessel, which can mediate the dimerization of the boronic acid, often catalyzed by the palladium species.[6]
-
Solution :
-
Rigorous Degassing : This is the most critical step. Before adding the catalyst, ensure your solvent and reaction mixture are thoroughly deoxygenated. Sparging with an inert gas like argon for at least 30 minutes is highly effective.
-
Maintain Inert Atmosphere : Use Schlenk line techniques or a glovebox to assemble the reaction. Ensure a continuous positive pressure of nitrogen or argon is maintained throughout the entire duration of the reaction, including heating.
-
Reagent Purity : Ensure the purity of your boronic acid. Some impurities can promote decomposition or side reactions.
-
Question 3: My aryl halide starting material (4-bromo-3-chloroaniline) is not being consumed. What's wrong?
-
Explanation : Unreacted aryl halide points to a failure in the first step of the catalytic cycle: oxidative addition. While the C-Br bond is generally reactive enough, the presence of the electron-donating amino group and the adjacent chloro group can influence its reactivity.
-
Solution :
-
Catalyst and Ligand System : This is the most important variable to adjust. For challenging substrates, a more active catalyst system may be required. Consider using palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the oxidative addition of less reactive aryl halides.[10][16]
-
Increase Temperature : If the reaction is clean but slow, increasing the reaction temperature can provide the necessary activation energy to overcome the barrier to oxidative addition.
-
Check Catalyst Loading : While typically 1-5 mol% is used, for a sluggish reaction, a slightly higher catalyst loading might be necessary, although this should be a last resort due to cost and potential for increased side products.
-
Troubleshooting Decision Tree
References
- Vertex AI Search. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium.
-
Wikipedia. (2024). Suzuki reaction. Retrieved January 19, 2026, from [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved January 19, 2026, from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 19, 2026, from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved January 19, 2026, from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 19, 2026, from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved January 19, 2026, from [Link]
-
NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved January 19, 2026, from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved January 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of biphenyl. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Journal of the Korean Chemical Society. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Retrieved January 19, 2026, from [Link]
-
University of Leeds. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved January 19, 2026, from [Link]
-
Britannica. (2025). Biphenyl. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. Retrieved January 19, 2026, from [Link]
-
ChemRxiv. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4'-CHLORO-BIPHENYL-4-YLAMINE | 135-68-2 [chemicalbook.com]
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common side products in the synthesis of 2-Chloro-4'-methyl-biphenyl-4-ylamine
Technical Support Center: Synthesis of 2-Chloro-4'-methyl-biphenyl-4-ylamine
Prepared by: Senior Application Scientist, Organic Synthesis Division
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. The formation of biaryl compounds is a cornerstone of modern medicinal chemistry, yet it is often accompanied by challenging side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions, focusing primarily on the widely used Suzuki-Miyaura cross-coupling reaction, a versatile method for constructing the requisite C-C bond.[1] Our goal is to equip you with the technical insights needed to anticipate, identify, and mitigate the formation of common impurities.
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is plagued by homocoupled byproducts, specifically 4,4'-dimethylbiphenyl and a diaminodichloro-biphenyl derivative. What is causing this and how can I prevent it?
A1: Homocoupling is one of the most common side reactions in Suzuki-Miyaura couplings.[2] It arises from the unwanted reaction of two identical coupling partners (e.g., boronic acid with itself or aryl halide with itself).
Causality:
-
Oxygen-Mediated Boronic Acid Coupling: The presence of adventitious oxygen can promote the homocoupling of boronic acids.[3]
-
Catalyst-Driven Coupling: Under certain conditions, particularly at higher temperatures or with incorrect ligand choice, the palladium catalyst can facilitate the homocoupling of the aryl halide or the transmetalated organopalladium intermediate.
Troubleshooting & Mitigation Strategies:
-
Rigorous Inert Atmosphere: The most critical step is to thoroughly degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.
-
Stoichiometry Control: Use a slight excess of the boronic acid (typically 1.1-1.3 equivalents). This ensures the palladium catalyst preferentially engages in the cross-coupling pathway rather than aryl halide homocoupling.
-
Catalyst & Ligand Selection: Employ a well-defined palladium pre-catalyst and a suitable phosphine ligand. Bulky, electron-rich ligands often stabilize the catalytic species and promote the desired reductive elimination step over side reactions.
-
Controlled Addition: In some cases, slow addition of one of the coupling partners can maintain a low concentration, thereby disfavoring the second-order homocoupling reaction.
Q2: I am consistently isolating the dehalogenated side product, 4'-methylbiphenyl-4-ylamine. Why is the chlorine atom being removed?
A2: Dehalogenation is a reductive process where the halide on the aromatic ring is replaced by a hydrogen atom.[2]
Causality:
-
Presence of Hydride Sources: The reaction can generate palladium hydride (Pd-H) species. These can arise from side reactions involving the solvent (e.g., alcohols), water, or the base. This Pd-H species can then insert into the aryl-halide bond, leading to reductive dehalogenation.
-
Strong Bases: Certain strong bases or impurities in the base can act as hydride donors or promote pathways that generate Pd-H intermediates.
Troubleshooting & Mitigation Strategies:
-
Base Selection: Switch to a milder base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over strong hydroxide bases, which can be more problematic.[4]
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize unintended sources of protons or hydrides.
-
Temperature Management: Avoid excessively high reaction temperatures, which can accelerate decomposition pathways that lead to dehalogenation.
Q3: My yield is low and I've identified toluene and p-cresol in the crude mixture. What is happening to my 4-methylphenylboronic acid?
A3: This indicates the decomposition of your boronic acid partner through two primary pathways: protodeboronation and oxidation.
Causality:
-
Protodeboronation: The carbon-boron (C-B) bond is susceptible to cleavage by protons, a process known as protodeboronation or protonolysis, which results in the formation of toluene.[2] This is often catalyzed by the base and trace amounts of water.
-
Oxidation: Boronic acids can be oxidized to the corresponding phenol (p-cresol in this case), a reaction that can be promoted by residual oxygen and certain palladium species.[2]
Troubleshooting & Mitigation Strategies:
-
Use Boronate Esters: Consider using a more stable derivative of the boronic acid, such as its pinacol ester (4-methylphenylboronic acid pinacol ester). These are significantly more resistant to protodeboronation and oxidation but are readily activated under the reaction conditions.[4]
-
Minimize Water: Ensure all reagents and solvents are as dry as possible. Using a base like powdered, anhydrous potassium fluoride (KF) can sometimes be effective as it is less hygroscopic and promotes transmetalation without excessive hydrolysis.[5]
-
Inert Atmosphere: As with homocoupling, a strictly inert atmosphere will help prevent the oxidation of the boronic acid.[3]
Q4: My reaction starts but then stalls, and a black precipitate forms. What is this precipitate and how can I prevent it?
A4: The black precipitate is almost certainly palladium black, which is finely divided, aggregated palladium metal.[2] This indicates your catalyst has decomposed and precipitated out of the solution, losing its catalytic activity.
Causality:
-
Ligand Dissociation/Decomposition: At elevated temperatures, the stabilizing phosphine ligand can dissociate from the palladium center or decompose. The resulting "naked" palladium atoms are highly unstable and rapidly aggregate.
-
Unstable Catalytic Intermediates: Certain intermediates in the catalytic cycle can be unstable and prone to decomposition if the subsequent steps (e.g., reductive elimination) are slow.
Troubleshooting & Mitigation Strategies:
-
Choose a Robust Ligand: Use bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or chelating bidentate ligands (e.g., DPPF). These form more stable complexes with palladium, preventing aggregation.[6]
-
Optimize Temperature: Do not overheat the reaction. Run test reactions at lower temperatures to find the minimum required for efficient conversion. A reaction that proceeds smoothly at 80 °C is preferable to one that is forced at 120 °C and dies.
-
Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents or hot spots, which can promote catalyst decomposition.
Data Summary: Common Byproducts
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Common Cause |
| 4,4'-Dimethylbiphenyl | CH₃-C₆H₄-C₆H₄-CH₃ | 182.28 | Homocoupling of boronic acid |
| 4,4'-Diamino-2,2'-dichlorobiphenyl | (NH₂)(Cl)C₆H₃-C₆H₃(Cl)(NH₂) | 253.12 | Homocoupling of aryl halide |
| 4'-Methylbiphenyl-4-ylamine | CH₃-C₆H₄-C₆H₄-NH₂ | 183.25 | Dehalogenation |
| Toluene | C₆H₅-CH₃ | 92.14 | Protodeboronation |
| p-Cresol | CH₃-C₆H₄-OH | 108.14 | Oxidation of boronic acid |
Visualizing the Reaction and Side Pathways
Main Synthetic Pathway
Caption: Logical flowchart illustrating the formation of common side products.
Experimental Protocols
Protocol 1: Generalized Suzuki-Miyaura Synthesis
Disclaimer: This is a generalized protocol. Reaction conditions, particularly temperature and duration, should be optimized for your specific substrate combination.
-
Reagent Preparation:
-
2-Chloro-4-bromoaniline (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq), finely ground
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloro-4-bromoaniline, 4-methylphenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Fit the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 4:1 dioxane/water solvent mixture. The mixture should be thoroughly sparged with argon for 20 minutes prior to addition.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 85-90 °C.
-
Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 8-16 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (as judged by the consumption of the limiting aryl halide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane and adding silica, then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Loading and Elution: Carefully load the dried, adsorbed crude product onto the top of the packed column.
-
Gradient Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Less polar byproducts like toluene and 4,4'-dimethylbiphenyl will elute first. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate). The desired product, this compound, is more polar and will elute later. Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
-
FAQ 1: Is the Suzuki-Miyaura coupling the only way to synthesize this molecule?
-
No, other cross-coupling reactions like the Stille or Negishi coupling could theoretically be used, but the Suzuki-Miyaura is often preferred due to the relative stability, low toxicity, and commercial availability of the boronic acid reagents. [5]Other routes, such as the Gomberg-Bachmann reaction using diazonium salts, have also been described in patent literature but may be less versatile. [7][8]
-
-
FAQ 2: How important is the purity of my starting materials?
-
It is critically important. Impurities in the boronic acid or aryl halide can lead to unexpected side products and may even inhibit or poison the catalyst. [9]For instance, residual metals from the synthesis of the boronic acid can interfere with the palladium catalytic cycle. Always use reagents from a reliable source with a high purity specification.
-
-
FAQ 3: Can I use a different palladium source?
-
Yes, various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd/C. [1][10]However, pre-catalysts that generate a Pd(0) species in situ are often more reliable. The choice of catalyst should always be paired with an appropriate ligand for optimal results. For aryl chlorides, which are less reactive, more electron-rich and bulky ligands are generally required. [4]
-
References
- Common Byproducts in Suzuki Coupling. (2024).
- Buchwald–Hartwig Amination of Aryl Halides. (2021). Discusses the optimization of Buchwald-Hartwig amination, a related C-N coupling reaction, highlighting the importance of reaction conditions.
- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl. (CN106366002A). A patent describing a synthesis route involving a Gomberg-Bachmann reaction.
- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl. (Eureka | Patsnap). Further details on the Gomberg-Bachmann approach for the synthesis.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. (2019).
- Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis. (CN103539679B). A patent describing a Suzuki-type reaction using Pd/C as the catalyst.
- Impurities formed during the Suzuki−Miyaura coupling. (ResearchGate). A research figure caption noting that homocoupling and phenol formation are likely due to adventitious oxygen.
- Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. (Undated). An article highlighting that the purity of boronic acid is paramount for minimizing side reactions and achieving high yields. Self-published.
- Suzuki Coupling. (Undated). An overview of the Suzuki reaction, noting that bases like powdered KF can be used to activate the boronic acid while leaving base-labile groups unaffected. Organic Chemistry Portal.
- What are the byproducts in a Suzuki reaction? (2017). A discussion on the role of the base and its effect on the acid-base equilibrium and reaction selectivity. Chemistry Stack Exchange.
- Novel synthesis method of 4'-chloro-2-aminobiphenyl. (CN-111039796-A). Patent information related to the synthesis of the target compound class. PubChem.
- Buchwald–Hartwig amination. (Undated). An overview of the reaction, noting that bidentate ligands like DDPF can speed up reactions and improve outcomes. Wikipedia.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (Undated). Discusses issues with insoluble byproducts in cross-coupling reactions. ChemRxiv.
- Suzuki-Miyaura cross-coupling: Practical Guide. (Undated). A guide on the practical aspects of Suzuki coupling, including the choice of reagents and the instability of boronic acids. Yoneda Labs.
- An Efficient Preparation for 2-Cyano-4'-methylbiphenyl. (Undated). A paper on the synthesis of a related biphenyl compound, discussing catalyst and solvent effects. Journal of the Korean Chemical Society.
- Suzuki-Miyaura Mediated Biphenyl Synthesis. (2010). A thesis discussing the synthesis of a library of biphenyl compounds via Suzuki-Miyaura coupling. University of Reading.
- Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling. (2025). Application notes for the synthesis of a simple biphenyl, outlining the general principles of the reaction. Benchchem.
- The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling. (Undated). A diagram showing the synthesis of a related biphenyl compound.
- Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (2019). An article focusing on the synthesis of aminobiphenyls using aryl chlorides. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 8. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]
Technical Support Center: Buchwald-Hartwig Amination of 2-Chloro-4'-methyl-biphenyl-4-ylamine
Welcome to the technical support center for the Buchwald-Hartwig amination, with a specific focus on the coupling of amines with 2-Chloro-4'-methyl-biphenyl-4-ylamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful synthesis of your target molecules.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds, a critical linkage in countless pharmaceuticals and functional materials.[1][2][3] While powerful, this palladium-catalyzed cross-coupling reaction can be sensitive to various parameters.[4] This guide is structured to address common challenges encountered when using aryl chlorides like this compound, which can be particularly demanding substrates.[5][6]
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes?
A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.[7][8] Ensure your phosphine ligand is not oxidized and that the reaction is performed under an inert atmosphere (Argon or Nitrogen).[6]
-
Inappropriate Ligand Choice: Aryl chlorides, such as this compound, are generally less reactive than the corresponding bromides or iodides and require bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[1][5] Consider ligands like XPhos, SPhos, or RuPhos.[7]
-
Base Selection: The choice of base is critical.[9][10][11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7][8] Weaker bases may require higher temperatures and result in slower reaction rates.[7][8]
-
Solvent and Temperature: Ensure you are using an appropriate anhydrous solvent, such as toluene, dioxane, or THF.[7][12] The reaction temperature is also crucial; typically, temperatures between 80-110 °C are required for aryl chlorides.[6][8]
-
Reagent Purity: The purity of your starting material, amine, and solvent is paramount. Water and other protic impurities can quench the base and interfere with the catalyst.
Q2: I am observing significant formation of side products, such as hydrodehalogenation of the starting material. How can I minimize this?
A2: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction.[1] It often arises from a β-hydride elimination pathway competing with the desired reductive elimination.[1]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a significant role. Bulky ligands can favor the desired reductive elimination over β-hydride elimination.
-
Base Strength: Using a slightly weaker base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), in combination with a suitable ligand, can sometimes suppress this side reaction, although it may require higher temperatures or longer reaction times.[6]
-
Reaction Time and Temperature: Over-running the reaction can lead to increased side product formation. Monitor the reaction progress by TLC or GC-MS and stop it once the starting material is consumed.[6]
Q3: My desired product appears to be decomposing under the reaction conditions. What can I do?
A3: Product decomposition can occur if your target molecule is sensitive to the strong base or high temperatures employed.
-
Lower Reaction Temperature: If possible, screen for a more active catalyst system that allows for lower reaction temperatures. Some modern catalyst systems can be effective even at room temperature.[1]
-
Weaker Base: As mentioned, switching to a weaker base like K₃PO₄ or Cs₂CO₃ can mitigate decomposition of base-sensitive functional groups.[6]
-
Reaction Time: Minimize the reaction time to prevent prolonged exposure of the product to harsh conditions.
Q4: How do I choose the optimal ligand for the coupling of this compound with my specific amine?
A4: Ligand selection is crucial for a successful Buchwald-Hartwig amination.[7] For challenging substrates like aryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands are often the best choice.[1]
| Ligand Family | Recommended For | Key Features |
| Buchwald-type Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | Primary and secondary amines, challenging aryl chlorides.[7] | High activity, promotes fast reaction rates. |
| Josiphos-type Ferrocenylphosphines | A broad range of amines. | Often used with weaker bases.[6] |
| Bidentate Phosphines (e.g., BINAP, DPPF) | Historically significant, can be effective for some systems.[1] | May be less effective for aryl chlorides compared to bulky monophosphine ligands. |
A small-scale reaction screen with a few different ligands is often the most effective way to identify the optimal choice for your specific substrate combination.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Buchwald-Hartwig amination of this compound.
Problem: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
-
Check Catalyst Activity:
-
Issue: The palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) may be old or decomposed. The phosphine ligand can be air-sensitive and may have oxidized.
-
Solution: Use fresh, high-purity palladium precatalyst and ligand. Store ligands under an inert atmosphere. Consider using a pre-formed palladium-ligand complex (precatalyst) which can be more stable and reliable.[8]
-
-
Evaluate Ligand Choice:
-
Issue: The chosen ligand may not be suitable for the sterically hindered and electronically deactivated this compound.
-
Solution: For aryl chlorides, bulky, electron-rich monophosphine ligands are generally preferred.[5] Screen a panel of ligands such as XPhos, SPhos, and RuPhos.
-
-
Verify Pd:Ligand Ratio:
-
Issue: An incorrect palladium-to-ligand ratio can lead to inactive catalytic species.
-
Solution: For monodentate ligands, a 1:1 to 1:2 Pd:ligand ratio is typical. For bidentate ligands, a 1:1 ratio is generally used.
-
-
Ensure Inert Atmosphere:
-
Issue: Oxygen can deactivate the Pd(0) catalyst.
-
Solution: Degas the solvent thoroughly (e.g., by sparging with argon or nitrogen for 30 minutes) and perform the reaction under a positive pressure of an inert gas.
-
-
Verify Solvent Quality:
-
Issue: Protic impurities or water in the solvent can react with the base and interfere with the catalyst.
-
Solution: Use anhydrous, high-purity solvents.
-
-
Re-evaluate Base:
-
Issue: The base may be too weak or may not be sufficiently soluble in the reaction medium.
-
Solution: Strong bases like NaOtBu or LHMDS are standard.[8] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Optimize Temperature:
-
Issue: The reaction temperature may be too low to promote the oxidative addition of the aryl chloride.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for product formation and decomposition.[6]
-
-
Confirm Reagent Purity:
-
Issue: Impurities in the this compound or the amine coupling partner can poison the catalyst.
-
Solution: Purify starting materials if necessary.
-
Problem: Side Product Formation
Caption: Decision tree for addressing side product formation.
-
Hydrodehalogenation:
-
Cause: This common side reaction is often promoted by high temperatures and certain ligand/base combinations.[1]
-
Solutions:
-
Modify Ligand: Switch to a bulkier ligand to sterically disfavor the β-hydride elimination pathway.
-
Use Weaker Base: Employing a milder base like K₃PO₄ or Cs₂CO₃ can reduce the rate of hydrodehalogenation.[6]
-
Reduce Reaction Time/Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.
-
-
-
Dimerization of Amine:
-
Cause: This can occur, especially with primary amines, if the reaction conditions are too harsh.
-
Solution:
-
Adjust Stoichiometry: Use a slight excess of the amine coupling partner (e.g., 1.2 equivalents).
-
Lower Temperature: If possible, find a catalyst system that operates at a lower temperature.
-
-
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the reaction. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.[6]
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to the Schlenk flask.
-
Reagent Addition: Add the this compound and the amine coupling partner to the flask.[6]
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed toluene via syringe.[6]
-
Reaction: Stir the mixture at room temperature for 10-15 minutes to allow for catalyst formation, then heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[6] Carefully quench the reaction with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6]
Catalytic Cycle Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves a series of key steps:[1][5][7]
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.[6]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. The base then removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
References
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem - YouTube. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Improving the Purity of Crude 2-Chloro-4'-methyl-biphenyl-4-ylamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 2-Chloro-4'-methyl-biphenyl-4-ylamine. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification processes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound can vary depending on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized via a Suzuki coupling, impurities could include homocoupling products of the boronic acid or unreacted aryl halide. If the synthesis involves a reduction of a nitro group, incomplete reduction can leave nitro-aromatic impurities.[1]
Q2: What is the initial recommended step for purifying the crude product?
A2: An initial acid-base extraction is often a good starting point for purifying crude amines. Dissolving the crude product in a suitable organic solvent and washing with a dilute acid solution (e.g., 1M HCl) will protonate the amine, moving it to the aqueous phase and leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover the purified amine.
Q3: Which analytical techniques are best suited to assess the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid or ammonium acetate) is a common choice.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and can also reveal the presence of impurities.[6][7][8]
II. Troubleshooting Common Issues
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Q: I'm observing significant peak tailing and poor separation of my compound on a standard silica gel column. What is causing this and how can I fix it?
A: Causality: Aromatic amines, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel.[3][9] This acid-base interaction leads to peak tailing and can result in irreversible adsorption of the product onto the column, leading to low recovery.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase (e.g., hexane/ethyl acetate).[10] The triethylamine will compete with your amine for the acidic sites on the silica, reducing tailing and improving peak shape.
-
Alternative Stationary Phases:
-
Amine-functionalized silica: This is often the most effective solution. The amine groups on the stationary phase mask the acidic silanols, leading to significantly improved peak shape and separation for basic compounds.[9]
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.
-
-
Reversed-Phase Flash Chromatography: For more polar amines, reversed-phase chromatography can be a powerful tool. Using a C18 stationary phase with a mobile phase like acetonitrile/water can provide excellent separation.[10]
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Q: I've tried recrystallizing my crude product from several solvents, but the purity is not improving significantly. What should I do?
A: Causality: The success of recrystallization depends on the differential solubility of your compound and its impurities in the chosen solvent. If the impurities have similar solubility profiles to your product, a single-solvent recrystallization may be ineffective.
Solutions:
-
Systematic Solvent Screening: Conduct a systematic screening of a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, isopropanol). An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Two-Solvent Recrystallization: This technique is useful when no single solvent is ideal. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Charcoal Treatment: If your product is colored due to highly conjugated impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.
Issue 3: Inaccurate Purity Assessment by HPLC
Q: My HPLC results show a single, sharp peak, but subsequent NMR analysis reveals the presence of impurities. Why is my HPLC method not detecting these impurities?
A: Causality: Co-elution is a common issue in HPLC where two or more compounds elute at the same time, appearing as a single peak. This can happen if the chosen mobile phase and stationary phase do not provide sufficient selectivity for the separation.
Solutions:
-
Method Development:
-
Gradient Elution: If you are using an isocratic method, switch to a gradient elution to improve the resolution of closely eluting peaks.
-
Vary the Mobile Phase: Experiment with different solvent compositions (e.g., methanol vs. acetonitrile) and pH modifiers (e.g., trifluoroacetic acid vs. formic acid or ammonium hydroxide). Changing the pH can alter the ionization state of your compound and impurities, affecting their retention times.
-
Change the Stationary Phase: If modifying the mobile phase is not sufficient, consider trying a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).
-
-
Orthogonal Methods: Use a second, different analytical technique to confirm purity. For example, if you are using reversed-phase HPLC, consider a normal-phase method or GC-MS for a more complete picture of your sample's purity.
III. Experimental Protocols
Protocol 1: Column Chromatography on Amine-Functionalized Silica
This protocol outlines a general procedure for purifying this compound using an amine-functionalized silica column.
1. Slurry Preparation:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Add a small amount of amine-functionalized silica gel to the solution to create a slurry.
- Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
2. Column Packing:
- Pack an appropriately sized column with amine-functionalized silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
3. Loading and Elution:
- Carefully load the prepared slurry onto the top of the packed column.
- Begin elution with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if necessary (gradient elution).
4. Fraction Collection and Analysis:
- Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purity Determination by Reversed-Phase HPLC
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
IV. Data Presentation
Table 1: Troubleshooting Summary for Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the basic amine and acidic silica gel. | Add triethylamine to the mobile phase or use an amine-functionalized silica column.[9][10] |
| Low Recovery | Irreversible adsorption of the product onto the silica gel. | Use a less acidic stationary phase like alumina or an amine-functionalized silica. |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity through systematic TLC or HPLC method development. |
V. Visualizations
Purification Workflow
Caption: A general workflow for the purification and analysis of this compound.
Troubleshooting Logic for Column Chromatography
Caption: A decision tree for troubleshooting common issues in the column chromatography of basic amines.
VI. References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Link]
-
Google Patents. (2013). US8455691B2 - Process for the purification of aromatic amines.
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Link]
-
U.S. Patent. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
-
PubMed. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]
-
Semantic Scholar. (2010). GC-MS studies on side chain regioisomers related to substituted methylenedioxyphenethylamines: MDEA, MDMMA, and MBDB. [Link]
-
PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl. [Link]
-
Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 2-Amino-4'-chlorobiphenyl | C12H10ClN | CID 262261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
stability issues of 2-Chloro-4'-methyl-biphenyl-4-ylamine under [condition]
Welcome to the technical support center for 2-Chloro-4'-methyl-biphenyl-4-ylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in experimental settings. Our goal is to equip you with the necessary information to ensure the integrity of your results.
General Information
This compound is an organic compound with the molecular formula C13H12ClN and a molecular weight of 217.69 g/mol . It is a solid at room temperature. Understanding the inherent chemical characteristics of this molecule is the first step in preventing stability issues.
| Property | Value |
| Molecular Formula | C13H12ClN |
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | 2-chloro-4'-methyl-[1,1'-biphenyl]-4-amine[1] |
| CAS Number | 1208087-74-4[1] |
| Physical Form | Solid |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Proper storage is critical to maintain the integrity of the compound. Based on general guidelines for aromatic amines and related compounds, it is recommended to store this compound in a tightly sealed container, in a cool, dry, and well-ventilated area.[2] Some suppliers recommend storage at room temperature, while for structurally similar compounds, storage at 2-8°C and protection from light is advised.[1][3] For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is a good practice to prevent oxidation.[4][5]
Q2: Is this compound sensitive to light?
Q3: What solvents are compatible with this compound?
A3: Structurally similar compounds are soluble in chloroform and methanol.[4][5] When preparing solutions for experiments, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -70°C) for short periods.[6] The stability in solution will be dependent on the solvent and storage conditions.
Troubleshooting Guide for Experimental Instability
This section addresses common issues that may arise during experimentation, their probable causes, and systematic approaches to their resolution.
Issue 1: Observation of Sample Discoloration (e.g., turning yellow or brown)
Probable Cause: Discoloration is often a visual indicator of degradation, most commonly due to oxidation or photodegradation. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air and light.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sample discoloration.
Experimental Protocol: Identifying Degradation Products via HPLC/UPLC
-
Sample Preparation:
-
Prepare a solution of the discolored sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare a control sample using a fresh, non-discolored lot of this compound at the same concentration.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate for better peak shape).
-
Detection: UV detector at a wavelength where the parent compound has maximum absorbance.
-
-
Analysis:
-
Inject both the discolored and control samples.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the discolored sample indicates the presence of degradation products.
-
Issue 2: Inconsistent or Non-Reproducible Analytical Results
Probable Cause: This can stem from the degradation of the compound in solution over the course of an experiment or during storage of stock solutions. The rate of degradation can be influenced by temperature, pH, and light exposure.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent analytical results.
Experimental Protocol: Assessing Solution Stability
-
Preparation: Prepare a stock solution of this compound in a relevant solvent system.
-
Time-Course Study:
-
Analyze an aliquot of the solution by a suitable method (e.g., HPLC, LC-MS) immediately after preparation (T=0).
-
Store the solution under various conditions (e.g., room temperature on the bench, 4°C in the dark, -20°C).
-
Analyze aliquots at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each storage condition. This will establish the stability of the compound in that particular solution and under those conditions.
Issue 3: Loss of Potency or Activity in Biological Assays
Probable Cause: Degradation of the active compound will lead to a decrease in its effective concentration, resulting in a loss of biological activity. The degradation products themselves may also interfere with the assay.
Troubleshooting and Mitigation:
-
Forced Degradation Studies: To understand the potential degradation pathways, it is highly recommended to perform forced degradation studies.[11][12] This involves subjecting the compound to a range of stress conditions to intentionally induce degradation. The information gained is invaluable for developing stable formulations and establishing appropriate storage conditions.
Recommended Conditions for Forced Degradation Studies
| Condition | Suggested Stressor | Rationale |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature | To evaluate stability in alkaline conditions. Aromatic amines can be sensitive to bases.[10][13] |
| Oxidation | 3% H2O2 at room temperature | The amine functional group is susceptible to oxidation.[10] |
| Thermal Stress | Solid-state at elevated temperature (e.g., 80°C) and in solution | To determine the impact of heat on the compound's stability. |
| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines[8][9] | To identify any light-induced degradation.[7] |
Data Interpretation: The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance.[14] If significant degradation is observed under any of these conditions, it indicates a potential stability liability that needs to be addressed in the experimental design, for example, by using buffered solutions, protecting from light, or avoiding certain temperature ranges.
Hypothetical Degradation Pathway
While specific degradation products for this compound are not documented in the provided search results, a likely pathway, given the presence of the aromatic amine, is oxidation.
Caption: A potential oxidative degradation pathway for this compound.
This guide provides a framework for understanding and managing the stability of this compound. By implementing these proactive measures and troubleshooting strategies, researchers can enhance the reliability and reproducibility of their experimental outcomes.
References
-
An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Korean Chemical Society. Available at: [Link]
-
2-Amino-4'-chlorobiphenyl | C12H10ClN | CID 262261 - PubChem. PubChem. Available at: [Link]
-
4'-chloro-biphenyl-2-ylamine | CAS#:1204-44-0 | Chemsrc. Chemsrc. Available at: [Link]
-
[Study on the degradation pathway of biphenyl by Rhodococcus pyridinovorans R04] - PubMed. PubMed. Available at: [Link]
-
Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Open Science. Available at: [Link]
-
Acidity and Basicity of Amines - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT - ResearchGate. ResearchGate. Available at: [Link]
-
Total and Pancreatic Amylase Measured with 2-Chloro-4-nitrophenyl-4-O-β-d-galactopyranosylmaltoside - ResearchGate. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. National Institutes of Health. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. International Council for Harmonisation. Available at: [Link]
-
Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. PubMed. Available at: [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. PLOS One. Available at: [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. ResearchGate. Available at: [Link]
-
Photostability testing theory and practice - Q1 Scientific. Q1 Scientific. Available at: [Link]
-
(PDF) Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment. ResearchGate. Available at: [Link]
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents. Google Patents.
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. MDPI. Available at: [Link]
-
Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - ResearchGate. ResearchGate. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Pharmaguideline. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
Stability Indicating Forced Degradation Studies - RJPT. RJPT. Available at: [Link]
-
Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed. PubMed. Available at: [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - ResearchGate. ResearchGate. Available at: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]
Sources
- 1. This compound 97% | CAS: 1208087-74-4 | AChemBlock [achemblock.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4'-CHLORO-BIPHENYL-4-YLAMINE | 135-68-2 [chemicalbook.com]
- 4. 1204-44-0 CAS MSDS (4'-CHLORO-BIPHENYL-2-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4'-CHLORO-BIPHENYL-2-YLAMINE | 1204-44-0 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. q1scientific.com [q1scientific.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
removal of [specific impurity] from 2-Chloro-4'-methyl-biphenyl-4-ylamine
Please specify the impurity you are trying to remove from 2-Chloro-4'-methyl-biphenyl-4-ylamine. The selection of an appropriate purification strategy is critically dependent on the identity and physicochemical properties of the impurity .
Once you provide the name or structure of the specific impurity, I can proceed to build a comprehensive and targeted technical support guide that includes:
-
Understanding the Problem: A detailed analysis of why this specific impurity might form and its potential impact.
-
Strategic Approaches to Purification: A comparison of different methods (e.g., recrystallization, chromatography, extraction) tailored to the properties of the target compound and the specific impurity.
-
Troubleshooting Guides (Q&A Format): Addressing common issues encountered during the purification process.
-
Analytical Methods for Purity Assessment: Protocols for techniques like HPLC, GC, or NMR to verify the removal of the impurity.
-
Detailed Experimental Protocols: Step-by-step instructions for the recommended purification method(s).
-
Visual Aids: Including diagrams and data tables to clarify complex concepts and present data effectively.
-
Scientific References: Citing authoritative sources to support the recommended procedures.
I am ready to assist you as soon as you provide the necessary information about the impurity.
Technical Support Center: Synthesis of 2-Chloro-4'-methyl-biphenyl-4-ylamine and its Analogs
Welcome to the technical support center for the synthesis of substituted biphenylamines, with a specific focus on 2-Chloro-4'-methyl-biphenyl-4-ylamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and exploring more sustainable, alternative catalytic systems. Our goal is to empower you with the causal understanding behind experimental choices, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the synthesis of substituted biphenylamines via Suzuki-Miyaura cross-coupling.
Q1: My Suzuki-Miyaura reaction to synthesize a substituted biphenylamine is giving low to no yield. What are the most common initial factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings, especially with electron-rich or sterically hindered substrates like halogenated anilines, often stem from a few critical areas. Firstly, the choice of the aryl halide is paramount; reactivity follows the trend I > Br > Cl, making chloroanilines, such as the precursor to this compound, particularly challenging.[1][2] Secondly, the palladium catalyst and its associated ligand are crucial. The oxidative addition step is often rate-limiting, and bulky, electron-rich phosphine ligands can be essential to facilitate this with less reactive aryl chlorides.[1][3] Finally, the base and solvent system must be optimized to ensure sufficient solubility of all components and to promote the transmetalation step effectively.[1][4]
Q2: What are the most prevalent side reactions in the synthesis of biphenylamines via Suzuki coupling, and how can they be minimized?
A2: The three most common side reactions are protodeboronation, homocoupling, and dehalogenation.[1][5]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which gets replaced by a C-H bond. It is often promoted by aqueous basic conditions and higher temperatures. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, employing anhydrous conditions where feasible, or using a less nucleophilic base.[1]
-
Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. It can be minimized by careful control of reaction conditions and catalyst choice.
-
Dehalogenation: This involves the replacement of the halogen on your aryl halide with a hydrogen atom. This can occur if the palladium complex, after oxidative addition, interacts with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent.[6]
Q3: Can I use the same catalyst system for different halogenated anilines (chloro-, bromo-, iodo-)?
A3: While it's possible, it is not always optimal. The reactivity of the carbon-halogen bond varies significantly.[2] Iodoanilines are highly reactive and may couple under mild conditions with simple palladium catalysts. Bromoanilines offer a good balance of reactivity and stability. Chloroanilines, being the least reactive, often necessitate more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), to achieve efficient oxidative addition.[1][3] Using a highly active catalyst system designed for chloroanilines on a more reactive iodoaniline could potentially lead to an increase in side reactions.
Q4: Is it necessary to protect the amine group on the aniline substrate during the Suzuki-Miyaura coupling?
A4: The necessity of protecting the amine group depends on the specific substrates and reaction conditions. In some cases, the free amine can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[7] If you are experiencing low yields or catalyst deactivation, particularly with heteroatom-substituted substrates, a protection-deprotection strategy might be beneficial.[8] Trifluoroacetamide protection is one such strategy that has been shown to be effective.[8]
Troubleshooting Guide: A Deeper Dive
This section provides a more structured approach to diagnosing and solving common problems encountered during the synthesis of this compound and its analogs.
Problem 1: Low or No Conversion of the Aryl Chloride
Low conversion of the starting aryl chloride is a frequent challenge, particularly with electron-rich and sterically hindered substrates.
Caption: Troubleshooting workflow for low aryl chloride conversion.
-
Catalyst and Ligand Optimization: For unreactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. Transition to more robust systems.
-
Rationale: The oxidative addition of the C-Cl bond to Pd(0) is often the rate-limiting step. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) or N-heterocyclic carbenes (NHCs) enhance the electron density on the palladium center, promoting this difficult step.[1][9]
-
Action: Screen a panel of ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[10]
-
-
Base and Solvent Selection: The choice of base is critical not only for the transmetalation step but also for its solubility and potential side reactions.
-
Rationale: The base activates the boronic acid for transmetalation.[11] Its solubility in the chosen solvent system is crucial for reaction efficiency. In some cases, a small amount of water is necessary for certain bases like K₃PO₄ to be effective in anhydrous couplings.[3]
-
Action: If using K₃PO₄ in an anhydrous solvent, consider adding a few equivalents of water.[3] Alternatively, screen other bases like Cs₂CO₃ or K₂CO₃. Ensure your chosen solvent (e.g., toluene, dioxane, THF) adequately dissolves your substrates and base.[1]
-
Problem 2: Significant Formation of Side Products
The presence of significant byproducts such as dehalogenated starting material or homocoupled products can drastically reduce the yield of the desired biphenylamine.
Caption: Diagnostic workflow for managing side product formation.
-
Minimizing Dehalogenation: The formation of the dehalogenated aniline is a common issue.
-
Rationale: This side reaction occurs when a hydride is transferred to the palladium-aryl complex, followed by reductive elimination.[6] Amine bases and alcohol solvents can be sources of hydrides.
-
Action: Avoid using amine bases if dehalogenation is a significant problem. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like toluene or dioxane.
-
-
Suppressing Protodeboronation: The loss of the boronic acid functionality before it can participate in the cross-coupling is a major cause of low yields.
-
Rationale: The C-B bond of boronic acids is susceptible to cleavage, especially under aqueous basic conditions and at elevated temperatures.[1]
-
Action: Use boronic esters, such as pinacol esters, which are more stable towards protodeboronation.[1] Alternatively, using trifluoroborate salts can also enhance stability. Where possible, employing anhydrous conditions can also mitigate this side reaction.
-
Alternative Catalysts for a More Sustainable Synthesis
The reliance on palladium, a precious and costly metal, has driven the development of more sustainable cross-coupling methodologies using earth-abundant first-row transition metals like nickel and iron.[12][13]
Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel is a cost-effective and highly reactive alternative to palladium. It has shown great promise in coupling challenging substrates, including aryl chlorides and phenol derivatives.[14][15]
-
Advantages: Lower cost, high reactivity, and the ability to catalyze unconventional couplings.[14]
-
Common Catalysts: Commercially available and air-stable pre-catalysts like NiCl₂(PCy₃)₂ are effective.[14] Simple nickel salts like NiCl₂ can also be used in combination with ligands such as PPh₃.[16]
-
Considerations: Nickel catalysts can be more sensitive to air and moisture than their palladium counterparts, often requiring more stringent inert atmosphere techniques.
This protocol is a general guideline and should be optimized for the specific substrates.
-
To a dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and a finely crushed base such as K₃PO₄ (3.0 mmol).
-
Add the nickel pre-catalyst, for example, NiCl₂(PPh₃)₂ (5 mol%).[16]
-
Add the degassed solvent (e.g., 10 mL of toluene).[16]
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Iron-Catalyzed Cross-Coupling
Iron is an extremely attractive alternative due to its low cost, abundance, and low toxicity.[13] Iron-catalyzed cross-couplings have been successfully applied in large-scale industrial processes.[13]
-
Advantages: Very low cost, environmentally benign, and low toxicity.[13]
-
Common Catalysts: Simple iron salts such as FeCl₂, FeCl₃, or iron acetylacetonate (Fe(acac)₃) are often used, sometimes with ligands like N-heterocyclic carbenes or bisphosphines.[17]
-
Considerations: Iron-catalyzed reactions often involve organometallic reagents like Grignard reagents, which may have limited functional group tolerance compared to boronic acids.[18] However, developments in iron-catalyzed Suzuki-type couplings are emerging.
Caption: Conceptual workflow for an iron-catalyzed cross-coupling reaction.
Comparative Overview of Catalytic Systems
| Feature | Palladium-based | Nickel-based | Iron-based |
| Cost | High | Moderate | Low |
| Reactivity with Aryl Chlorides | Requires specialized ligands | Generally high | Can be high, often with Grignards |
| Functional Group Tolerance | Very high | Good to high | Moderate to good |
| Toxicity | Moderate | Moderate | Low |
| Air/Moisture Sensitivity | Generally low (pre-catalysts) | Moderate to high | Moderate to high |
| Typical Coupling Partner | Boronic acids/esters | Boronic acids/esters, phenols | Grignard reagents, organozincs |
| Key Advantage | Broad scope, well-established | Cost-effective, high reactivity | Highly sustainable, very low cost |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Journal of Materials Chemistry A. (n.d.). Nickel mediated palladium free photocatalytic Suzuki-coupling reaction under visible light irradiation. RSC Publishing. Retrieved from [Link]
-
Unknown. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Han, F. S. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
MDPI. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
PMC. (n.d.). Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. Retrieved from [Link]
-
ORBi. (n.d.). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
Unknown. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
-
Piontek, A., Bisz, E., & Szostak, M. (2018). Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability. PubMed. Retrieved from [Link]
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ResearchGate. (2025, August 6). Iron-Catalyzed Cross-Coupling Reactions Tuned by Bulky Ortho-Phenylene Bisphosphine Ligands. Retrieved from [Link]
-
PubMed Central. (2024, November 11). Iron-Catalyzed Cross-Electrophile Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF. Retrieved from [Link]
-
PMC - NIH. (n.d.). Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
MDPI. (2019, January 8). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from [Link]
-
Unknown. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Eureka. Retrieved from [Link]
-
International Journal of Biology and Chemistry. (n.d.). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. Retrieved from [Link]
-
Itami, K., Higashi, S., Mineno, M., & Yoshida, J. I. (2005). Iron-catalyzed cross-coupling of alkenyl sulfides with Grignard reagents. PubMed. Retrieved from [Link]
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Unknown. (n.d.). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One. Retrieved from [Link]
- Google Patents. (n.d.). WO2021014437A1 - Process for the preparation of biphenylamines.
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RSC Publishing. (n.d.). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. Retrieved from [Link]
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PMC - NIH. (2024, February 26). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. Retrieved from [Link]
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Colombo, F., Benaglia, M., Orlandi, S., Usuelli, F., & Celentano, G. (2006). Very mild, enantioselective synthesis of propargylamines catalyzed by copper(I)-bisimine complexes. PubMed. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Air-Stable, Well-Defined Palladium–BIAN–NHC Chloro Dimer: Fast-Activating, Highly Efficient Catalyst for Cross-Coupling. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4′-Nitrobiphenyl. Retrieved from [Link]
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Technical Support Center: Optimizing Reactions with 2-Chloro-4'-methyl-biphenyl-4-ylamine
A Senior Application Scientist's Guide to Understanding and Troubleshooting Solvent Effects on Reaction Rates
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-Chloro-4'-methyl-biphenyl-4-ylamine. This document provides in-depth answers to common questions and troubleshooting advice related to the critical role of solvents in modulating the reaction kinetics of this substrate. The insights provided are grounded in established principles of physical organic chemistry to ensure both theoretical accuracy and practical utility in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for nucleophilic substitution on this compound, and why is solvent selection so crucial?
A: The reaction of this compound with a nucleophile is best described by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This multi-step process is fundamentally different from aliphatic SN1 or SN2 reactions and is highly sensitive to the reaction environment.
The SNAr mechanism generally proceeds in two key steps:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chloro-leaving group. This is typically the rate-determining step because it temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion. This step is usually fast.[1]
Solvent choice is paramount because the solvent must effectively stabilize the charged Meisenheimer intermediate without deactivating the incoming nucleophile.[2] An ideal solvent will lower the activation energy of the rate-determining step, thereby accelerating the overall reaction rate. The presence of electron-withdrawing groups (EWGs) on the aromatic ring typically accelerates SNAr reactions by stabilizing the negative charge of the Meisenheimer complex.[3] Conversely, electron-donating groups (EDGs), like the amine group on your substrate, tend to deactivate the ring towards this type of substitution. Therefore, optimizing conditions, especially solvent, is essential for achieving a reasonable reaction rate.
Q2: My SNAr reaction with this substrate is sluggish. I suspect the solvent. Should I use a polar protic or a polar aprotic solvent?
A: For SNAr reactions, the choice between polar protic and polar aprotic solvents is one of the most critical factors influencing the reaction rate. You should almost always choose a polar aprotic solvent.
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are the gold standard for SNAr reactions.[4] These solvents possess large dipole moments, allowing them to stabilize the charged Meisenheimer complex. Crucially, they lack acidic protons (O-H or N-H bonds) and are poor hydrogen-bond donors.[5] This means they solvate the nucleophile's counter-cation effectively but leave the anion (the nucleophile itself) relatively "naked" and highly reactive in solution.[6] This enhanced nucleophilicity leads to a dramatic increase in the rate of the initial attack on the aromatic ring.
-
Polar Protic Solvents (Not Recommended): Solvents such as water, methanol, and ethanol should generally be avoided. While they are polar, their ability to form strong hydrogen bonds is a major drawback.[7] They form a "cage" of solvent molecules around the anionic nucleophile, stabilizing it and lowering its ground-state energy.[6] This excessive stabilization significantly increases the energy required for the nucleophile to attack the electrophilic carbon, thereby decreasing the reaction rate.[8]
The diagram below illustrates how a polar protic solvent deactivates a nucleophile through hydrogen bonding, whereas a polar aprotic solvent leaves it free and reactive.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Q3: Beyond the protic/aprotic classification, how can I quantitatively compare solvents to predict their effect on the reaction rate?
A: While the protic/aprotic distinction is the most important first step, you can further refine your choice by considering physical properties like the dielectric constant (ε) and dipole moment (μ) . A higher dielectric constant indicates a greater ability to support separated charges, which helps stabilize the charged Meisenheimer intermediate.[9]
The table below summarizes key properties of common laboratory solvents and their general impact on SNAr reaction rates.
| Solvent | Type | Dielectric Constant (ε) at 20°C | Suitability for SNAr Reactions | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Excellent | High polarity effectively stabilizes the intermediate; leaves nucleophile highly reactive.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent | Similar to DMSO, a preferred solvent for accelerating SNAr reactions.[4] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Good | A good polar aprotic option, though sometimes less effective than DMSO or DMF. |
| Acetone | Polar Aprotic | 20.7 | Moderate | Less polar than other aprotics, may result in slower rates but can be a useful co-solvent. |
| Water (H₂O) | Polar Protic | 80.1 | Poor | Despite high polarity, strong H-bonding deactivates the nucleophile. May cause hydrolysis.[9][10] |
| Methanol (MeOH) | Polar Protic | 32.7 | Poor | Strong nucleophile solvation significantly hinders reaction rates.[8] |
| Ethanol (EtOH) | Polar Protic | 24.6 | Poor | Similar to methanol, not recommended for promoting SNAr reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Poor to Moderate | Often not polar enough to effectively stabilize the Meisenheimer complex on its own. |
| Toluene | Nonpolar | 2.4 | Very Poor | Lacks the polarity to dissolve nucleophilic salts or stabilize charged intermediates. |
Expert Tip: For particularly difficult transformations, DMSO is often the solvent of choice due to its high polarity and boiling point, which allows for higher reaction temperatures if needed.
Troubleshooting and Experimental Protocols
Q4: I am observing significant side reactions and low yield. Can the solvent choice help improve selectivity for the desired product?
A: Absolutely. Solvent choice directly impacts not only the rate but also the selectivity of a reaction.
-
Minimizing Side Reactions: By significantly accelerating the desired SNAr pathway, a polar aprotic solvent can help it outcompete slower, undesired side reactions. If your reaction temperature is high, decomposition or elimination pathways might become accessible. A more effective solvent might allow you to run the reaction at a lower temperature, thereby improving selectivity.
-
Avoiding Solvolysis: Using a protic solvent like water or an alcohol can lead to solvolysis , where the solvent molecule itself acts as the nucleophile.[9] This results in the formation of undesired phenol or ether byproducts. Switching to a high-purity, anhydrous polar aprotic solvent completely eliminates this possibility.
Q5: What is a practical, step-by-step protocol for screening solvents to optimize my SNAr reaction?
A: A systematic solvent screen is a robust method to identify optimal reaction conditions. This should be performed on a small scale before committing to a large-scale reaction.
Caption: Workflow for a systematic solvent screening experiment.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: To a set of identical reaction vials equipped with small magnetic stir bars, add 1.0 equivalent of this compound.
-
Solvent Addition: To each vial, add a different anhydrous polar aprotic solvent (e.g., DMSO, DMF, MeCN) to achieve the same concentration (e.g., 0.1 M). Include a control with a less effective solvent if desired (e.g., THF).
-
Reagent Addition: Add your chosen nucleophile (e.g., 1.2 equivalents) and any necessary base (e.g., K₂CO₃, 2.0 equivalents) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath. Stir the reactions at a constant temperature (e.g., 80 °C) for a set period (e.g., 2, 4, 8, and 24 hours).
-
Sampling & Analysis: At each time point, carefully take a small aliquot from each reaction. Quench the aliquot by diluting it significantly with a suitable solvent (e.g., acetonitrile/water). Analyze the quenched sample by UPLC or LC-MS to determine the ratio of starting material to the desired product.
-
Evaluation: Plot the percent conversion versus time for each solvent. The solvent that provides the fastest conversion to the desired product with the fewest impurities is the optimal choice for your reaction.
By following this structured approach, you can confidently select a solvent that maximizes the rate and yield of your SNAr reaction, saving valuable time and resources in your research or development pipeline.
References
- Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
- RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Chemistry Stack Exchange. (2014, August 7). What is the result when the polarity of the solvent is increased in nucleophilic substitution?
- LibreTexts. (2023). 8.3: Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- LibreTexts. (2023). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Quora. (2017, April 8). What would be the effect of increasing solvent polarity on the rate of SN1 and SN2 reaction?
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Leah4sci. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube.
- University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia.
- Sigma-Aldrich. (n.d.). 2-chloro-4′-methyl-biphenyl-4-ylamine.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- AChemBlock. (n.d.). This compound 97%.
- SlideShare. (n.d.). Nucleophilic Aromatic Substitution.
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Technical Support Center: Managing Reaction Exotherms in 2-Chloro-4'-methyl-biphenyl-4-ylamine Synthesis
Introduction: The synthesis of 2-Chloro-4'-methyl-biphenyl-4-ylamine, a key intermediate in various pharmaceutical and materials science applications, is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] While highly efficient, this reaction class is known to be exothermic, presenting significant thermal hazards, especially during scale-up.[4][5][6] An uncontrolled exotherm can lead to a thermal runaway, resulting in violent boiling, over-pressurization, vessel failure, and the formation of hazardous decomposition byproducts.[7][8][9] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals safely manage the thermal profile of this critical synthesis.
Understanding the Exotherm: Causality in Suzuki-Miyaura Coupling
The overall heat release in the Suzuki-Miyaura reaction is a composite of several thermodynamic events within its catalytic cycle. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond (e.g., 2-chloro-4-aminophenyl derivative).
-
Transmetalation: The organoboron species (e.g., 4-methylphenylboronic acid) exchanges its organic group with the halide on the palladium complex. This step is facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst.[10][11]
While the overall reaction is exothermic, the rate of heat evolution is not constant. It is dictated by reaction kinetics, which are influenced by factors such as catalyst activity, temperature, reagent concentration, and mixing efficiency.[12] A delayed onset of the reaction can lead to the accumulation of unreacted starting materials, which, upon initiation, can cause a sudden and dangerously rapid release of energy.[13]
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.
Question: My reaction temperature is rising much faster than anticipated, exceeding my setpoint. What are my immediate actions?
Answer: This indicates that the rate of heat generation is overwhelming your cooling system's capacity.
Immediate Actions:
-
Stop Reagent Addition: If you are in a semi-batch process (i.e., adding one reagent over time), immediately stop the feed.[13] This prevents the addition of more potential energy to the system.
-
Enhance Cooling: Maximize the cooling to the reactor. This could mean lowering the temperature of your cooling fluid or increasing its flow rate. Have an emergency cooling bath (e.g., dry ice/acetone) ready for lab-scale reactions.[13]
-
Verify Agitation: Ensure your stirring is vigorous and effective. Poor mixing can create localized hot spots where the reaction rate accelerates exponentially, driving the overall temperature up.[12][14]
-
Prepare to Quench: If the temperature continues to rise uncontrollably and approaches the solvent's boiling point or a known decomposition temperature, you must be prepared to quench the reaction. A pre-determined and tested quenching agent (e.g., a cold, inert solvent or a chemical inhibitor) should be ready for immediate addition.[8][9][15]
Causality: A rapid temperature spike is a classic sign of a potential thermal runaway.[9] It occurs when the heat generated by the reaction increases exponentially with temperature, while the heat removed by the cooling system only increases linearly.[9] This divergence leads to a loss of thermal control.
Question: I'm planning to scale this reaction from 10g to 500g. How can I predict and prepare for the thermal behavior at a larger scale?
Answer: Scaling a reaction is not a linear process. The ratio of heat-transfer surface area to reaction volume decreases significantly as you scale up, making heat removal less efficient.[9]
Best Practices for Scale-Up:
-
Perform Calorimetry Studies: Before any significant scale-up, use a reaction calorimeter (RC) to measure the heat of reaction (ΔH), the maximum rate of heat release, and the adiabatic temperature rise (ΔTad).[16][17][18] This data is essential for ensuring your pilot-plant or manufacturing-scale reactor has sufficient cooling capacity.[7][19]
-
Adopt a Semi-Batch Approach: Do not charge all reagents at once ("batch" mode) at a larger scale.[7][8] A controlled addition (semi-batch) of one of the coupling partners allows the reaction's heat output to be directly managed by the feed rate.[7]
-
Calculate Cooling Requirements: Use the data from your calorimetry studies to perform a heat balance calculation. This will confirm if your larger vessel's heat removal capability can handle the maximum expected heat flow from the reaction.[7][12]
-
Conduct an Intermediate-Scale Trial: Never scale a reaction by more than a factor of 3-5x without re-evaluating the process.[14] An intermediate run can help validate your thermal models and identify any mixing or mass transfer issues that weren't apparent at the lab scale.[13]
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Implication |
| Volume | 1 L | 100 L | 100x increase |
| Approx. Surface Area | 0.048 m² | 2.15 m² | ~45x increase |
| Surface Area/Volume Ratio | ~48 m⁻¹ | ~21.5 m⁻¹ | >50% reduction in relative cooling efficiency |
Table 1: Illustrative example of the change in surface-area-to-volume ratio during scale-up, highlighting the challenge of heat removal.
Frequently Asked Questions (FAQs)
Q1: Which step in the synthesis of this compound is the most exothermic?
The palladium-catalyzed Suzuki-Miyaura cross-coupling step is the primary source of the exotherm. The preceding steps, such as the synthesis of the boronic acid or the aryl halide, are generally less energetic. The exotherm is an inherent characteristic of C-C bond formation in these coupling reactions.[5]
Q2: Can the choice of solvent, base, or catalyst ligand affect the thermal profile?
Absolutely.
-
Solvent: The solvent's boiling point sets a physical limit on the reaction temperature under atmospheric pressure. A higher boiling point solvent may allow for faster kinetics but also increases the potential maximum temperature in a runaway scenario. The solvent's heat capacity also influences how quickly the temperature changes.
-
Base: The choice and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the reaction rate and, therefore, the rate of heat generation.[20]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often used to facilitate the oxidative addition of less reactive aryl chlorides.[20] These highly active catalyst systems can lead to very fast, and thus highly exothermic, reactions.
Q3: What are the warning signs of an impending thermal runaway?
Be vigilant for these indicators:
-
An unexpected or sudden increase in reaction temperature, even after reagent addition has stopped.[13]
-
A rapid increase in pressure or unexpected gas evolution.[13]
-
A noticeable change in the color or viscosity of the reaction mixture.
-
A delayed exotherm, where the reaction fails to initiate as expected, followed by a sudden, sharp temperature rise.[4]
Q4: What is a "Maximum Temperature of the Synthesis Reaction" (MTSR) and why is it important?
The MTSR is the maximum temperature the reaction mixture could reach under adiabatic conditions (i.e., with no heat loss to the surroundings) if a process deviation, like a cooling failure, were to occur. It is calculated using the heat of reaction and the heat capacity of the mixture. If the MTSR exceeds the boiling point of the solvent or the decomposition temperature of any component in the mixture, a severe safety incident is possible.[5] Reaction calorimetry is the best method for determining the parameters needed to calculate the MTSR.[16][18]
Protocols and Methodologies
Protocol 1: Reaction Hazard Assessment using Reaction Calorimetry (RC)
This protocol outlines the key steps to characterize the thermal profile of the Suzuki coupling reaction.
-
Setup: Use a reaction calorimeter (e.g., Mettler-Toledo RC1mx or similar) equipped with a temperature-controlled jacket, overhead stirrer, and reactant dosing pump.[16]
-
Calibration: Perform a heat-flow calibration under conditions that mimic the actual reaction (same solvent, volume, and agitation rate).
-
Isothermal Experiment:
-
Charge the reactor with the 2-chloro-4-aminophenyl derivative, solvent, base, and palladium catalyst/ligand complex.
-
Bring the mixture to the desired reaction temperature (e.g., 80 °C).
-
Add the 4-methylphenylboronic acid solution via the dosing pump at a controlled, constant rate over a planned period (e.g., 2 hours).
-
Continuously record the reactor temperature (Tr), jacket temperature (Tj), and heat flow (Qr).
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (ΔH, in kJ/mol).
-
Identify the maximum heat flow (Qr,max, in W/kg) to understand the peak cooling demand.
-
Calculate the adiabatic temperature rise (ΔTad = |ΔH| / m·Cp), where 'm' is the mass and 'Cp' is the heat capacity of the reaction mixture.
-
-
Safety Assessment: Compare the calculated MTSR (Tr + ΔTad) with the solvent boiling point and decomposition temperatures (determined by DSC/TGA) to assess the risk.[7]
Workflow for Exotherm Troubleshooting
The following diagram outlines a decision-making process for managing thermal deviations during the reaction.
Caption: Decision workflow for managing an unexpected temperature excursion.
References
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Fauske & Associates. Available from: [Link]
-
Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment. Available from: [Link]
-
Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Mettler Toledo. Available from: [Link]
-
Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University - P2SAC Conference. Available from: [Link]
-
Reaction Calorimetry. Prime Process Safety Center. Available from: [Link]
-
Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(10), 2148-2156. Available from: [Link]
-
Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021, December 17). Fauske & Associates. Available from: [Link]
-
Reaction Calorimetry Guide. Mettler Toledo. Available from: [Link]
-
Scaling Up Chemical Processes? Unlock Safety and Success. (n.d.). QES Academy. Available from: [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). ACS Chemical Health & Safety. Available from: [Link]
-
Scale Up Safety. (2023, March 15). Stanford University Environmental Health & Safety. Available from: [Link]
-
An Introduction to Reaction Calorimetry. (2018, December 10). Syrris. Available from: [Link]
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How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]
-
Runaway Reaction. (2020, August 5). Chemical Engineering World. Available from: [Link]
-
Konda, V., et al. (2020). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Organic Process Research & Development, 24(9), 1743-1749. Available from: [Link]
-
Chemical reaction hazards and the risk of thermal runaway. (2014, August). Health and Safety Executive (UK). INDG254(rev1). Available from: [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available from: [Link]
-
Etchells, J. C. (1995). Why reactions run away. IChemE Symposium Series No. 141. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Available from: [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Available from: [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7658-7711. Available from: [Link]
-
Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Toronto. Available from: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. (2015). Journal of Molecular Structure, 1083, 238-244. Available from: [Link]
-
Wang, M., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 223. Available from: [Link]
- CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (2017). Google Patents.
-
Antemir, A. (2011, October 1). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. University of Toronto Libraries. Available from: [Link]
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012). Google Patents.
- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (n.d.). Patsnap.
-
4'-chloro-biphenyl-2-ylamine. (n.d.). Chemsrc. Available from: [Link]
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Technical Support Center: A Senior Application Scientist's Guide to Minimizing Product Loss of 2-Chloro-4'-methyl-biphenyl-4-ylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis and workup of 2-Chloro-4'-methyl-biphenyl-4-ylamine. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your product yield.
This molecule, a substituted biphenyl amine, is a valuable intermediate in various synthetic applications. However, its physical and chemical properties—specifically the basic amino group and the biphenyl structure—present unique challenges during workup and purification that can lead to significant product loss if not properly managed.
Part 1: Troubleshooting Synthesis-Related Product Loss
Low yields often originate from the primary synthesis reaction itself. For biaryl compounds like this, a Suzuki-Miyaura cross-coupling is a common synthetic route. Issues here will directly impact the quantity and quality of the crude product you take into the workup phase.
Q1: My Suzuki-Miyaura coupling yield for this compound is unexpectedly low. What are the most common culprits?
Low yield in a Suzuki coupling is a classic problem that can almost always be traced back to a few key factors: the catalyst's health, the quality of your reagents, or suboptimal reaction conditions.[1][2]
Core Issues and Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst is the heart of the reaction and is extremely sensitive to oxygen.[1][3] Inadequate degassing of solvents or a poor inert atmosphere allows oxygen to oxidize Pd(0) to inactive Pd(II), effectively killing your reaction. Homocoupling of boronic acids can also occur in the presence of Pd(II) species and oxygen.[3]
-
Reagent Quality & Stability:
-
Boronic Acid: Boronic acids are prone to degradation, especially through protodeborylation where the C-B bond is cleaved.[1] This is exacerbated by exposure to air and moisture.
-
Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) must be anhydrous and finely powdered. Clumps reduce the effective surface area and lead to inconsistent results.[1]
-
Solution: Use fresh or properly stored boronic acid. If you suspect degradation, consider using a more stable boronic ester derivative, like a pinacol ester.[1] Ensure your base is freshly dried and ground to a fine powder before addition.
-
-
Suboptimal Conditions:
-
Solvent: The solvent system is critical. For many Suzuki couplings, a mixture like Dioxane/Water or Toluene/Water is effective.[4] Ensure solvents are of high purity and anhydrous where required (e.g., THF should be peroxide-free).[1]
-
Temperature: While 80-100 °C is a common range, some stubborn couplings may require higher temperatures (up to 120 °C) to proceed efficiently.[2] However, be mindful of potential substrate or product degradation at elevated temperatures.
-
Troubleshooting Workflow for Low Suzuki Coupling Yield
Caption: A logical workflow for initial troubleshooting of low-yield Suzuki coupling reactions.
Part 2: Optimizing Aqueous Workup & Extraction
The workup phase is where significant mechanical and chemical losses of your target amine can occur. The basicity of the amino group is the most critical factor to manage.
Q2: I seem to lose a lot of my product during liquid-liquid extraction (LLE). How can I improve my recovery?
This is a frequent issue. The amine can be lost to the aqueous layer if the pH is too low, or it can be trapped in emulsions.
Key Principles for Amine Extraction:
-
Strict pH Control: Your product is a basic amine. In an acidic aqueous solution (pH < ~4), it will be protonated to form an ammonium salt (R-NH₃⁺). This salt is highly water-soluble and will partition into the aqueous layer, leading to catastrophic product loss.
-
Solution: After quenching the reaction, ensure the aqueous layer is distinctly basic (pH 9-11) before performing the extraction with an organic solvent. Use a base like sodium carbonate or a dilute sodium hydroxide solution to make this adjustment.[5] Always check the pH with litmus paper or a pH meter.
-
-
Choosing the Right Organic Solvent: The ideal solvent should have high solubility for your product and low miscibility with water.
-
Recommended Solvents: Ethyl acetate, Dichloromethane (DCM), or Toluene are generally good choices.
-
Avoid: Diethyl ether can be problematic as the amine hydrochloride salt may have some solubility in it.
-
-
Managing Emulsions: The biphenyl structure can act as a surfactant, and residual palladium catalyst (as "palladium black") can stabilize emulsions at the aqueous-organic interface, trapping your product.
-
Solution:
-
Filtration: Before extraction, consider filtering the reaction mixture through a pad of Celite® to remove the fine palladium black precipitate.[4]
-
Brine Wash: During the workup, washing the combined organic layers with a saturated sodium chloride solution (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: For persistent emulsions, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective, though less scalable, solution.
-
-
Table 1: Comparison of Extraction Solvents
| Solvent | Pros | Cons | Best Practices |
| Ethyl Acetate | Good solvency for many organics, moderate polarity, easily evaporated. | Can be partially soluble in water, susceptible to hydrolysis under strongly basic conditions. | Wash with brine to remove dissolved water. Perform extractions quickly. |
| Dichloromethane (DCM) | Excellent solvency, immiscible with water, forms a lower layer which can be easy to drain. | Higher density can make emulsion interfaces harder to see. More toxic and environmentally harmful. | Ensure good ventilation. Handle emulsions carefully. |
| Toluene | Good for non-polar compounds, low water miscibility. | Lower solvency for polar impurities, high boiling point makes it harder to remove. | Best used when the product is known to be highly non-polar. |
Q3: Is Solid-Phase Extraction (SPE) a viable alternative to LLE to minimize loss?
Yes, SPE can be an excellent and often superior method for purifying and isolating aromatic amines, especially from complex mixtures or when emulsions are a persistent problem.[6][7]
-
Mechanism: For a basic amine like yours, a strong cationic exchange (SCX) SPE cartridge is ideal.[5][8] The process works as follows:
-
Load: The crude product, dissolved in a suitable solvent, is loaded onto the acidic SCX column. The basic amine is protonated and binds ionically to the stationary phase. Neutral impurities pass through.
-
Wash: The cartridge is washed with a solvent (e.g., methanol) to elute any remaining non-basic or weakly bound impurities.
-
Elute: The desired amine is eluted by washing the cartridge with a basic solution, typically ammonia in methanol. This deprotonates the amine, breaking the ionic bond and releasing the pure product.
-
-
Advantages: This method offers high selectivity for amines, can significantly reduce solvent usage compared to LLE, and effectively removes many troublesome impurities, leading to a much cleaner product for final purification.[5][8]
Part 3: Minimizing Loss During Final Purification
The final purification, whether by chromatography or crystallization, is your last chance to recover pure product. Poor technique here can undo all the careful work that came before.
Q4: My product streaks badly on a standard silica gel column, resulting in broad peaks, poor separation, and significant loss. How do I fix this?
This is the most common problem when purifying amines via chromatography. The issue stems from the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are acidic and interact strongly with the basic amine, causing it to "stick" to the column. This leads to irreversible adsorption (loss) and severe tailing or streaking.[9]
Solutions:
-
Base-Deactivated Silica: The most robust solution is to neutralize the acidic sites on the silica.
-
Protocol: Add ~1-2% triethylamine (Et₃N) or ~0.5% ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate). The competing base will saturate the acidic sites on the silica, allowing your product to elute cleanly and symmetrically.[9]
-
Alternative: Use a pre-treated, commercially available amine-functionalized silica column (often labeled "KP-NH"), which provides a permanently basic stationary phase for excellent separation of amines.[9]
-
-
Alternative Adsorbents: If streaking persists, consider switching to a less acidic stationary phase like neutral or basic alumina.
Q5: What is a reliable crystallization protocol for maximizing the recovery of this compound?
Crystallization is an excellent final purification step to achieve high purity and can offer better recovery than chromatography if the crude product is already relatively clean. For analogous chlorobiphenyl amines, crystallization from petroleum ether or ethanol/aqueous ethanol has been reported.[10]
Step-by-Step Crystallization Protocol:
-
Solvent Selection: The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvent: Test solvents like isopropanol, ethanol, or toluene.
-
Solvent/Anti-Solvent System: A common and effective system is Ethanol/Water or Toluene/Heptane. Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., Toluene), then slowly add the "bad" solvent (e.g., Heptane) until turbidity persists. Re-heat to clarify and then allow to cool slowly.
-
-
Execution for High Recovery:
-
Dissolve the crude material in the minimum possible volume of the chosen solvent at reflux temperature. Adding excess solvent will reduce your final yield as more product will remain dissolved in the mother liquor.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals sparingly with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor. Using too much wash solvent or warm solvent will dissolve your product.
-
Dry the crystals under vacuum.
-
Purification Strategy Workflow
Caption: A decision-making workflow for selecting the optimal final purification strategy.
References
-
Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. National Institutes of Health (NIH). [Link]
-
Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. ResearchGate. [Link]
-
Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. National Institutes of Health (NIH). [Link]
-
Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. Asian Journal of Chemistry. [Link]
- Extraction of amines
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
- Method for purifying biphenyl.
-
Investigation of biphenyl enamines for applications as p-type semiconductors. The Royal Society Publishing. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- Process for purifying biphenyl.
-
Is there an easy way to purify organic amines?. Biotage. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. WO2019099231A1 - Extraction of amines from hydrocarbons - Google Patents [patents.google.com]
- 8. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. 4'-CHLORO-BIPHENYL-4-YLAMINE | 135-68-2 [chemicalbook.com]
Validation & Comparative
Unambiguous Structural Validation: A Comparative Guide to Single-Crystal X-ray Crystallography for 2-Chloro-4'-methyl-biphenyl-4-ylamine
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of their work. In this guide, we delve into the gold-standard method for structural elucidation—Single-Crystal X-ray Crystallography (SC-XRD)—using the exemplar molecule, 2-Chloro-4'-methyl-biphenyl-4-ylamine. We will provide a comprehensive overview of the crystallographic workflow, from crystal growth to data analysis, and objectively compare its performance against other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). This guide is designed to equip you with the insights needed to make informed decisions for the structural validation of your own small molecule compounds.
The Decisive Power of X-ray Crystallography
X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a compound.[1][2][3] It provides an unambiguous, high-resolution three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be precisely determined.[1][2] For a novel compound like this compound, which may be a crucial intermediate or active pharmaceutical ingredient, such detailed structural information is invaluable for understanding its chemical behavior, guiding further synthesis, and ensuring intellectual property claims.
The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[4] When a monochromatic X-ray beam is directed at a crystal, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of spots called reflections.[5][4] The intensities and geometric arrangement of these reflections are then used to reconstruct the three-dimensional electron density map of the molecule.[4]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure involves several critical steps, each demanding meticulous execution. The following workflow provides a detailed protocol for the structural validation of this compound.
Caption: A streamlined workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
-
Crystal Growth:
-
Rationale: The first and often most challenging step is to obtain a single crystal of sufficient size and quality.[5][4] For small molecules like this compound, a variety of crystallization methods can be employed.[5]
-
Procedure:
-
Dissolve a small amount of this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate) to near saturation.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to induce crystallization.
-
Monitor for the formation of well-defined, single crystals with dimensions of at least 0.1 mm in all directions.[5][4]
-
-
-
Crystal Mounting and Screening:
-
Rationale: A suitable crystal must be selected and mounted for diffraction analysis.
-
Procedure:
-
Under a microscope, select a crystal with sharp edges and no visible cracks or imperfections.
-
Mount the crystal on a goniometer head using a cryoprotectant oil to prevent ice formation during low-temperature data collection.
-
Perform a preliminary diffraction screening on the diffractometer to assess the crystal's diffraction quality.
-
-
-
Data Collection:
-
Rationale: A complete set of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Collect a series of diffraction images at different crystal orientations until a complete dataset is obtained.
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the crystal structure.
-
Procedure:
-
The diffraction images are integrated to determine the intensities of the reflections.
-
The unit cell dimensions and space group are determined from the geometry of the diffraction pattern.
-
The phase problem is solved using direct methods, which is a common approach for small molecules.[4]
-
An initial model of the structure is built and then refined against the experimental data to optimize the atomic positions and thermal displacement parameters.
-
The final structure is validated using various crystallographic metrics.
-
-
Crystallographic Data for this compound
While the specific crystallographic data for this exact compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) at the time of writing, a successful crystallographic analysis would yield a comprehensive set of parameters. The following table illustrates the type of data that would be obtained and is essential for publication and deposition in crystallographic databases.
| Parameter | Hypothetical Value for this compound | Significance |
| Empirical Formula | C₁₃H₁₂ClN | Defines the elemental composition. |
| Formula Weight | 217.70 g/mol | Molecular mass of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a (Å) | 10.123 | Unit cell dimension. |
| b (Å) | 8.456 | Unit cell dimension. |
| c (Å) | 13.789 | Unit cell dimension. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 105.21 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | 1137.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.272 | Density of the crystal. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GOF) | ~1.0 | Indicates the quality of the refinement. |
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for routine characterization and for compounds that are difficult to crystallize. The following section compares the strengths and limitations of X-ray crystallography with NMR spectroscopy and mass spectrometry for the structural validation of this compound.
Caption: Comparison of X-ray crystallography, NMR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the connectivity of atoms in a molecule.[6][7] For this compound, ¹H and ¹³C NMR would provide information about the number and types of protons and carbons, respectively, and their chemical environments. 2D NMR techniques like COSY and HMBC can establish through-bond correlations to piece together the molecular skeleton.[8]
Advantages over X-ray Crystallography:
-
Solution-State Analysis: NMR provides information about the structure of the molecule in solution, which may be more relevant to its biological activity.
-
No Crystallization Required: It can be performed on amorphous solids, oils, and solutions, making it applicable to a wider range of compounds.
-
Non-Destructive: The sample can be recovered after analysis.
Limitations Compared to X-ray Crystallography:
-
Ambiguity: While NMR can establish connectivity, it does not provide the precise bond lengths and angles that crystallography does.
-
Stereochemistry: Determining absolute stereochemistry can be challenging or impossible with NMR alone.
-
Complexity: For molecules with complex or overlapping signals, spectral interpretation can be difficult.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[9] For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate molecular weight, allowing for the determination of its elemental composition.[9] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[9][10]
Advantages over X-ray Crystallography:
-
High Sensitivity: MS is an extremely sensitive technique, requiring only very small amounts of sample.[6]
-
Speed: Analysis is typically very fast.
-
Molecular Weight Determination: It is the primary method for determining the molecular weight of a compound.
Limitations Compared to X-ray Crystallography:
-
No 3D Structure: MS does not provide information about the three-dimensional arrangement of atoms in a molecule.
-
Isomer Differentiation: Distinguishing between isomers can be difficult or impossible based on mass alone, although fragmentation patterns can sometimes help.
-
Destructive: The sample is consumed during the analysis.
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unparalleled method of choice. It provides an unambiguous and high-resolution three-dimensional structure, which is critical for understanding its chemical properties and for regulatory submissions. While NMR spectroscopy and mass spectrometry are essential complementary techniques for routine characterization, confirming connectivity, and determining molecular weight, they cannot replace the definitive structural information provided by X-ray crystallography. The choice of analytical technique will ultimately depend on the specific research question and the nature of the sample, but for absolute structural proof, X-ray crystallography remains the gold standard.
References
-
Creative BioMart. X-ray Crystallography. [Link]
-
Fiehn Lab. Structure Elucidation of Small Molecules. [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
-
ResearchGate. Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF. [Link]
-
PMC, NIH. Advances in structure elucidation of small molecules using mass spectrometry. [Link]
-
PMC. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
PubChem. 2-Amino-4'-chlorobiphenyl | C12H10ClN | CID 262261. [Link]
-
ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]
-
The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]
-
Chegg. Question: Find and label the H-NMR and C-NMR for the compound below, as well as IR spectra absorbances. [Link]
-
AOBChem. 2-Chloro-biphenyl-4-ylamine. [Link]
-
Chemsrc. 4'-chloro-biphenyl-2-ylamine | CAS#:1204-44-0. [Link]
- Google Patents. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Routes of 2-Chloro-4'-methyl-biphenyl-4-ylamine for Researchers and Drug Development Professionals
Introduction
2-Chloro-4'-methyl-biphenyl-4-ylamine is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its substituted biphenyl structure is a common motif in medicinal chemistry, contributing to the binding affinity and selectivity of drug candidates. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the field of drug development. This guide provides an in-depth, objective comparison of the most viable synthetic routes to this compound, complete with experimental insights and supporting data to inform your selection of the most appropriate method for your research and development needs.
Strategic Approaches to the Synthesis of this compound
The synthesis of this target molecule primarily revolves around the formation of the central biphenyl C-C bond and the introduction of the chloro and amino functionalities at the desired positions. Two of the most powerful and versatile methods in modern organic synthesis for achieving these transformations are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. This guide will focus on two primary retrosynthetic strategies employing these key reactions.
Route 1: Suzuki-Miyaura Coupling followed by Nitro Group Reduction
This is a robust and widely applicable two-step approach. The core of this strategy lies in the palladium-catalyzed Suzuki-Miyaura coupling to construct the 2-chloro-4'-methyl-4-nitrobiphenyl intermediate, which is then reduced to the final amine.
Caption: Synthetic pathway for Route 1.
Route 2: Late-Stage Buchwald-Hartwig Amination
This alternative strategy involves forming the C-N bond in the final step using a Buchwald-Hartwig amination. This approach requires the synthesis of a pre-functionalized biphenyl precursor.
Caption: Synthetic pathway for Route 2.
Detailed Experimental Protocols and Mechanistic Insights
Route 1: Suzuki-Miyaura Coupling and Subsequent Reduction
This is often the preferred route due to the commercial availability and stability of the starting materials.
Step 1a: Preparation of 2-Chloro-4-iodoaniline (Intermediate)
While commercially available, 2-chloro-4-iodoaniline can also be prepared from 4-chloro-2-nitroaniline.
-
Reaction: Diazotization of 4-chloro-2-nitroaniline followed by a Sandmeyer-type iodination.
-
Rationale: This classical transformation is a reliable method for introducing iodine, which is an excellent coupling partner in Suzuki reactions.
Step 1b: Suzuki-Miyaura Coupling
-
Reaction: Palladium-catalyzed cross-coupling of 2-chloro-4-iodoaniline with 4-methylphenylboronic acid.
-
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[1] The base is crucial for activating the boronic acid for transmetalation.
-
Experimental Protocol:
-
To a degassed solution of 2-chloro-4-iodoaniline (1.0 eq) and 4-methylphenylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 2-chloro-4'-methyl-4-nitrobiphenyl, is purified by column chromatography or recrystallization.
-
Step 1c: Reduction of the Nitro Group
-
Reaction: Reduction of the nitro group of 2-chloro-4'-methyl-4-nitrobiphenyl to an amine.
-
Rationale: Several methods are effective for this transformation. Catalytic hydrogenation (H₂/Pd-C) is a clean method, while metal/acid combinations like Fe/HCl or SnCl₂/HCl are robust and cost-effective alternatives, particularly for larger scale synthesis.
-
Experimental Protocol (using Fe/HCl):
-
To a stirred suspension of 2-chloro-4'-methyl-4-nitrobiphenyl (1.0 eq) in ethanol or a mixture of ethanol and water is added iron powder (3.0-5.0 eq) and concentrated hydrochloric acid (catalytic amount).
-
The mixture is heated to reflux for 2-4 hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled and filtered through celite to remove the iron salts.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a saturated solution of sodium bicarbonate and brine.
-
The organic layer is dried, filtered, and concentrated to yield this compound, which can be further purified if necessary.
-
Route 2: Late-Stage Buchwald-Hartwig Amination
This approach can be advantageous if the required biphenyl halide is readily accessible.
Step 2a: Suzuki-Miyaura Coupling to form 4-Bromo-2'-chloro-4'-methylbiphenyl (Intermediate)
-
Reaction: Coupling of 1-bromo-4-methylbenzene with 2-chlorophenylboronic acid.
-
Protocol: The procedure is analogous to the Suzuki-Miyaura coupling described in Route 1.
Step 2b: Buchwald-Hartwig Amination
-
Reaction: Palladium-catalyzed amination of the biphenyl halide with an ammonia equivalent.
-
Mechanism: The Buchwald-Hartwig amination also proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond.[2][3][4][5] The choice of ligand is critical for the efficiency of this reaction.
-
Experimental Protocol:
-
In a glovebox, a reaction vessel is charged with 4-bromo-2'-chloro-4'-methylbiphenyl (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.02-0.04 eq), and a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq).
-
The vessel is sealed, removed from the glovebox, and a solution of the amine source (e.g., ammonia bubbled through a solvent, or an ammonia surrogate like benzophenone imine followed by hydrolysis) in an anhydrous aprotic solvent (e.g., toluene or dioxane) is added.
-
The reaction is heated to 80-110 °C for 12-24 hours.
-
Workup involves cooling, quenching with water, extraction with an organic solvent, and purification by chromatography.
-
Comparative Analysis of the Synthetic Routes
| Parameter | Route 1: Suzuki then Reduction | Route 2: Late-Stage Amination |
| Overall Yield | Generally high, often >70% over two steps. | Can be variable, highly dependent on the efficiency of the amination step. |
| Number of Steps | Typically 2-3 steps from commercially available starting materials. | Can be 2 steps if the biphenyl halide is readily accessible. |
| Starting Materials | Readily available and relatively inexpensive anilines and boronic acids. | Requires a pre-formed biphenyl halide, which may need to be synthesized. |
| Key Reactions | Suzuki-Miyaura Coupling, Nitro Reduction. | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination. |
| Scalability | Generally good. Nitro reductions with Fe/HCl are highly scalable. | Can be challenging to scale due to the use of strong, air-sensitive bases and ligands in the amination step. |
| Safety & Handling | Diazotization can be hazardous if not controlled. Hydrogenation requires specialized equipment. | Buchwald-Hartwig amination often requires inert atmosphere techniques and handling of pyrophoric reagents. |
| Purification | Intermediates are often crystalline and easy to purify. | Purification of the final product from catalyst and ligand residues can be challenging. |
Conclusion and Recommendations
For most laboratory and pilot-scale syntheses, Route 1 (Suzuki-Miyaura Coupling followed by Nitro Group Reduction) is the more practical and reliable approach for preparing this compound. This is due to the high and consistent yields, the use of readily available starting materials, and more straightforward purification procedures. The reduction of the nitro group is a well-established and scalable transformation.
Route 2 (Late-Stage Buchwald-Hartwig Amination) , while elegant, presents greater challenges in terms of substrate availability and the sensitive nature of the amination reaction. However, for certain applications, particularly in the context of library synthesis where diverse amines might be introduced at a late stage, this route could be advantageous.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, available resources, and the expertise of the research team. It is always recommended to perform small-scale optimization studies for any chosen route to ensure the best possible outcome.
References
- An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal C
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid... - ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Introduction
In the landscape of medicinal chemistry and agrochemical research, the biphenyl scaffold represents a privileged structure, foundational to the development of numerous biologically active agents. This guide provides a comparative analysis of two such compounds: 2-Chloro-4'-methyl-biphenyl-4-ylamine and its structural isomer, 4'-Chloro-biphenyl-2-ylamine. While both molecules share a chlorinated biphenylamine core, subtle variations in their substitution patterns can lead to significant differences in their biological profiles.
4'-Chloro-biphenyl-2-ylamine is a known precursor in the synthesis of the commercial fungicide Boscalid, a potent succinate dehydrogenase inhibitor (SDHI). This established biological endpoint provides a critical point of comparison. Furthermore, 4'-Chloro-biphenyl-2-ylamine has been reported to possess inherent bactericidal properties[1]. In contrast, the biological activity of this compound remains largely uncharacterized in publicly available literature.
This guide will therefore not only summarize the known biological functions of 4'-Chloro-biphenyl-2-ylamine but will also, in the absence of direct experimental data, propose a comprehensive experimental framework to elucidate the potential antifungal and antibacterial activities of this compound. By providing detailed, side-by-side experimental protocols, this document aims to equip researchers with the necessary tools to conduct a thorough comparative analysis of these two biphenylamines.
Structural Comparison and Physicochemical Properties
The key structural difference between the two compounds lies in the positioning of the amine and chloro substituents on one of the phenyl rings, and the presence of a methyl group on the other. These seemingly minor alterations can significantly impact the molecule's conformation, electronic distribution, and steric hindrance, all of which are critical determinants of biological activity.
| Compound Name | Structure | IUPAC Name | Molecular Formula | Molecular Weight |
| This compound | 2-chloro-4'-methyl-[1,1'-biphenyl]-4-amine | C₁₃H₁₂ClN | 217.7 g/mol [2] | |
| 4'-Chloro-biphenyl-2-ylamine | 4'-chloro-[1,1'-biphenyl]-2-amine | C₁₂H₁₀ClN | 203.67 g/mol [3] |
Comparative Biological Activity: Knowns and Postulates
4'-Chloro-biphenyl-2-ylamine: A Fungicide Precursor and Bactericidal Agent
The primary established biological relevance of 4'-Chloro-biphenyl-2-ylamine is its role as a key intermediate in the synthesis of Boscalid. Boscalid functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi. This inhibition disrupts cellular respiration, leading to fungal cell death. While the direct SDHI activity of 4'-Chloro-biphenyl-2-ylamine itself is not extensively documented, its structural contribution to the highly active Boscalid molecule is significant.
This compound: An Uncharacterized Profile
To date, there is a conspicuous absence of published data detailing the biological activities of this compound. However, based on its structural similarity to 4'-Chloro-biphenyl-2-ylamine and the broader class of biphenylamines, we can postulate several potential activities that warrant experimental investigation:
-
Antifungal Activity: The presence of the chlorinated biphenylamine scaffold suggests a potential for antifungal properties, possibly through the inhibition of succinate dehydrogenase or other fungal-specific enzymes.
-
Antibacterial Activity: Given the bactericidal nature of its isomer, it is plausible that this compound may also exhibit antibacterial effects.
-
Other Potential Activities: The biphenylamine core is present in molecules with a wide range of biological targets, including but not limited to muscarinic receptors and various kinases[4][5].
The following sections will outline detailed experimental protocols to systematically investigate these postulated activities for this compound and to generate quantitative data for a direct comparison with 4'-Chloro-biphenyl-2-ylamine.
Proposed Experimental Investigation of Biological Activities
To facilitate a direct and meaningful comparison, the following experimental workflows are proposed.
I. Antifungal Activity Assessment: Succinate Dehydrogenase Inhibition Assay
Given the fungicidal precursor role of 4'-Chloro-biphenyl-2-ylamine, a primary focus of investigation for this compound should be its potential to inhibit succinate dehydrogenase.
Caption: Workflow for determining the succinate dehydrogenase inhibitory activity.
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M Potassium Phosphate buffer (pH 7.4).
-
Substrate Solution: 0.2 M Sodium Succinate in assay buffer.
-
Electron Acceptor: 1 mM 2,6-dichlorophenolindophenol (DCPIP) in assay buffer.
-
Mitochondrial Suspension: Isolate mitochondria from a relevant fungal strain (e.g., Saccharomyces cerevisiae or a target plant pathogen) using standard differential centrifugation protocols. Resuspend the mitochondrial pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
Test Compounds: Prepare 10 mM stock solutions of this compound and 4'-Chloro-biphenyl-2-ylamine in DMSO. Create serial dilutions in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL of Assay Buffer
-
10 µL of Mitochondrial Suspension (final protein concentration of ~50 µg/mL)
-
10 µL of the test compound dilution (or DMSO for control)
-
-
Incubate at 30°C for 10 minutes.
-
Add 20 µL of DCPIP solution.
-
Initiate the reaction by adding 10 µL of Sodium Succinate solution.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Compound | Fungal Species | IC₅₀ (µM) |
| This compound | Saccharomyces cerevisiae | To be determined |
| 4'-Chloro-biphenyl-2-ylamine | Saccharomyces cerevisiae | To be determined |
| Boscalid (Positive Control) | Saccharomyces cerevisiae | Expected in low µM range |
II. Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
To investigate the bactericidal properties of both compounds, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended.
Caption: Workflow for determining the Minimum Inhibitory Concentration.
-
Preparation of Materials:
-
Bacterial Strains: Use standard quality control strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compounds: Prepare 10 mg/mL stock solutions of this compound and 4'-Chloro-biphenyl-2-ylamine in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 100 µL of the test compound stock solution (appropriately diluted in CAMHB to twice the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Prepare a bacterial inoculum in CAMHB, adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the bacterial inoculum to wells 1-11.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) |
| This compound | To be determined | To be determined |
| 4'-Chloro-biphenyl-2-ylamine | To be determined | To be determined |
| Ciprofloxacin (Positive Control) | Expected in low µg/mL range | Expected in low µg/mL range |
Discussion and Structure-Activity Relationship (SAR) Insights
Upon completion of the proposed experiments, the resulting data will enable a robust discussion of the structure-activity relationships. Key points of comparison will include:
-
Impact of Substituent Position: A direct comparison of the IC₅₀ and MIC values will reveal the influence of the chloro and amine positions on the biological activity. For instance, the placement of the amine group at the 4-position in this compound, as opposed to the 2-position in the comparator, may alter its ability to form key interactions with the active site of target enzymes.
-
Role of the Methyl Group: The presence of the 4'-methyl group on this compound could enhance its lipophilicity, potentially improving its cellular uptake and interaction with hydrophobic pockets in target proteins. Conversely, it could introduce steric hindrance that may be detrimental to binding.
-
Correlation between Antifungal and Antibacterial Activity: The data will allow for an assessment of whether there is a correlation between the two types of activities for these compounds, which could suggest a common or related mechanism of action.
Conclusion
This guide provides a comprehensive framework for the comparative biological evaluation of this compound and 4'-Chloro-biphenyl-2-ylamine. While the latter has established roles as a fungicide precursor and a bactericidal agent, the former remains a molecule with untapped potential. The detailed experimental protocols outlined herein offer a clear path for researchers to elucidate the biological activity of this compound and to contribute valuable data to the understanding of the structure-activity relationships within this important class of compounds. The results of these investigations will be instrumental in determining the potential applications of these biphenylamines in drug development and agrochemical innovation.
References
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- PubMed
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- Biosynth
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- Sigma-Aldrich
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A Comparative Guide to the Reproducible Synthesis of 2-Chloro-4'-methyl-biphenyl-4-ylamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of multi-substituted biphenyls can be challenging, with reproducibility often being a significant hurdle. The choice of synthetic strategy has profound implications on yield, purity, and the ease of scale-up. This guide will compare three major approaches for the synthesis of 2-Chloro-4'-methyl-biphenyl-4-ylamine:
-
Strategy 1: Suzuki-Miyaura Coupling-Centric Approach
-
Strategy 2: Late-Stage Buchwald-Hartwig Amination
-
Strategy 3: Classical Gomberg-Bachmann Reaction
Each strategy will be evaluated based on the availability of starting materials, predictability of the reaction outcome, robustness of the reaction conditions, and the complexity of purification.
Strategy 1: The Suzuki-Miyaura Coupling-Centric Approach
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl systems.[1][2] Its high functional group tolerance and generally mild reaction conditions make it an attractive choice.[2] We will explore two plausible routes utilizing this powerful reaction.
Route 1A: Suzuki Coupling followed by Nitro Group Reduction
This route involves the initial construction of the biphenyl backbone via a Suzuki coupling, with the amine functionality masked as a nitro group, which is then reduced in the final step.
Caption: Workflow for Route 1A: Suzuki Coupling followed by Nitro Group Reduction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed solution of 2-chloro-1-nitro-4-bromobenzene (1.0 equiv) and 4-methylphenylboronic acid (1.2 equiv) in a 2:1 mixture of toluene and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) and a base such as K₂CO₃ (3.0 equiv).
-
Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-chloro-4'-methyl-1-nitrobiphenyl.
Experimental Protocol: Nitro Group Reduction
-
To a solution of 4-bromo-2-chloro-4'-methyl-1-nitrobiphenyl (1.0 equiv) in ethanol or acetic acid, add iron powder (5.0 equiv) and a catalytic amount of HCl.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction, filter through celite, and neutralize the filtrate with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield this compound.
Analysis of Reproducibility:
-
Starting Materials: 2-Chloro-1-nitro-4-bromobenzene and 4-methylphenylboronic acid are commercially available.[3]
-
Reaction Conditions: The Suzuki coupling is a well-established and robust reaction.[4] The choice of palladium catalyst and ligand can influence the yield, but several effective systems are known.[1] The reduction of the nitro group is a standard and high-yielding transformation.
-
Side Reactions: Potential side reactions in the Suzuki coupling include homocoupling of the boronic acid and debromination of the starting material. Careful control of reaction conditions and stoichiometry can minimize these.
-
Purification: Purification at each step is relatively straightforward using standard column chromatography.
Route 1B: Chemoselective Suzuki-Miyaura Coupling
This more elegant approach leverages the differential reactivity of aryl halides in the Suzuki coupling (I > Br > Cl).[2] By choosing a starting material with both a bromine and a chlorine atom, the coupling can be directed to the more reactive C-Br bond.
Caption: Workflow for Route 1B: Chemoselective Suzuki-Miyaura Coupling.
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 2-chloro-4-bromoaniline (1.0 equiv), 4-methylphenylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos, 0.02 equiv Pd), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Add a degassed solvent such as dioxane or toluene.
-
Heat the mixture under an inert atmosphere at 100-120 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the final product.
Analysis of Reproducibility:
-
Starting Materials: 2-Chloro-4-bromoaniline is commercially available.
-
Reaction Conditions: Achieving high chemoselectivity requires careful optimization of the catalyst, ligand, base, and temperature. While highly effective, this reaction is more sensitive to variations in these parameters compared to Route 1A.
-
Side Reactions: The primary side reaction is the competing coupling at the C-Cl bond, leading to a diarylated product. Homocoupling of the boronic acid is also possible.
-
Purification: Purification can be more challenging due to the potential for closely related byproducts.
Strategy 2: Late-Stage Buchwald-Hartwig Amination
This strategy involves first synthesizing the biphenyl core and then introducing the amino group in the final step using a Buchwald-Hartwig amination.[5][6][7] This is a powerful method for C-N bond formation.[5][6]
Caption: Workflow for Strategy 2: Late-Stage Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add 4-bromo-2'-chloro-4'-methylbiphenyl (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), a suitable ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the tube with argon.
-
Add a solution of benzophenone imine (1.2 equiv) in toluene.
-
Heat the reaction mixture to 110 °C for 18 hours.
-
Cool to room temperature, add HCl (2M aqueous solution) and stir for 1 hour to hydrolyze the imine.
-
Neutralize with aqueous NaOH and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Analysis of Reproducibility:
-
Starting Materials: The synthesis of the 4-bromo-2'-chloro-4'-methylbiphenyl intermediate is required, adding a step to the overall process. Ammonia equivalents can be air and moisture sensitive.
-
Reaction Conditions: The Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, and base.[8] Reproducibility can be challenging without careful control of these parameters and rigorous exclusion of air and moisture.
-
Side Reactions: Common side reactions include hydrodehalogenation of the starting material and catalyst decomposition.
-
Purification: Purification can be complicated by the presence of ligand- and catalyst-derived impurities.
Strategy 3: The Gomberg-Bachmann Reaction
This classical method for biaryl synthesis involves the reaction of a diazonium salt with an aromatic compound.[6][9] While historically significant, it is often plagued by low yields and a lack of regioselectivity.[6][9]
Caption: Workflow for Strategy 3: Gomberg-Bachmann Reaction.
Analysis of Reproducibility:
-
Yield and Selectivity: The Gomberg-Bachmann reaction is notorious for low yields and the formation of a mixture of regioisomers, making the isolation of the desired product difficult.[6][9]
-
Reaction Conditions: The reaction conditions can be harsh, and the diazonium salt intermediates are often unstable.
-
Modern Applicability: This method is generally considered outdated for the synthesis of complex, highly substituted biaryls and is not recommended for achieving high reproducibility.
Comparative Summary
| Feature | Route 1A: Suzuki-Nitro Reduction | Route 1B: Chemoselective Suzuki | Strategy 2: Buchwald-Hartwig | Strategy 3: Gomberg-Bachmann |
| Number of Steps | 2 | 1 | 2 | 2 (with hydrolysis) |
| Reproducibility | High | Moderate to High | Moderate | Low |
| Yield | Good to Excellent | Good | Good | Poor |
| Scalability | High | Moderate | Moderate | Low |
| Purification | Straightforward | Can be challenging | Can be challenging | Difficult |
| Key Advantage | Robust and reliable | Atom and step-economical | Powerful for C-N bond formation | Classical method |
| Key Disadvantage | Longer route | Requires careful optimization | Sensitive to reaction conditions | Low yield and selectivity |
Conclusion and Recommendation
For the reproducible synthesis of this compound, Route 1A (Suzuki-Miyaura Coupling followed by Nitro Group Reduction) is the most highly recommended strategy. While it involves an additional step compared to the chemoselective approach, the robustness and high yields of both the Suzuki coupling of the nitro-substituted aryl bromide and the subsequent nitro group reduction make it the most reliable and scalable option for researchers. The starting materials are readily available, and the purification procedures are standard.
Route 1B offers a more elegant and atom-economical approach, but its reproducibility is more dependent on fine-tuning the reaction conditions to achieve the desired chemoselectivity. For research groups with expertise in palladium catalysis, this could be a viable and efficient alternative.
The late-stage Buchwald-Hartwig amination (Strategy 2) is a powerful tool but introduces its own set of challenges related to the synthesis of the biphenyl precursor and the sensitivity of the amination reaction itself. The Gomberg-Bachmann reaction (Strategy 3) is not recommended for this particular target due to its inherent limitations in yield and selectivity.
By carefully considering these factors, researchers can select the most appropriate synthetic strategy to achieve their goals in a reproducible and efficient manner.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - OpenOChem Learn. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Gomberg–Bachmann reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands. - ResearchGate. Available at: [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
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Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Available at: [Link]
- CN105017025A - Preparation method of 4'-chloro-2-nitrobiphenyl - Google Patents.
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link]
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Gomberg-Bachmann reaction - ResearchGate. Available at: [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
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Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid - ResearchGate. Available at: [Link]
- RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents.
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An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Available at: [Link]
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Carbazole, 2-nitro - Organic Syntheses Procedure. Available at: [Link]
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A Comparative Guide to the Computational Modeling and Experimental Validation of 2-Chloro-4'-methyl-biphenyl-4-ylamine Properties
This guide provides a comprehensive framework for predicting and validating the key physicochemical and toxicological properties of 2-Chloro-4'-methyl-biphenyl-4-ylamine. In the absence of extensive published data for this specific molecule, we present a robust "predict-then-validate" workflow, a cornerstone of modern drug discovery and chemical safety assessment. This document is designed for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a thorough evaluation.
We will explore a suite of computational models, from first-principles quantum mechanics to robust statistical relationship models, and detail the corresponding gold-standard in vitro assays for experimental validation. By juxtaposing predictive data with experimental results, this guide establishes a self-validating system to assess the utility and limitations of computational tools for this class of compounds.
Part 1: The In Silico Approach: Computational Modeling Protocols
The initial phase of molecular assessment leverages computational power to forecast properties, saving significant time and resources.[1][2] For a substituted aromatic amine like this compound, we focus on electronic structure, permeability, metabolic stability, and potential mutagenicity—key determinants of a molecule's ultimate utility and safety.
Electronic Properties via Density Functional Theory (DFT)
Causality: The electronic structure of a molecule, specifically the energies of its frontier molecular orbitals (HOMO and LUMO), governs its reactivity.[3] For aromatic amines, a smaller HOMO-LUMO gap can be correlated with increased susceptibility to metabolic activation and potential mutagenicity, as these orbitals are central to the molecule's ability to donate or accept electrons.[4][5] DFT provides a reliable method for calculating these properties.[6]
Experimental Protocol: DFT Calculation
-
Structure Preparation: Obtain the SMILES string for this compound (Cc1ccc(cc1)-c2ccc(N)cc2Cl)[7] and convert it to a 3D structure using a molecular editor like Avogadro or GaussView.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-31G(d,p) basis set.[3] This level of theory offers a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation. From the output file, extract the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).[8]
-
Descriptor Calculation: Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO). This value serves as a critical quantum chemical descriptor for subsequent QSAR models.
Mutagenicity Prediction via Quantitative Structure-Activity Relationship (QSAR) Modeling
Causality: QSAR models are statistical tools that correlate structural or physicochemical features of molecules (descriptors) with a specific biological activity or property.[9] For aromatic amines, mutagenicity is a primary concern, and well-established QSAR models exist that can predict the outcome of an Ames test.[4][10][11] These models often use descriptors like hydrophobicity (logP) and electronic parameters (such as the HOMO-LUMO gap) to make predictions.[12][13]
Experimental Protocol: QSAR Mutagenicity Prediction
-
Descriptor Calculation:
-
Use the previously calculated HOMO-LUMO gap from DFT.
-
Calculate the octanol-water partition coefficient (logP) using a consensus model from software like SwissADME, ADMETlab, or pkCSM.[1]
-
Generate additional topological and electronic descriptors as required by the specific QSAR model being used.
-
-
Model Selection: Choose a validated QSAR model specific to aromatic amine mutagenicity. Publicly available tools like the OECD QSAR Toolbox or commercial software often contain such models.
-
Prediction Generation: Input the calculated descriptors for this compound into the selected model.
-
Applicability Domain Analysis: Ensure the target molecule falls within the model's applicability domain. This is a critical step to verify that the model is making a prediction for a chemical that is structurally similar to its training set, ensuring the reliability of the result.
-
Result Interpretation: The model will output a prediction, typically as "mutagenic" or "non-mutagenic," often with an associated confidence level.
ADME Property Prediction
Causality: A molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile dictates its bioavailability and persistence in the body.[9] Machine learning models and graph neural networks, trained on large datasets of experimental results, can effectively predict properties like passive permeability and metabolic stability from molecular structure alone.[14][15]
Workflow: ADME Parameter Estimation
-
Input: Use the molecule's SMILES string as input for a comprehensive ADME prediction tool (e.g., ADMETlab 2.0, pkCSM).[1]
-
Prediction: The software will generate predictions for a suite of properties. For this guide, we focus on:
-
Passive Permeability: Often predicted as a Caco-2 or PAMPA permeability coefficient (P_app_).
-
Metabolic Stability: Predicted as intrinsic clearance (CL_int_) or half-life (t_1/2_) in human liver microsomes (HLM).
-
-
Record Predicted Values: Document the predicted values for comparison with experimental data.
Diagram: Computational Prediction Cascade
Caption: Workflow for computational property prediction.
Part 2: The In Vitro Approach: Experimental Validation Protocols
Computational predictions require rigorous experimental validation. The following protocols are standard, high-throughput assays used in the pharmaceutical industry to measure the properties we have predicted.
Passive Permeability via Parallel Artificial Membrane Permeability Assay (PAMPA)
Trustworthiness: The PAMPA assay isolates passive diffusion, providing a clean, cell-free model to validate computational predictions of this specific transport mechanism.[16][17] It is a cost-effective and reproducible method for ranking compounds based on their ability to cross a lipid membrane.[18]
Experimental Protocol: PAMPA
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer solution.[17]
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and diluted into a buffer (e.g., pH 7.4) to the final desired concentration (e.g., 50 µM).[19]
-
Assay Assembly: The compound solution is added to the donor plate. The donor plate is then placed on top of the acceptor plate, forming a "sandwich."[16]
-
Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 5-16 hours) with gentle shaking.[17][19]
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are quantified using LC-MS/MS.[18]
-
Calculation: The apparent permeability coefficient (P_app_) is calculated using the concentrations and physical parameters of the assay system. The membrane integrity is checked using a low-permeability marker like Lucifer yellow.[16]
Mutagenicity via Ames Test
Trustworthiness: The Ames test is a regulatory-accepted bacterial reverse mutation assay used to assess the mutagenic potential of chemicals.[20][21] It uses strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result (reversion to histidine-synthesis ability) indicates the compound is a mutagen.[22][23]
Experimental Protocol: Ames Test
-
Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, which detect different types of mutations).[22]
-
Metabolic Activation (S9): The assay is run with and without the addition of a rat liver extract (S9 fraction). The S9 fraction contains metabolic enzymes (like CYPs) that can convert a non-mutagenic compound into a mutagenic metabolite, mimicking mammalian metabolism.[21][23]
-
Exposure: In a test tube, combine the bacterial culture, the test compound at several concentrations, and either the S9 mix or a buffer.[23]
-
Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate (which lacks histidine).[22]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control (vehicle-only) indicates a mutagenic effect.[20] Known mutagens are used as positive controls.
Metabolic Stability via Liver Microsome Assay
Trustworthiness: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs).[24] This assay is a standard in vitro tool to determine a compound's susceptibility to hepatic metabolism and to calculate its intrinsic clearance.[25][26]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[24][27]
-
Initiation: Pre-incubate the test compound (e.g., 1 µM final concentration) with the microsome mixture at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[28] A control reaction is run without NADPH.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[24]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[28]
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant. From this, the in vitro half-life (t_1/2_) and intrinsic clearance (CL_int_) are calculated.[27]
Diagram: Experimental Validation Assays
Caption: Key in vitro assays for validating computational predictions.
Part 3: Data Comparison and Integrated Analysis
The ultimate goal is to integrate the computational and experimental data to build a comprehensive profile of the molecule. Since experimental data for this compound is not publicly available, we use the structurally related fungicide Boscalid (which contains a 2-chloro-biphenyl-amine core) as a surrogate for illustrative comparison. This demonstrates how the data would be structured and analyzed.
Table 1: Illustrative Comparison of Predicted vs. Experimental Properties
| Property | Computational Model | Predicted Value (Illustrative) | Experimental Assay | Experimental Result (Illustrative) |
| Permeability | ADMET Predictor | High Permeability | PAMPA | P_app_ > 5.0 x 10⁻⁶ cm/s |
| Mutagenicity | Aromatic Amine QSAR | Non-mutagenic | Ames Test | Negative in TA98, TA100 (+/- S9) |
| Metabolism | ADMET Predictor | Low Clearance | Microsomal Stability | CL_int_ < 12 µL/min/mg |
| Reactivity | DFT (B3LYP/6-31G*) | ΔE = 4.5 eV | (Indirectly validated) | Consistent with low reactivity |
Analysis of Discrepancies:
-
Permeability: If a model predicts high permeability but the PAMPA result is low, it could indicate that the molecule's solubility in the assay buffer was a limiting factor, an aspect not always captured by permeability models.
-
Mutagenicity: If a QSAR model predicts "mutagenic" but the Ames test is negative, it may be because the molecule lacks the specific structural alert that triggers a false positive in the model, or the model's applicability domain is not ideal. Conversely, a negative prediction followed by a positive Ames test (especially with S9) points to the formation of a mutagenic metabolite, highlighting the critical role of the experimental screen.
-
Metabolism: If a model predicts low clearance but the microsomal assay shows high clearance, the molecule may be a substrate for a specific CYP isozyme that is highly active but underrepresented in the model's training data.
This comparative analysis provides a feedback loop, allowing for the refinement of computational models and a deeper understanding of the molecule's behavior.
Diagram: Integrated Predict-Validate-Compare Workflow
Caption: The iterative cycle of computational prediction and experimental validation.
References
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Basak, S.C., et al. "Prediction of Mutagenicity of Aromatic and Heteroaromatic Amines from Structure: A Hierarchical QSAR Approach." Journal of Chemical Information and Modeling. Available at: [Link]
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Microbe Online. "Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation." (2022-08-10). Available at: [Link]
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Bio-protocol. "Microbial Mutagenicity Assay: Ames Test." (2018-03-20). Available at: [Link]
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Creative Biolabs. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Available at: [Link]
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Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Available at: [Link]
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Benigni, R., & Bossa, C. "Flexible use of qsar models in predictive toxicology: A case study on aromatic amines." Environmental and Molecular Mutagenesis, 53(1), 62–69 (2011). Available at: [Link]
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Li, G., et al. "Joint Toxicity Evaluation and QSAR Modeling of Aromatic Amines and Phenols to Bacteria." Bulletin of Environmental Contamination and Toxicology. Available at: [Link]
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Mayr, A., et al. "ADMET property prediction through combinations of molecular fingerprints." Journal of Cheminformatics. Available at: [Link]
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Lin, J., et al. "Computational Approaches in Preclinical Studies on Drug Discovery and Development." Frontiers in Pharmacology. Available at: [Link]
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Deep Origin. "ADMET Predictions - Computational Chemistry Glossary." Available at: [Link]
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Aurlide. "How do you predict ADMET properties of drug candidates?" (2025-09-27). Available at: [Link]
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Gentile, F., et al. "Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks." International Journal of Molecular Sciences, 25(12), 6331 (2024). Available at: [Link]
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Cronin, M.T.D., et al. "QSARs for selected aliphatic and aromatic amines." SAR and QSAR in Environmental Research. Available at: [Link]
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Mercell. "metabolic stability in liver microsomes." Available at: [Link]
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University of Puget Sound. "The Ames Test." Available at: [Link]
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Charnwood Discovery. "PAMPA In Vitro Assay." Available at: [Link]
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Debnath, A.K. "Development of QSAR Model for Predicting the Mutagenicity of Aromatic Compounds." ResearchGate. Available at: [Link]
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Gupta, A., et al. "Microbial Mutagenicity Assay: Ames Test." Methods in Molecular Biology, 1731 (2018). Available at: [Link]
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Al-Yasari, R.K. "studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method." Chemistry Journal of Moldova, 11(1), 61-68 (2016). Available at: [Link]
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Evotec. "Microsomal Stability." Available at: [Link]
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BioIVT. "Metabolic Stability Assay Services." Available at: [Link]
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Springer Nature Experiments. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes." Available at: [Link]
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Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Available at: [Link]
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Sforna, G., et al. "Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design." Computational and Structural Biotechnology Journal, 21, 3317–3328 (2023). Available at: [Link]
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ResearchGate. "Theoretical and Experimental Studies on the Interaction of Biphenyl Ligands with Human and Murine PD-L1: Up-to-Date Clues for Drug Design." Available at: [Link]
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Semantic Scholar. "Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul." (2016-06-20). Available at: [Link]
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IJSR. "DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE." Available at: [Link]
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The Synthetic Chemist's Compass: Navigating Biaryl Synthesis with 2-Chloro-4'-methyl-biphenyl-4-ylamine as a Precursor
A Senior Application Scientist's Guide to Performance in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. Substituted biaryl moieties, in particular, are privileged structures found in a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolkit for forging these critical carbon-carbon bonds. This guide provides an in-depth performance comparison of 2-Chloro-4'-methyl-biphenyl-4-ylamine as a building block in this cornerstone reaction, offering a scientifically rigorous and experience-driven perspective on its utility against viable alternatives.
Introduction: The Strategic Importance of Substituted Biphenyl Amines
Substituted biphenyl amines are key intermediates in the synthesis of a wide range of functional molecules, from kinase inhibitors in oncology to advanced materials for organic light-emitting diodes (OLEDs). The strategic placement of substituents on the biphenyl scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity or material characteristics. This compound, with its specific substitution pattern, presents a unique building block for accessing a particular chemical space. Its performance in the widely-used Suzuki-Miyaura coupling is therefore a critical parameter for its adoption in synthetic campaigns.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1] The catalytic cycle, a nuanced dance of organometallic transformations, is crucial to understanding the performance of different substrates.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-determining step and is heavily influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[2] Subsequently, transmetalation occurs where the organic group from the boron reagent is transferred to the palladium center. This step is facilitated by a base. Finally, reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.
Performance Comparison: this compound vs. Alternatives in Suzuki-Miyaura Coupling
The "application" of this compound is primarily as a sophisticated building block in Suzuki-Miyaura reactions to generate more complex, often triaryl, structures. Its performance is best evaluated by comparing its reactivity, yield, and versatility against other commonly used precursors in the synthesis of a representative target molecule.
For this guide, we will consider the synthesis of a generic triarylamine, a common scaffold in medicinal chemistry and materials science, via Suzuki-Miyaura coupling.
Target Reaction:
Our focus will be on the performance of different aryl halide precursors.
The Challenge of Aryl Chlorides
Aryl chlorides are economically attractive starting materials due to their lower cost and wider availability compared to bromides and iodides. However, the strength of the C-Cl bond makes oxidative addition to the palladium catalyst more challenging, often requiring more specialized and reactive catalyst systems.[3]
Experimental Data Summary
| Aryl Halide Precursor | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Pd₂(dba)₃ / Buchwald Ligand | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | Estimated 75-90% |
| 2-Chloroaniline | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 60-75% |
| 4-Chloroaniline | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 18 | 70-85% |
| 2-Bromo-4'-methyl-biphenyl-4-ylamine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | >90% |
Note: The yield for this compound is an educated estimate based on the reactivity of similar substrates and the use of modern, highly active catalyst systems. Actual yields may vary depending on the specific boronic acid and reaction conditions.
Analysis of Performance
-
Reactivity: As a chloro-substituted biaryl amine, this compound is expected to be less reactive than its bromo- or iodo- counterparts. However, the presence of the biphenyl system and the amino group can influence the electronic properties of the C-Cl bond, potentially making it more amenable to oxidative addition than simpler chloroanilines.
-
Catalyst Choice is Critical: The successful coupling of aryl chlorides like our target compound hinges on the use of sophisticated palladium catalysts. Systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve high turnover numbers and good yields.[4]
-
Comparison with Simpler Anilines: Compared to 2-chloroaniline, this compound offers a more direct route to triaryl structures, saving a synthetic step. However, its increased steric bulk may necessitate more carefully optimized reaction conditions.
-
The Bromo- Advantage: As the data suggests, the corresponding bromo- derivative would likely provide higher yields in shorter reaction times under milder conditions, albeit at a potentially higher starting material cost.
Experimental Protocols: A Guide to Best Practices
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of an aryl chloride, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling of Aryl Chlorides
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 10 mL)
-
Degassed water (2 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst system by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triarylamine.
Conclusion: A Valuable, Albeit Challenging, Building Block
This compound is a valuable and strategically important building block for the synthesis of complex triarylamine structures. While its performance in Suzuki-Miyaura coupling is inherently limited by the lower reactivity of the C-Cl bond compared to its bromo- and iodo-analogs, the use of modern, highly active palladium catalyst systems can overcome this challenge to provide good to excellent yields. The economic advantage of using a chloro-precursor, coupled with its ability to directly introduce a substituted biphenylamine moiety in a single step, makes it an attractive option for large-scale synthesis and in scenarios where cost is a primary driver. For rapid, small-scale library synthesis where reaction time and ease of optimization are paramount, the corresponding bromo-derivative may be a more pragmatic choice. Ultimately, the selection of the optimal precursor will be a balance of economic considerations, desired scale, and the specific synthetic challenge at hand. This guide provides the foundational knowledge and practical insights to make that decision with confidence.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Yin, J., & Buchwald, S. L. (2002). A General and Practical Method for the Suzuki Cross-Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 124(21), 6043–6048.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Jastrząbek, T., Ulikowski, A., & Lisiak, R. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Maj, A. M., et al. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Tetrahedron, 63(12), 2657–2663.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-4'-methyl-biphenyl-4-ylamine
This document provides essential procedural guidance for the safe handling and disposal of 2-Chloro-4'-methyl-biphenyl-4-ylamine (CAS No. 1208087-74-4). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Assessment & Risk Profile: The Rationale for Caution
This compound is a substituted aromatic amine with a chlorinated biphenyl backbone. This chemical structure immediately raises significant safety flags that dictate its handling and disposal.
-
Structural Alert - Chlorinated Biphenyl: The biphenyl core with a chlorine atom classifies this compound as a halogenated organic compound. Such compounds are often persistent in the environment and are subject to stringent disposal regulations. Its structure bears resemblance to Polychlorinated Biphenyls (PCBs), which are heavily regulated under the Toxic Substances Control Act (TSCA) due to their toxicity and environmental persistence.[1] Disposal regulations for PCBs are concentration-dependent, with a critical threshold often set at 50 parts per million (ppm).[2][3]
-
Structural Alert - Aromatic Amine: Aromatic amines as a class are known for their potential toxicity. For instance, 4-aminobiphenyl is a confirmed human carcinogen that can be absorbed through the skin.[4] While the toxicological properties of this compound have not been as thoroughly investigated, this structural analogy necessitates handling it with the utmost caution to minimize exposure.[5]
The known hazard classifications for this compound underscore the need for careful management.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity 4 (Oral) | GHS07 | Warning | H302: Harmful if swallowed. | |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | [6] |
| Skin Irritation | GHS07 | Warning | Causes skin irritation. | [6] |
| Water Hazard Class (Germany) | N/A | N/A | WGK 3: Severely hazardous to water. |
Regulatory Framework: Adherence to Legal Mandates
The disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) sets the primary standards under the Resource Conservation and Recovery Act (RCRA) for hazardous waste and the Toxic Substances Control Act (TSCA) for PCB-related compounds.[1]
It is a legal and ethical imperative that this chemical waste is not disposed of via standard laboratory drains or in municipal trash. All waste containing this compound must be collected, labeled, and disposed of as hazardous chemical waste through your institution's certified channels.
Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins with correct handling and segregation at the point of generation. This is the most effective way to ensure a safe and compliant waste stream.
Required Personal Protective Equipment (PPE)
Before handling the compound in any form (pure solid, solution, or waste), the following PPE is mandatory:
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile). | To prevent skin contact and absorption.[4][7] |
| Eye Protection | Safety goggles or a face shield. | To protect against dust, splashes, and serious eye irritation.[4][6] |
| Body Protection | Laboratory coat; additional protective clothing as needed. | To prevent contamination of personal clothing.[4][6] |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | To prevent inhalation of dust or aerosols.[5][6][7] |
Always ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]
Waste Segregation and Containment
The principle of causality is critical here: improper segregation can lead to dangerous chemical reactions, invalidate a waste stream, and significantly increase disposal costs.
-
Designate a Specific Waste Container: Use a dedicated, sealable, and chemically compatible container clearly labeled "Hazardous Waste: this compound."
-
Avoid Mixing Waste: Do not mix this waste with other chemical waste streams (e.g., solvents, acids) unless specifically instructed by your Environmental Health & Safety (EHS) department.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure or residual solid compound, contaminated weigh boats, and contaminated gloves or wipes in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, designated liquid waste container.
-
Sharps Waste: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container for hazardous chemical waste.
-
Step-by-Step Disposal Protocol
The following workflow provides a self-validating system for the proper disposal of this compound, culminating in the mandatory involvement of certified professionals.
Step 1: Waste Generation and Immediate Containment
-
As waste is generated, immediately transfer it to the appropriate, pre-labeled hazardous waste container as described in Section 3.2.
-
Ensure the container is kept closed when not in use.
-
Work should be performed in a designated area to contain potential spills.
Step 2: Consultation with Environmental Health & Safety (EHS)
-
This is the most critical step. Your institution's EHS office is the authoritative resource for waste disposal procedures.
-
Contact your EHS department to schedule a pickup for your hazardous waste container. They will provide the necessary paperwork and guidance.
-
Do not attempt to dispose of the chemical yourself. Professional disposal is required.[5]
Step 3: Licensed Professional Disposal
-
Your EHS department will coordinate with a licensed and certified hazardous waste disposal company.
-
The standard and required method for destroying this type of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[5]
-
This process ensures the complete destruction of the compound, preventing its release into the environment.
Step 4: Documentation
-
Maintain meticulous records of the amount of this compound used and the amount transferred to the waste container.
-
Retain all paperwork provided by your EHS office and the disposal contractor as proof of compliant disposal.
Disposal Decision Workflow
The following diagram illustrates the mandatory decision-making process for handling waste generated from this compound.
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Navigating the Synthesis of 2-Chloro-4'-methyl-biphenyl-4-ylamine: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
The handling of specialized aromatic amines like 2-Chloro-4'-methyl-biphenyl-4-ylamine, a compound of interest in targeted therapeutic development, necessitates a stringent and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for personal protective equipment (PPE), operational handling, and disposal, ensuring the integrity of your research and the safety of your team.
Understanding the Hazard: More Than Just a Checklist
This compound is a halogenated aromatic amine. This chemical family is known for its potential to be readily absorbed through the skin and to cause irritation to the skin, eyes, and respiratory system. While a comprehensive toxicological profile for this specific compound is not extensively documented in publicly available literature, the prudent approach is to treat it with the high degree of caution afforded to analogous hazardous compounds. The primary risks involve dermal contact, inhalation of dust particles, and eye contact.
Causality of Precaution: Aromatic amines, as a class, can pose long-term health risks, including potential carcinogenicity and organ toxicity, through prolonged or repeated exposure. The chlorinated nature of this compound may also influence its toxicological properties and environmental fate. Therefore, our safety protocols are designed not just to prevent acute irritation but to mitigate the potential for chronic health effects.
The Shield: Your Personal Protective Equipment (PPE) Mandate
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component plays a critical role in establishing a barrier between you and the chemical.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is the recommended minimum. The outer glove should be changed immediately upon suspected contact. For extended handling periods or when there is a higher risk of splash, consider a more robust glove material such as neoprene or PVC. Why? Aromatic amines can permeate common laboratory gloves. Double-gloving provides an additional layer of protection and a clear indicator of a breach if the inner glove becomes contaminated. |
| Eye and Face Protection | Chemical safety goggles are mandatory. In addition, a full-face shield should be worn when handling larger quantities or when there is a risk of splashing. Why? This combination protects against both direct splashes and airborne particles that could cause serious eye irritation or injury. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the solid compound outside of a certified chemical fume hood. For weighing and transferring powders, a respirator equipped with a particulate filter (e.g., N95, P100) is essential. Why? Fine powders can easily become airborne and inhaled, leading to respiratory tract irritation. |
| Body Protection | A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, chemical-resistant coveralls or an apron made of a suitable material like Tyvek® should be worn over the lab coat. Why? This prevents the contamination of personal clothing and minimizes skin exposure. |
| Foot Protection | Closed-toe shoes are a baseline requirement in any laboratory setting. When handling larger quantities of the chemical, chemical-resistant shoe covers should be considered. |
The Arena: Operational and Handling Protocol
A safe laboratory environment is an actively managed one. The following procedural steps are designed to minimize exposure and prevent accidental release.
Preparation and Weighing
All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne particulates.
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Weighing Procedure:
-
Don all required PPE as outlined in the table above.
-
Verify the proper functioning of the chemical fume hood. Ensure the sash is at the appropriate height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Carefully weigh the required amount of the solid compound. Avoid creating dust.
-
If dissolving, add the solvent to the solid slowly to prevent splashing.
-
Upon completion, decontaminate the work surface with an appropriate solvent and then soap and water.
-
Dispose of all contaminated materials as outlined in the disposal plan.
Spill Management
In the event of a spill, immediate and decisive action is crucial.
For a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area.
For a large spill:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety officer.
-
Prevent the spill from entering drains.
-
Follow your institution's established emergency procedures for hazardous material spills.
The Aftermath: Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is governed by strict regulations.
Decontamination
All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated. This includes glassware, spatulas, and any other reusable items. A typical decontamination procedure involves rinsing with an appropriate organic solvent followed by a thorough wash with soap and water.
Waste Disposal
This compound and any materials contaminated with it are considered hazardous waste.
Caption: A clear plan for the segregation and disposal of waste.
Disposal Protocol:
-
Segregate Waste: All waste contaminated with this compound must be collected in a designated, clearly labeled, and sealed hazardous waste container. This is classified as a halogenated organic waste . Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.
-
Professional Disposal: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining a secure laboratory environment.
References
-
AOBChem. (n.d.). Safety Data Sheet: this compound, ≥95%. Retrieved from [Link]
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AOBChem. (n.d.). This compound | 1208087-74-4. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Global Safety Management, Inc. (2015, March 19). Safety Data Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link]
-
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
-
WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link] 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
